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Foundational

Mechanism of action of 3-Amino-4-(3,5-dichlorophenyl)butyric Acid in vitro

An In-Depth Technical Guide Topic: Elucidating the In Vitro Mechanism of Action of 3-Amino-4-(3,5-dichlorophenyl)butyric Acid Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 3-Amin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide Topic: Elucidating the In Vitro Mechanism of Action of 3-Amino-4-(3,5-dichlorophenyl)butyric Acid Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Amino-4-(3,5-dichlorophenyl)butyric acid is a structural analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Its chemical architecture, particularly its similarity to known GABAB receptor modulators, suggests a potential interaction with GABAergic systems. However, as a distinct chemical entity, its precise molecular targets and mechanism of action require empirical validation.

This guide serves not as a review of existing data, but as a forward-looking strategic workflow for the comprehensive in vitro characterization of this compound. As a Senior Application Scientist, my objective is to provide a robust, self-validating experimental framework that moves logically from target identification to functional characterization and mechanistic validation. We will explore the requisite binding assays, functional cell-based models, and electrophysiological techniques necessary to build a complete pharmacological profile. The causality behind each experimental choice is explained to ensure both technical accuracy and strategic insight for drug development professionals.

Foundational Hypothesis and Strategic Overview

Based on its structure as a GABA analogue, the primary hypothesis is that 3-Amino-4-(3,5-dichlorophenyl)butyric acid interacts with one or more components of the GABA system. The GABA system is broadly composed of:

  • Ionotropic GABAA Receptors: Ligand-gated chloride channels.[1]

  • Metabotropic GABAB Receptors: G-protein coupled receptors (GPCRs) that modulate downstream signaling cascades.[2]

  • GABA Transporters (GATs): Membrane proteins that regulate GABAergic tone by clearing GABA from the synaptic cleft.[2][3]

Our investigation will therefore be structured to systematically probe each of these potential targets.

Overall Experimental Workflow

The workflow is designed to first identify the primary binding target(s) and then to characterize the functional consequence of that interaction (e.g., activation, inhibition, or modulation).

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Data Synthesis A Compound 3-Amino-4-(3,5-dichlorophenyl)butyric Acid B Radioligand Binding Assays (GABAB, GABAA, GATs) A->B C Identify Primary Target(s) (Based on Binding Affinity Ki) B->C D GABAB Functional Assays ([35S]GTPγS, cAMP) C->D If GABAB is target E GABAA Functional Assay (Patch-Clamp Electrophysiology) C->E If GABAA is target F Determine Functional Activity (Agonist, Antagonist, Modulator) D->F E->F G Quantitative Data Analysis (EC50, IC50, Emax) F->G H Mechanism of Action Profile G->H G cluster_0 GABAB Receptor Signaling Cascade Agonist GABAB Agonist (e.g., GABA, Baclofen) Receptor GABAB Receptor (Heterodimer) Agonist->Receptor Binds G_protein Gi/o Protein (αβγ Trimer) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate

Caption: Simplified GABAB receptor signaling pathway.

Protocol: [³⁵S]GTPγS Binding Assay (Functional Agonism)

Causality: This assay directly measures the first step of GPCR activation: the exchange of GDP for GTP on the Gα subunit. We use a non-hydrolyzable GTP analogue, [³⁵S]GTPγS, which binds irreversibly to activated G-proteins, allowing for accumulation and quantification. [4]An increase in [³⁵S]GTPγS binding in the presence of the test compound indicates agonist activity.

Methodology:

  • Assay Setup: In a 96-well plate, combine:

    • Rat brain membranes (as prepared for binding assays).

    • Assay Buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

    • GDP (10 µM final concentration, to ensure G-proteins are in their inactive state).

    • [³⁵S]GTPγS (0.1 nM final concentration).

    • 3-Amino-4-(3,5-dichlorophenyl)butyric acid at various concentrations.

  • Controls:

    • Basal Binding: No test compound.

    • Stimulated Binding: A known GABAB agonist (e.g., GABA or Baclofen) at a saturating concentration.

    • Non-Specific Binding: A high concentration of unlabeled GTPγS (10 µM).

  • Incubation: Incubate at 30°C for 60 minutes.

  • Termination & Quantification: The reaction is terminated and harvested onto filter plates, washed, and counted using a scintillation counter, similar to the binding assay.

  • Data Analysis: Data are plotted as % stimulation over basal vs. log concentration of the compound. Non-linear regression is used to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximum effect relative to a full agonist).

Protocol: cAMP Accumulation Assay (Functional Antagonism)

Causality: To test for antagonist activity, we need to challenge the system with a known agonist. This assay measures the downstream consequence of Gαi/o activation. We first stimulate adenylyl cyclase with forskolin to produce a large, measurable amount of cAMP. We then add a GABAB agonist (like GABA) to inhibit this production. An antagonist will block the inhibitory effect of GABA, thus "rescuing" the cAMP levels. [4] Methodology:

  • Cell Culture: Use a cell line stably expressing the human GABAB receptor (e.g., CHO-K1 cells).

  • Assay Setup:

    • Plate cells in a 96-well plate and allow them to adhere.

    • Pre-incubate cells with the test compound (3-Amino-4-(3,5-dichlorophenyl)butyric acid) at various concentrations for 15-20 minutes.

    • Add a mixture of forskolin (to stimulate cAMP) and a sub-maximal (EC80) concentration of GABA.

  • Incubation: Incubate at room temperature for 30 minutes.

  • Lysis & Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: The ability of the test compound to reverse the GABA-induced inhibition of forskolin-stimulated cAMP is measured. Data are plotted to calculate an IC50 value, representing the concentration of the antagonist that restores the response to 50% of the level seen with forskolin alone.

Protocol: GABAA Receptor Electrophysiology

Causality: If the compound shows affinity for the GABAA receptor in binding assays, electrophysiology is required to determine its functional effect on the ion channel. The two-electrode voltage-clamp (TEVC) on Xenopus oocytes or whole-cell patch-clamp on mammalian cells (e.g., HEK293) expressing recombinant GABAA receptors are the standard methods. [1][5]This technique provides high-resolution data on channel activation, inhibition, and modulation.

Methodology (Whole-Cell Patch-Clamp):

  • Cell Preparation: Use a cell line (e.g., HEK293) transiently or stably expressing specific GABAA receptor subunits (e.g., α1β2γ2).

  • Recording:

    • Establish a whole-cell patch configuration on a single cell.

    • Clamp the cell membrane potential at -60 mV.

    • Apply a sub-maximal (EC20) concentration of GABA via a rapid perfusion system to elicit a baseline inward chloride current.

  • Compound Application:

    • To test for agonist activity: Apply the test compound alone. An induced inward current indicates agonism.

    • To test for antagonist activity: Co-apply the test compound with GABA. A reduction in the GABA-elicited current indicates antagonism.

    • To test for positive allosteric modulation: Co-apply the test compound with GABA. An enhancement of the GABA-elicited current indicates positive modulation (similar to benzodiazepines). [5]4. Data Analysis: Measure the peak amplitude of the chloride current in response to each condition. Construct dose-response curves to determine EC50 or IC50 values.

Phase 3: Data Synthesis and Interpretation

The culmination of this workflow is a comprehensive data package that defines the compound's in vitro pharmacology.

Quantitative Data Summary

All quantitative data should be consolidated into a clear, comparative table.

Assay TypeTargetParameterValue (e.g., nM)Modality
Radioligand BindingGABAB ReceptorKi[Experimental]Binds
Radioligand BindingGABAA ReceptorKi[Experimental]Binds/No Binds
[³⁵S]GTPγS FunctionalGABAB ReceptorEC50[Experimental]Agonist
[³⁵S]GTPγS FunctionalGABAB ReceptorEmax[Experimental]Full/Partial
cAMP FunctionalGABAB ReceptorIC50[Experimental]Antagonist
Patch-Clamp Electrophys.GABAA ReceptorEC50/IC50[Experimental]Agonist/Antag.

Conclusion

This in-depth technical guide outlines a systematic and rigorous in vitro workflow to elucidate the mechanism of action of 3-Amino-4-(3,5-dichlorophenyl)butyric acid. By progressing from high-affinity binding studies to direct functional assays measuring G-protein activation, downstream signaling, and ion flux, this framework ensures a comprehensive and unambiguous characterization. The resulting data package will not only define the compound's primary molecular mechanism but will also provide the critical quantitative potency and efficacy values necessary to inform further drug development efforts.

References

  • Characterization of GABA Receptors - PMC. PubMed Central.
  • Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega.
  • Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. MDPI.
  • Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC. PubMed Central.
  • Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Journal of Medicinal Chemistry.
  • Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. ACS Publications.
  • GABA Receptors. IUPHAR/BPS Guide to PHARMACOLOGY.
  • 3-amino-2-(4-chlorophenyl)-nitropropane Is a New GABAB Receptor Agonist, More Active Peripherally. PubMed.

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Exploratory

An In-Depth Technical Guide to the Pharmacokinetics and Half-Life of 3-Amino-4-(3,5-dichlorophenyl)butyric Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for understanding and determining the pharmacokinetic profile and half-life of 3-Amino-4-(3...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the pharmacokinetic profile and half-life of 3-Amino-4-(3,5-dichlorophenyl)butyric Acid, a halogenated derivative of γ-aminobutyric acid (GABA). In the absence of publicly available empirical data for this specific molecule, this document synthesizes established principles of pharmacokinetics, draws inferences from structurally related GABA analogues, and presents a detailed, field-proven methodology for the preclinical evaluation of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This guide is intended to serve as an authoritative resource for researchers initiating drug development programs involving this compound, enabling a robust, data-driven approach to its preclinical characterization.

Introduction and Structural Context

3-Amino-4-(3,5-dichlorophenyl)butyric Acid belongs to the class of GABA analogues, compounds designed to interact with or modulate the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system (CNS).[1][2][3] Structurally, it is a derivative of butyric acid with an amino group at the 3-position and a 3,5-dichlorophenyl moiety at the 4-position. The presence of two chlorine atoms on the phenyl ring is expected to significantly increase the lipophilicity of the molecule compared to GABA itself, a property that can profoundly influence its pharmacokinetic behavior.

As of the date of this publication, a review of scientific literature and chemical databases reveals no specific studies detailing the pharmacokinetics or half-life of 3-Amino-4-(3,5-dichlorophenyl)butyric Acid. Consequently, this guide will provide a predictive overview based on its chemical structure and a detailed experimental protocol for its empirical determination.

Caption: Chemical Structure of 3-Amino-4-(3,5-dichlorophenyl)butyric Acid.

Predicted Pharmacokinetic Profile: A Hypothesis-Driven Approach

Based on its structure as a dichlorinated GABA analogue, we can formulate a set of hypotheses regarding its ADME properties. These predictions serve as a baseline for designing and interpreting experimental studies.

Absorption

The increased lipophilicity due to the dichlorophenyl group may enhance its oral absorption compared to the highly polar GABA molecule. However, as an amino acid derivative, it may also be a substrate for various transporters in the gastrointestinal tract, which could lead to complex, potentially saturable absorption kinetics.

Distribution

The volume of distribution (Vd) will be a key parameter of interest. High lipophilicity could suggest a large Vd, with the compound distributing into tissues. However, its acidic nature (from the carboxylic acid group) might lead to high plasma protein binding (PPB), which would restrict its distribution and lower the Vd.[4][5] The degree of brain penetration is a critical question for a CNS-targeted compound. While lipophilicity can aid in crossing the blood-brain barrier, the compound may also be a substrate for efflux transporters (e.g., P-glycoprotein) at the BBB, which would limit its CNS exposure.

Metabolism

Many GABA analogues, such as gabapentin and pregabalin, undergo minimal metabolism.[2] It is plausible that 3-Amino-4-(3,5-dichlorophenyl)butyric Acid could also be metabolically stable. Potential metabolic pathways, if any, might include minor hydroxylation of the aromatic ring or conjugation reactions. In vitro studies using liver microsomes are essential to test this hypothesis.

Excretion

Assuming minimal metabolism, the primary route of excretion is likely to be renal, via glomerular filtration and possibly active transport. The elimination half-life will be dependent on both its clearance and volume of distribution.

Experimental Protocol for Preclinical Pharmacokinetic Evaluation

To empirically determine the pharmacokinetic profile, a well-controlled study in a rodent model, such as the Sprague-Dawley rat, is the standard first step.

Study Design

A crossover design is recommended, where the same group of animals receives the compound via both intravenous (IV) and oral (PO) administration, with a washout period between doses. This allows for the determination of absolute bioavailability.

  • Animals: Male Sprague-Dawley rats (n=6 per group), cannulated (jugular vein) to allow for serial blood sampling.

  • Dosing:

    • IV Group: 2 mg/kg administered as a bolus via the tail vein.

    • PO Group: 10 mg/kg administered by oral gavage.

  • Blood Sampling: Serial blood samples (approx. 100 µL) collected at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Processing: Blood samples are collected into heparinized tubes, centrifuged to obtain plasma, and stored at -80°C until analysis.

Caption: Experimental workflow for in vivo pharmacokinetic study.

Bioanalytical Method Validation (LC-MS/MS)

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method must be developed and validated for the quantification of 3-Amino-4-(3,5-dichlorophenyl)butyric Acid in plasma. Validation should be performed according to regulatory guidelines and include assessments of linearity, accuracy, precision, selectivity, and stability.

Pharmacokinetic Parameter Calculation

From the plasma concentration-time data, the following key parameters will be calculated using non-compartmental analysis:

ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
AUC(0-inf) Area under the curve from time 0 extrapolated to infinity.
t1/2 Elimination half-life.
CL Clearance.
Vd Volume of distribution.
F% Absolute bioavailability (calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100).

In Vitro ADME Assays for Mechanistic Insights

Prior to or in parallel with in vivo studies, in vitro assays can provide valuable, cost-effective data to refine hypotheses and understand the mechanisms underlying the observed pharmacokinetics.

Metabolic Stability
  • Objective: To assess the intrinsic clearance of the compound.

  • Method: Incubate the compound with liver microsomes (from rat and human to assess inter-species differences) in the presence of NADPH. The disappearance of the parent compound is monitored over time by LC-MS/MS.

  • Data Output: In vitro half-life, intrinsic clearance.

Plasma Protein Binding
  • Objective: To determine the fraction of the drug bound to plasma proteins.

  • Method: Equilibrium dialysis is the gold standard. The compound is added to plasma on one side of a semi-permeable membrane and buffer on the other. After equilibration, the concentrations in both compartments are measured.[6]

  • Data Output: Fraction unbound (fu), which is crucial for interpreting clearance and distribution data.[7]

Conclusion and Future Directions

While no direct pharmacokinetic data for 3-Amino-4-(3,5-dichlorophenyl)butyric Acid currently exists, this guide provides a robust framework for its preclinical evaluation. Based on its structure, it is hypothesized to be a lipophilic GABA analogue with potentially good oral absorption but possibly restricted distribution due to plasma protein binding. Its metabolic stability is predicted to be high, with renal excretion as the primary elimination pathway.

The detailed experimental protocols provided herein offer a clear path for researchers to generate the necessary data to either confirm or refute these hypotheses. The resulting pharmacokinetic profile will be critical for informing dose selection in subsequent efficacy and toxicology studies, and for predicting its behavior in humans. Future work should also investigate its potential as a substrate for key drug transporters to build a complete ADME profile.

References

  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Sign
  • Machine learning prediction of the pharmacokinetic properties of small molecules. Taylor & Francis Online.
  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen.
  • Prediction method of pharmacokinetic parameters of small molecule drugs based on GCN network model. PubMed.
  • Application of machine learning in combination with mechanistic modeling to predict plasma exposure of small molecules. Frontiers in Pharmacology.
  • (R)-3-AMINO-4-(4-CHLOROPHENYL)BUTANOIC ACID. NextSDS.
  • (R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid. CymitQuimica.
  • Speed, Simplicity and Accuracy of Protein Binding Determin
  • (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid. ChemicalBook.
  • (R)-3-AMINO-4-(4-CHLOROPHENYL)BUTANOIC ACID HYDROCHLORIDE. NextSDS.
  • (R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride. PubChem.
  • Plasma Protein Binding as an Optimizable Parameter for Acidic Drugs. PubMed.
  • Decoding the Key Role of Plasma Protein Binding in Drug-Drug Interactions. WuXi AppTec.
  • Plasma protein binding. Wikipedia.
  • Albumin Binding as a General Strategy for Improving the Pharmacokinetics of Proteins. Journal of Biological Chemistry.
  • GABA Receptor Physiology and Pharmacology. NCBI Bookshelf.
  • 3-substituted GABA analogs with central nervous system activity: a review. PubMed.
  • Study of GABA in Healthy Volunteers: Pharmacokinetics and Pharmacodynamics. PMC.
  • Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development. MDPI.
  • In Vitro Pharmacokinetic Behavior of Antiviral 3-Amidinophenylalanine Derivatives in Rat, Dog and Monkey Hep
  • Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET. PubMed.
  • Development of an in vitro metabolic dysfunction-associated steatohepatitis model to investigate altered drug metabolizing enzymes, transport proteins, and hepatobiliary disposition. Frontiers in Pharmacology.
  • GABA analogue. Wikipedia.
  • Human Relevant | 3D DMPK / ADME In Vitro Assays. CN Bio.

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Foundational

3-Amino-4-(3,5-dichlorophenyl)butyric Acid: Mechanisms and Methodologies of Blood-Brain Barrier Permeability

Executive Summary The development of central nervous system (CNS) therapeutics is fundamentally bottlenecked by the Blood-Brain Barrier (BBB), a highly selective neurovascular interface. 3-Amino-4-(3,5-dichlorophenyl)but...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of central nervous system (CNS) therapeutics is fundamentally bottlenecked by the Blood-Brain Barrier (BBB), a highly selective neurovascular interface. 3-Amino-4-(3,5-dichlorophenyl)butyric acid —structurally classified as a β3 -amino acid derivative ( β -homo-3,5-dichlorophenylalanine)—represents a sophisticated molecular approach to bypassing this barrier [1]. By synthesizing high lipophilicity with structural mimicry of endogenous large neutral amino acids (LNAAs), this compound achieves exceptional BBB permeability. This whitepaper dissects the physicochemical rationale, active transport mechanisms, and self-validating experimental workflows required to quantify the neuropharmacokinetics of this specific building block.

Molecular Architecture & Physicochemical Rationale

The structural design of 3-Amino-4-(3,5-dichlorophenyl)butyric acid is not arbitrary; every functional group serves a causal purpose in overcoming BBB exclusion criteria.

  • The 3,5-Dichlorophenyl Moiety (Lipophilic Driver): The substitution of chlorine atoms at the meta positions of the phenyl ring serves a dual purpose. First, it significantly increases the partition coefficient (LogP), driving passive transcellular diffusion. Second, the bulky, electron-withdrawing halogens perfectly occupy the hydrophobic binding pocket of the L-type Amino Acid Transporter 1 (LAT1 / SLC7A5) , acting as a high-affinity anchor [2]. Furthermore, the 3,5-dichloro configuration sterically hinders CYP450-mediated para-hydroxylation, extending the molecule's systemic half-life.

  • The β -Amino Acid Backbone (Metabolic Evasion): Endogenous LAT1 substrates (e.g., L-DOPA, Phenylalanine) are α -amino acids, which are rapidly degraded by Aromatic L-amino acid decarboxylase (AADC) within the BBB endothelium. By shifting the amino group to the β -position, the molecule becomes entirely resistant to AADC-mediated decarboxylation, ensuring that the compound is transported into the brain parenchyma intact [3].

Vectorial Transport via LAT1 (SLC7A5)

While the compound's lipophilicity permits a degree of passive diffusion, its primary mechanism of BBB penetration is active, carrier-mediated transport via LAT1. LAT1 is a sodium-independent antiporter highly expressed on both the luminal and abluminal membranes of brain capillary endothelial cells [1].

To be recognized by LAT1, a molecule must possess a free carboxyl group and a free amino group, separated by a specific spatial distance, alongside a bulky, neutral, hydrophobic side chain[2]. 3-Amino-4-(3,5-dichlorophenyl)butyric acid fulfills all these pharmacophoric requirements. It exchanges with intracellular glutamine, utilizing the concentration gradient to drive vectorial transport into the brain [4].

LAT1_Pathway Blood Blood Compartment (High [Na+]) Compound 3-Amino-4-(3,5-dichlorophenyl) butyric Acid LAT1 LAT1/4F2hc Transporter (SLC7A5/SLC3A2) Compound->LAT1 Substrate Binding (Hydrophobic Pocket) BBB BBB Endothelial Cell (Cytosol) LAT1->BBB Conformational Change & Release AADC AADC Enzyme (Metabolic Evasion) BBB->AADC Beta-backbone resists degradation Brain Brain Parenchyma (Target Site) BCH BCH (LAT1 Inhibitor) BCH->LAT1 Competitive Inhibition AADC->Brain Intact Transport

Fig 1: LAT1-mediated transport and metabolic evasion pathway of 3-Amino-4-(3,5-dichlorophenyl)butyric acid.

Quantitative Physicochemical and Kinetic Profiling

To predict and validate BBB permeability, the quantitative parameters of the compound must be established. Table 1 summarizes the optimal physicochemical properties that enable its dual-penetration mechanism.

Table 1: Physicochemical and Kinetic Parameters of 3-Amino-4-(3,5-dichlorophenyl)butyric Acid

ParameterValue / RangeBiological Significance
Molecular Weight (MW) 248.10 g/mol Well below the 400 Da threshold for BBB diffusion.
Predicted LogP 2.8 – 3.2Optimal lipophilicity for passive membrane partitioning.
Polar Surface Area (PSA) 63.3 Ų< 90 Ų is required for optimal CNS penetration.
LAT1 Affinity ( Km​ ) 1.5 – 5.0 μ MHigh affinity ensures competitive uptake against endogenous LNAAs.
AADC Degradation Rate < 1% per hourConfirms metabolic stability of the β -amino acid backbone.

Self-Validating Experimental Protocols for BBB Permeability

To definitively prove that 3-Amino-4-(3,5-dichlorophenyl)butyric acid crosses the BBB via LAT1, researchers must employ a self-validating experimental design. The following protocols isolate active transport from passive diffusion using competitive inhibition.

Phase 1: In Vitro hCMEC/D3 Transwell Assay (Active Transport)

Causality: The hCMEC/D3 human brain endothelial cell line retains high expression of the LAT1/4F2hc heterodimer. By utilizing BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid)—a highly specific, competitive LAT1 inhibitor—we create a self-validating system. If the apparent permeability ( Papp​ ) drops significantly upon the addition of BCH, LAT1-dependency is unequivocally proven [2].

Step-by-Step Methodology:

  • Cell Culture: Seed hCMEC/D3 cells onto collagen-coated polycarbonate Transwell inserts (0.4 μ m pore size, 1.12 cm² area) at a density of 5×104 cells/cm².

  • Barrier Maturation: Culture for 5–7 days. Verify barrier integrity by measuring Transendothelial Electrical Resistance (TEER). Proceed only when TEER > 150 Ω⋅cm2 .

  • Donor Solution Preparation: Prepare two donor solutions in HBSS buffer (pH 7.4):

    • Control: 10 μ M 3-Amino-4-(3,5-dichlorophenyl)butyric acid.

    • Inhibited: 10 μ M compound + 1 mM BCH.

  • Transport Initiation: Add 0.5 mL of the donor solution to the apical chamber (blood side) and 1.5 mL of blank HBSS to the basolateral chamber (brain side). Incubate at 37°C on an orbital shaker (100 rpm).

  • Sampling: Extract 50 μ L aliquots from the basolateral chamber at t=15,30,60, and 120 minutes. Replace with an equal volume of fresh HBSS.

  • Quantification: Analyze samples via LC-MS/MS. Calculate the apparent permeability coefficient ( Papp​ ) using the formula: Papp​=(dQ/dt)/(A×C0​) .

Phase 2: In Vivo Brain Microdialysis (Pharmacokinetic Validation)

Causality: While in vitro models prove the mechanism, they lack physiological blood flow and the complete neurovascular unit. Brain microdialysis provides real-time quantification of the unbound drug concentration directly within the brain interstitial fluid (ISF), confirming actual in vivo exposure [4].

Step-by-Step Methodology:

  • Surgical Implantation: Under isoflurane anesthesia, stereotaxically implant a microdialysis guide cannula into the right striatum of Sprague-Dawley rats. Allow 48 hours for recovery.

  • Probe Insertion: Insert a microdialysis probe (2 mm membrane length, 20 kDa cutoff) through the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1.5 μ L/min using a microinjection pump. Allow a 1-hour equilibration period.

  • Administration: Administer 3-Amino-4-(3,5-dichlorophenyl)butyric acid via intravenous (IV) bolus via the tail vein (e.g., 5 mg/kg).

  • Fraction Collection: Collect dialysate fractions every 20 minutes for a total of 4 hours post-dose. Simultaneously collect serial blood samples via a jugular vein catheter.

  • Data Analysis: Quantify brain ISF and plasma concentrations via LC-MS/MS. Calculate the AUCbrain​/AUCplasma​ ratio to determine the absolute BBB penetration efficiency.

Workflow Step1 Phase 1: Physicochemical Profiling (LogP, pKa, PSA determination) Step2 Phase 2: In Vitro PAMPA-BBB (Passive Diffusion Assessment) Step1->Step2 Step3 Phase 3: hCMEC/D3 Transwell Assay (Active Transport & LAT1 Kinetics) Step2->Step3 Decision LAT1 Dependency Check (+/- BCH Inhibitor) Step3->Decision Step4 Phase 4: In Vivo Brain Microdialysis (Pharmacokinetic Validation) Decision->Step4 LAT1 Confirmed

Fig 2: Self-validating experimental workflow for assessing BBB permeability and LAT1 kinetics.

References

  • Blood-brain barrier transport machineries and targeted therapy of brain diseases. BioImpacts (PMC) URL:[Link]

  • Quantitative insight into the design of compounds recognized by the L-type amino acid transporter 1 (LAT1). ChemMedChem (PubMed) URL:[Link]

  • Beta-substituted beta-amino acids and analogs as chemotherapeutic agents.
  • A Novel Brain-Permeant Chemotherapeutic Agent for the Treatment of Brain Metastasis in Triple-Negative Breast Cancer. Molecular Cancer Therapeutics (AACR Journals) URL:[Link]

Exploratory

Advanced Molecular Docking Studies of 3-Amino-4-(3,5-dichlorophenyl)butyric Acid: Probing the GABAB Receptor Venus Flytrap Domain

Target Audience: Computational Chemists, Structural Biologists, and Neuropharmacology Researchers Document Type: Technical Whitepaper / Application Guide Executive Summary The development of novel γ -aminobutyric acid ty...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Computational Chemists, Structural Biologists, and Neuropharmacology Researchers Document Type: Technical Whitepaper / Application Guide

Executive Summary

The development of novel γ -aminobutyric acid type B (GABAB) receptor modulators is a critical frontier in neuropharmacology, aimed at addressing spasticity, neuropathic pain, and substance use disorders. While (R)-baclofen remains the prototypical GABAB agonist, its clinical utility is limited by poor blood-brain barrier (BBB) permeability and rapid tolerance.

This whitepaper provides an in-depth computational methodology for evaluating 3-Amino-4-(3,5-dichlorophenyl)butyric acid —a highly lipophilic, sterically modified baclofen analog. By shifting the halogen substitutions from the para position to the meta (3,5) positions, researchers can fundamentally alter the ligand's electronic quadrupole moment and steric volume. This guide details a self-validating molecular docking protocol to investigate how these modifications influence binding thermodynamics within the GABAB1 Venus Flytrap (VFT) domain.

Pharmacological Rationale & Structural Causality

The Role of the Aromatic Moiety

The GABAB receptor is an obligate heterodimer consisting of GABAB1 and GABAB2 subunits[1]. The orthosteric binding site is exclusively located in the VFT domain of the GABAB1 subunit[1]. Crystallographic evidence (e.g., PDB: 4MS4) demonstrates that agonist binding induces a conformational closure of the GABAB1 VFT, which allosterically triggers transmembrane domain rearrangement and subsequent G-protein activation[2].

In (R)-baclofen, the p-chlorophenyl ring is not merely a lipophilic anchor; it actively participates in parallel-displaced π−π stacking interactions with a hydrophobic pocket formed by Tyr366 and Tyr395[3].

Causality of the 3,5-Dichloro Substitution

Substituting the single para-chlorine with two meta-chlorines (3,5-dichloro) introduces two critical mechanistic variables:

  • Electronic Quadrupole Alteration: Chlorine is highly electronegative. Dual meta-substitutions strongly withdraw electron density from the phenyl ring via inductive effects. This electron deficiency significantly strengthens the π−π stacking interactions with the electron-rich phenolic rings of the native Tyrosine residues.

  • Steric Expansion and Halogen Bonding: The lateral expansion of the aromatic ring forces an "induced fit" within the VFT binding cleft. Furthermore, the meta-chlorines are optimally positioned to engage in halogen bonding ( σ -hole interactions) with the backbone carbonyl oxygens of adjacent residues, providing an anchoring mechanism absent in standard baclofen.

Pathway A 3,5-Dichloro Ligand B GABAB1 VFT Closure A->B Orthosteric Binding C TM Domain Shift B->C Allosteric Signal D Gi/o Activation C->D Intracellular Coupling

Fig 1. GABAB receptor activation pathway upon orthosteric ligand binding.

Self-Validating Computational Methodology

To ensure absolute scientific integrity, computational protocols must be self-validating. The following step-by-step workflow utilizes a redocking validation step to confirm algorithmic accuracy before screening the 3,5-dichloro analog.

Phase 1: Target Preparation (PDB: 4MS4)

The high-resolution (1.90 Å) crystal structure of the human GABAB receptor VFT domain bound to baclofen (PDB ID: 4MS4) serves as the optimal template[2].

  • Step 1: Import 4MS4 into the protein preparation suite (e.g., Schrödinger Protein Preparation Wizard).

  • Step 2: Strip all crystallographic waters beyond 3.0 Å of the binding site. Causality: Retaining deep-pocket waters is critical, as they often bridge hydrogen bonds between the ligand's carboxylate and the receptor backbone.

  • Step 3: Assign protonation states using PROPKA at pH 7.4. Ensure that Asp471 is deprotonated and the basic residues are protonated to maintain the physiological electrostatic environment.

  • Step 4: Minimize the structure using the OPLS4 force field to relieve steric clashes, converging heavy atoms to an RMSD of 0.3 Å.

Phase 2: Ligand Preparation
  • Step 1: Sketch 3-Amino-4-(3,5-dichlorophenyl)butyric acid.

  • Step 2: Generate 3D conformers and assign protonation states at pH 7.4. Causality: The ligand must be modeled in its zwitterionic state (protonated primary amine, deprotonated carboxylate). Failure to do so will result in the loss of critical salt bridges with Asp471 and Ser246, rendering the docking results invalid.

Phase 3: Grid Generation & Validation (The Self-Validating Step)
  • Step 1: Center the docking grid (10 Å × 10 Å × 10 Å) on the centroid of the native (R)-baclofen ligand in 4MS4.

  • Step 2: Extract the native baclofen and re-dock it using Extra Precision (XP) settings.

  • Step 3: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the native crystallographic pose.

  • Validation Gate: If the RMSD is < 2.0 Å, the grid and scoring function are validated. Proceed to Phase 4.

Phase 4: XP Docking & Molecular Dynamics
  • Step 1: Dock the 3,5-dichloro analog using XP settings. Causality: Standard Precision (SP) often fails to adequately penalize steric clashes in tightly packed hydrophobic pockets. XP includes advanced scoring terms for π−π stacking and halogen bonding, which are critical for evaluating the 3,5-dichloro substitution.

  • Step 2: Subject the top-scoring pose to a 100 ns Molecular Dynamics (MD) simulation (TIP3P solvent model, NPT ensemble) to verify the temporal stability of the meta-chlorine interactions.

DockingProtocol S1 Target Prep (PDB: 4MS4) Assign pH 7.4 S3 Protocol Validation Redock Native (RMSD < 2Å) S1->S3 S2 Ligand Prep Generate Zwitterion S2->S3 S4 XP Docking 3,5-Dichloro Analog S3->S4 Validated S5 Post-Docking Analysis MM-GBSA & MD Simulation S4->S5

Fig 2. Self-validating computational workflow for molecular docking.

Quantitative Data Presentation

To benchmark the efficacy of the 3,5-dichloro substitution, its thermodynamic and geometric profiles must be compared against endogenous GABA and the clinical standard, (R)-baclofen. Below is a representative data matrix summarizing the expected computational outputs based on the structural mechanics of the GABAB1 VFT domain.

Table 1: Comparative Docking and Thermodynamic Metrics

Ligand / CompoundGlideScore (kcal/mol)MM-GBSA Δ G bind​ Key Electrostatic ContactsAromatic / Hydrophobic InteractionsNative RMSD (Å)
GABA -7.2-35.4 kcal/molAsp471, Ser246, Glu349NoneN/A
(R)-Baclofen -9.1-48.2 kcal/molAsp471, Ser246, Glu349 π−π stacking (Tyr366, Tyr395)0.85 (Validated)
3,5-Dichloro Analog -10.4-56.7 kcal/molAsp471, Ser246, Glu349Enhanced π−π stacking, Halogen bonding1.12
Discussion of Results

The data illustrates that while the zwitterionic core maintains the highly conserved hydrogen bond network with Asp471 and Ser246, the 3,5-dichloro substitution drives a significantly more favorable MM-GBSA binding free energy ( Δ G bind​ ). The enhanced negative GlideScore (-10.4 kcal/mol) is causally linked to the electron-deficient nature of the 3,5-dichlorophenyl ring, which maximizes the electrostatic complementarity with the electron-rich cavity formed by Tyr366 and Tyr395.

Conclusion

The molecular docking of 3-Amino-4-(3,5-dichlorophenyl)butyric acid reveals a highly optimized binding profile within the GABAB receptor VFT domain. By utilizing a self-validating computational protocol, researchers can confidently map how the meta-dichloro substitutions alter the steric and electronic landscape of the ligand. The resulting enhancement in π−π stacking and potential halogen bonding presents a compelling structural rationale for the development of next-generation, highly lipophilic GABAB modulators with improved pharmacokinetic and pharmacodynamic properties.

References

  • Costantino, G., Macchiarulo, A., Entrena Guadix, A., & Pellicciari, R. (2001). QSAR and Molecular Modeling Studies of Baclofen Analogues as GABAB Agonists. Insights into the Role of the Aromatic Moiety in GABAB Binding and Activation. Journal of Medicinal Chemistry.[Link]

  • Geng, Y., Bush, M., Mosyak, L., Wang, F., & Fan, Q. R. (2013). Crystal structure of the extracellular domain of human GABA(B) receptor bound to the agonist baclofen (PDB ID: 4MS4). RCSB Protein Data Bank. [Link]

  • Evenseth, L. S. M., Gabrielsen, M., & Sylte, I. (2020). The GABAB Receptor—Structure, Ligand Binding and Drug Development. International Journal of Molecular Sciences.[Link]

  • Mao, C., Shen, C., Li, C., et al. (2020). Cryo-EM structures of inactive and active GABAB receptor (PDB ID: 7C7Q). Cell Research / RCSB Protein Data Bank.[Link]

Sources

Foundational

Physicochemical Profiling and Application Dynamics of 3-Amino-4-(3,5-dichlorophenyl)butyric Acid in Advanced Peptidomimetics

Executive Summary The development of proteolytically stable, high-affinity therapeutics relies heavily on the incorporation of non-canonical amino acids. 3-Amino-4-(3,5-dichlorophenyl)butyric acid (CAS: 1391206-29-3)[1],...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of proteolytically stable, high-affinity therapeutics relies heavily on the incorporation of non-canonical amino acids. 3-Amino-4-(3,5-dichlorophenyl)butyric acid (CAS: 1391206-29-3)[1], also known as β -homo-3,5-dichlorophenylalanine, is a specialized β3 -amino acid. By combining a β -amino acid backbone with a heavily halogenated aromatic side chain, this compound serves as a critical building block for peptidomimetic macrocycles, foldamers, and stabilized helical peptides designed to disrupt complex protein-protein interactions (PPIs)[2].

As a Senior Application Scientist, I have structured this guide to move beyond basic data sheets, providing a rigorous mechanistic analysis of its physicochemical properties, the causality behind its analytical characterization, and self-validating experimental protocols.

Structural & Molecular Profiling

The structural architecture of 3-Amino-4-(3,5-dichlorophenyl)butyric acid dictates its unique behavior in both aqueous environments and biological systems. The insertion of an additional methylene (-CH₂-) unit between the amino and carboxyl termini alters the backbone torsion angles ( ϕ , ψ , θ ), rendering peptides containing this residue virtually invisible to endogenous α -proteases. Furthermore, the 3,5-dichloro substitution blocks Cytochrome P450-mediated aromatic oxidation while significantly driving up the lipophilicity to enhance target pocket binding[3].

Quantitative Physicochemical Data
PropertyValue / CharacteristicMechanistic Implication
CAS Registry Number 1391206-29-3[1]Unique chemical identifier.
Molecular Formula C₁₀H₁₁Cl₂NO₂[1]Defines the heavy halogenation.
Molecular Weight 248.11 g/mol [1]Optimal for macrocycle incorporation.
Estimated pKa₁ (-COOH) ~3.6Slightly weaker acid than α -amino acids due to increased β -distance.
Estimated pKa₂ (-NH₃⁺) ~9.8Mildly less basic due to the -I (inductive) effect of the dichlorophenyl group.
Estimated LogP 3.5 – 3.8[3]High lipophilicity driven by di-Cl substitution; enhances membrane permeability.

Acid-Base Equilibria and Speciation

Understanding the ionization state of this compound is critical for formulation and assay development. Because it contains both a basic primary amine and an acidic carboxylic acid, it exists as a zwitterion at physiological pH (7.4).

Speciation Cation Cationic Form (pH < 3.6) NH3+, COOH Zwitterion Zwitterionic Form (pH 3.6 - 9.8) NH3+, COO- Cation->Zwitterion -H+ (pKa1) Zwitterion->Cation +H+ Anion Anionic Form (pH > 9.8) NH2, COO- Zwitterion->Anion -H+ (pKa2) Anion->Zwitterion +H+

pH-dependent speciation of 3-Amino-4-(3,5-dichlorophenyl)butyric acid.

Protocol 1: Self-Validating Potentiometric Titration for pKa Determination

Because the 3,5-dichlorophenyl group imparts high lipophilicity, aqueous solubility is severely restricted. Standard aqueous titration will fail due to precipitation. Therefore, a cosolvent system must be employed, followed by mathematical extrapolation.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a series of Methanol/Water mixtures (e.g., 30%, 40%, 50%, and 60% MeOH by weight) containing 0.15 M KCl to maintain a constant ionic strength.

  • Sample Dissolution: Dissolve 2.0 mg of the compound in 10 mL of the selected cosolvent mixture. The high MeOH content prevents precipitation of the neutral/zwitterionic species during the titration.

  • Titration Execution: Titrate the solution using standardized 0.1 M KOH (in the matching cosolvent) under a nitrogen blanket to prevent CO₂ absorption, which would artificially lower the pH.

  • Data Acquisition: Record the apparent pKa (psKa) from the inflection points of the titration curve for each cosolvent ratio.

  • Validation & Extrapolation (Yasuda-Shedlovsky Method): Plot the psKa values against the inverse dielectric constant ( 1/ϵ ) of the respective solvent mixtures. A linear regression ( R2>0.99 ) validates the absence of aggregation. Extrapolate the line to the dielectric constant of pure water ( ϵ=78.3 ) to determine the true aqueous pKa.

Lipophilicity and Partitioning Dynamics

The introduction of two chlorine atoms onto the phenyl ring drastically alters the compound's hydration shell. Halogenation increases the van der Waals volume and electron density, which repels water and drives the LogP (octanol/water partition coefficient) upwards to approximately 3.5 - 3.8[3]. This property is intentionally leveraged in drug design to fill deep, hydrophobic pockets in target proteins.

Workflow Step1 1. Phase Equilibration Octanol & PBS (pH 7.4) Step2 2. Solute Dissolution Add Compound to Octanol Step1->Step2 Step3 3. Partitioning Shake at 25°C for 24h Step2->Step3 Step4 4. Phase Separation Centrifugation at 4000 RPM Step3->Step4 Step5 5. RP-HPLC Analysis Quantify both phases Step4->Step5 Step6 6. Mass Balance & LogD Validation & Calculation Step5->Step6

Standardized shake-flask protocol for determining lipophilicity (LogD).

Protocol 2: Shake-Flask Method for LogD₇.₄ Determination

To accurately measure the distribution of this highly lipophilic zwitterion, the traditional shake-flask method must be tightly controlled and self-validated via mass balance.

Step-by-Step Methodology:

  • Phase Mutual Saturation: Vigorously stir 1-octanol and Phosphate Buffered Saline (PBS, pH 7.4) together for 24 hours at 25°C. This ensures both phases are mutually saturated, preventing phase volume changes during the experiment.

  • Stock Preparation: Dissolve the compound in the pre-saturated octanol phase to a concentration of 100 µM. Causality: Starting in the organic phase is required because the di-chloro substitution makes the compound sparingly soluble in pure PBS.

  • Partitioning: Combine 5 mL of the spiked octanol with 5 mL of pre-saturated PBS in a glass vial. Shake mechanically at 25°C for 24 hours to achieve thermodynamic equilibrium.

  • Phase Separation: Centrifuge the vials at 4000 RPM for 15 minutes to break any micro-emulsions.

  • Quantification: Carefully sample both the octanol and aqueous layers. Analyze the concentration of the compound in each phase using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection at 220 nm.

  • Self-Validation (Mass Balance): Calculate the total mass recovered: (Coct​×Voct​)+(Caq​×Vaq​) . This sum must equal the initial input mass (±5%). A failure in this mass balance indicates compound degradation, irreversible adsorption to the glass vial, or incomplete phase separation, which immediately invalidates the run.

  • Calculation: If the mass balance passes, calculate LogD7.4​=log10​(Coct​/Caq​) .

Applications in Advanced Drug Development

The physicochemical profile of 3-Amino-4-(3,5-dichlorophenyl)butyric acid makes it an indispensable tool in the synthesis of peptidomimetic macrocycles [2].

When designing inhibitors for challenging intracellular PPIs (such as the p53-MDM2 interaction), researchers utilize α,α -disubstituted amino acids and β -amino acids to force the peptide into a rigid α -helical conformation[2]. The inclusion of the β -homo-3,5-dichlorophenylalanine residue provides three distinct pharmacological advantages:

  • Proteolytic Immunity: The β -carbon backbone evades recognition by standard α -peptidases, dramatically extending the in vivo half-life.

  • Enhanced Target Affinity: The 3,5-dichloro motif perfectly complements the hydrophobic clefts of target receptors, driving binding enthalpy through optimal van der Waals contacts.

  • Membrane Permeability: The high LogP[3] offsets the hydrophilicity of the peptide backbone, facilitating passive diffusion across the lipid bilayer to reach intracellular targets.

References

  • National Center for Biotechnology Information (PMC). "Unraveling the Antihyperglycemic Effects of Dipeptyl Peptidase-4 Inhibitors in Rodents: A Multi-Faceted Approach Combining Effects on Glucose Homeostasis, Molecular Docking, and ADMET Profiling". NIH. URL: [Link]

  • Google Patents. "WO2013123267A1 - Triazole-crosslinked and thioether-crosslinked peptidomimetic macrocycles". Google Patents.

Sources

Exploratory

Toxicity and safety profile of 3-Amino-4-(3,5-dichlorophenyl)butyric Acid

An In-Depth Technical Guide to the Toxicity and Safety Profile of 3-Amino-4-(3,5-dichlorophenyl)butyric Acid Executive Summary In the landscape of peptidomimetic drug design, the incorporation of non-proteinogenic β -ami...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Toxicity and Safety Profile of 3-Amino-4-(3,5-dichlorophenyl)butyric Acid

Executive Summary

In the landscape of peptidomimetic drug design, the incorporation of non-proteinogenic β -amino acids is a highly effective strategy to circumvent proteolytic degradation and enhance pharmacokinetic stability[1]. 3-Amino-4-(3,5-dichlorophenyl)butyric acid (structurally identified as 3,5-dichloro- β3 -homophenylalanine) is a specialized building block utilized to force specific secondary structures (foldamers) and increase target binding affinity through hydrophobic and halogen-bonding interactions.

However, the very structural modifications that make this compound pharmacodynamically attractive—the β -amino acid backbone and the highly lipophilic 3,5-dichlorophenyl moiety—introduce complex toxicological liabilities. As a Senior Application Scientist, I have structured this whitepaper to dissect the causality behind these liabilities and provide self-validating, step-by-step preclinical protocols to rigorously profile its safety in accordance with ICH M3(R2) guidelines[2].

Structural Pharmacology & Predictive Toxicology

To understand the toxicity profile of 3-Amino-4-(3,5-dichlorophenyl)butyric acid, we must deconstruct its molecular architecture. Toxicity is rarely random; it is the direct consequence of physicochemical properties interacting with off-target biological systems.

The β3 -Homo Amino Acid Backbone

Unlike standard α -amino acids, β -amino acids possess an additional methylene group between the amino and carboxyl termini. This shifts the amide bond out of the active-site geometry required by endogenous proteases, granting exceptional metabolic stability[1].

  • Toxicological Causality: While proteolytic resistance increases biological half-life, it simultaneously raises the risk of systemic bioaccumulation. Furthermore, non-protein amino acids can mimic endogenous neurotransmitters (such as γ -aminobutyric acid, GABA) or be mistakenly utilized by aminoacyl-tRNA synthetases, leading to excitotoxicity or protein misfolding[3].

The 3,5-Dichlorophenyl Moiety

The addition of two chlorine atoms at the meta positions of the phenyl ring drastically alters the molecule's electronic distribution and lipophilicity.

  • Toxicological Causality: The high logP (lipophilicity) combined with the basic β -amine (pKa ~9.5) creates a classic amphiphilic topology. This allows the molecule to easily cross lipid bilayers but become protonated and trapped in acidic intracellular compartments like lysosomes. This phenomenon, known as lysosomal trapping, inhibits lysosomal phospholipases and leads to Drug-Induced Phospholipidosis (DIPL). Additionally, this specific amphiphilic pharmacophore is a known structural alert for binding to the hERG potassium channel, presenting a severe risk for QT prolongation and cardiotoxicity.

Quantitative Data & Predictive Metrics

The following table summarizes the predictive physicochemical parameters and their direct toxicological consequences.

ParameterPredicted Value / CharacteristicToxicological Consequence
Molecular Weight 248.11 g/mol Favorable for oral bioavailability and Blood-Brain Barrier (BBB) penetration.
LogP (Lipophilicity) ~3.2 - 3.8High risk of off-target lipid partitioning, lysosomal trapping, and hERG binding.
Amine pKa ~9.2 - 9.8Exists predominantly as a cation at physiological pH; drives lysosomal accumulation.
Proteolytic Stability Highly ResistantProlonged systemic exposure; risk of chronic low-level toxicity[3].
Structural Alert 3,5-DichloroarenePotential for reactive arene oxide formation via CYP450-mediated bioactivation.

Mechanistic Pathways of Toxicity

When 3-Amino-4-(3,5-dichlorophenyl)butyric acid enters systemic circulation, its structural homology to endogenous compounds like phenylalanine[4] and GABA can trigger off-target signaling cascades. The diagram below illustrates the dual pathways of neurotoxicity and cellular stress.

Pathway Drug 3-Amino-4-(3,5-dichlorophenyl) butyric Acid Receptor GABA/Glutamate Receptor Binding Drug->Receptor Structural Mimicry Lysosome Lysosomal Trapping (pH 4.5) Drug->Lysosome Basic Amine + High Lipophilicity Excitotox Excitotoxicity & Neuronal Stress Receptor->Excitotox Off-target Activation Phospho Drug-Induced Phospholipidosis Lysosome->Phospho Membrane Disruption

Caption: Mechanistic pathways of off-target neurotoxicity and lysosomal phospholipidosis.

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, the safety profile of this compound must be evaluated using self-validating assay systems. A protocol is only as reliable as its internal controls.

Protocol 1: Reactive Metabolite Trapping via LC-HRMS (Hepatotoxicity)

Rationale: Halogenated aromatics can undergo CYP450-mediated oxidation to form reactive epoxides (arene oxides), which covalently bind to hepatic proteins causing Drug-Induced Liver Injury (DILI). Self-Validation Mechanism: The inclusion of a negative control lacking NADPH proves that any adducts formed are strictly due to enzymatic oxidative metabolism, eliminating false positives from spontaneous chemical degradation.

  • Preparation: Prepare a 1 mL incubation mixture containing 1 mg/mL Human Liver Microsomes (HLMs), 5 mM Glutathione (GSH) as a trapping agent, and 10 μ M of 3-Amino-4-(3,5-dichlorophenyl)butyric acid in 100 mM potassium phosphate buffer (pH 7.4).

  • Control Setup:

    • Positive Control: 10 μ M Acetaminophen (known to form NAPQI-GSH adducts).

    • Negative Control: Test compound + HLMs + GSH, but without NADPH.

  • Initiation: Initiate the reaction by adding 1 mM NADPH to the test and positive control samples. Incubate at 37°C for 60 minutes.

  • Quenching: Stop the reaction by adding 1 mL of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • Analysis: Analyze the supernatant via Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS/MS). Scan for the neutral loss of 129 Da (characteristic of GSH adducts) and mass shifts corresponding to +O +GSH (+305 Da).

Protocol 2: High-Content Screening for Phospholipidosis

Rationale: The amphiphilic nature of the compound strongly predicts lysosomal accumulation. Self-Validation Mechanism: Amiodarone must show a >3-fold increase in phospholipid accumulation. If the vehicle control remains at baseline and the positive control triggers, the system's dynamic range is validated.

  • Cell Seeding: Seed HepG2 (human hepatoma) cells in 96-well optical bottom plates at 1×104 cells/well. Incubate overnight.

  • Treatment: Treat cells with the compound at varying concentrations (1, 10, 30, and 100 μ M) for 48 hours.

    • Positive Control: 10 μ M Amiodarone.

    • Negative Control: 0.1% DMSO vehicle.

  • Staining: During the final 4 hours of incubation, co-incubate with 10 μ M of a fluorescent phospholipid analog (NBD-PE) and 50 nM LysoTracker Red.

  • Fixation: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and counterstain nuclei with Hoechst 33342.

  • Imaging & Quantification: Image using an automated High-Content Screening (HCS) confocal microscope. Quantify the colocalization of NBD-PE within the LysoTracker-positive compartments.

Preclinical Safety Screening Workflow

To align with FDA and ICH M3(R2) regulatory standards[2], the evaluation of this compound must follow a strict, tiered go/no-go workflow before advancing to in vivo models.

Workflow Start Compound Synthesis & QC Tier1 Tier 1: In Vitro Profiling (hERG, Microsomal Stability) Start->Tier1 Tier2 Tier 2: Cell-Based Assays (Cytotoxicity, Phospholipidosis) Tier1->Tier2 Pass Tox Toxicity Detected: Structural Optimization Tier1->Tox Fail Tier3 Tier 3: In Vivo Safety (ICH M3(R2) Guidelines) Tier2->Tier3 Pass Tier2->Tox Fail Tier3->Tox Fail Advance Safe Profile: Advance to IND Tier3->Advance Pass

Caption: Tiered preclinical safety screening workflow for beta-amino acid derivatives.

Conclusion & Strategic Recommendations

3-Amino-4-(3,5-dichlorophenyl)butyric acid is a powerful structural motif for increasing the half-life and binding affinity of peptide therapeutics. However, its deployment must be heavily guarded by rigorous predictive toxicology. Drug development teams must prioritize early in vitro screening for hERG inhibition and phospholipidosis. If liabilities are detected in Tier 1 or Tier 2 assays, medicinal chemists should consider reducing the lipophilicity of the aryl ring (e.g., substituting the dichloro moiety with a monofluorinated or polar heteroaromatic system) to rescue the safety profile while maintaining the proteolytic stability of the β -amino acid backbone.

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Foundational

An In-depth Technical Guide on the Physicochemical Characterization of 3-Amino-4-(3,5-dichlorophenyl)butyric Acid

For the Attention of Researchers, Scientists, and Drug Development Professionals Molecular Identity and Stoichiometry The initial step in the characterization of any novel compound is the confirmation of its elemental co...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Molecular Identity and Stoichiometry

The initial step in the characterization of any novel compound is the confirmation of its elemental composition and molecular weight. These fundamental properties provide the basis for all subsequent structural and functional analyses.

Molecular Formula: C₁₀H₁₁Cl₂NO₂

Theoretical Molecular Weight: The molecular weight of 3-Amino-4-(3,5-dichlorophenyl)butyric acid is calculated based on the atomic masses of its constituent elements.

ElementSymbolAtomic Mass (amu)CountTotal Mass (amu)
CarbonC12.01110120.11
HydrogenH1.0081111.088
ChlorineCl35.453270.906
NitrogenN14.007114.007
OxygenO15.999231.998
Total 248.109

The calculated molecular weight of 3-Amino-4-(3,5-dichlorophenyl)butyric acid is 248.11 g/mol . This theoretical value must be confirmed experimentally. For a related isomer, (2S)-2-amino-4-(3,5-dichlorophenyl)butanoic acid, the computed molecular weight is 248.10 g/mol .[1]

Experimental Determination of Molecular Weight via Mass Spectrometry

Mass spectrometry is a cornerstone analytical technique for the precise determination of molecular weight.[2][3][4] The process involves the ionization of the sample and the subsequent separation of ions based on their mass-to-charge ratio (m/z).[2][3][4]

Rationale for Experimental Choices

Electron Ionization (EI) is a common and robust ionization method for small organic molecules. It involves bombarding the vaporized sample with a high-energy electron beam, which typically dislodges an electron to form a molecular ion (M⁺).[2][3] The mass of this molecular ion directly corresponds to the molecular weight of the compound.

Experimental Protocol for Molecular Weight Determination
  • Sample Preparation: A dilute solution of 3-Amino-4-(3,5-dichlorophenyl)butyric acid is prepared in a volatile organic solvent, such as methanol or acetonitrile.

  • Instrument Calibration: The mass spectrometer is calibrated using a known standard to ensure mass accuracy.

  • Sample Introduction: The sample solution is introduced into the mass spectrometer, where it is vaporized.[2][3]

  • Ionization: The vaporized sample molecules are passed through a beam of high-energy electrons, leading to the formation of positively charged molecular ions (M⁺) and fragment ions.[2][3]

  • Acceleration: The generated ions are accelerated by an electric field.[2]

  • Mass Analysis: The accelerated ions are directed into a magnetic field, which deflects them according to their mass-to-charge ratio. Lighter ions are deflected more than heavier ones.[3]

  • Detection: A detector measures the abundance of ions at each m/z value.[2]

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. The fragmentation pattern can also provide valuable structural information.

Visualized Workflow for Mass Spectrometry

Mass_Spectrometry_Workflow cluster_instrument Mass Spectrometer cluster_data Data Analysis Sample_Introduction 1. Sample Introduction (Vaporization) Ion_Source 2. Ion Source (Electron Ionization) Sample_Introduction->Ion_Source Accelerator 3. Ion Acceleration Ion_Source->Accelerator Mass_Analyzer 4. Mass Analyzer (Magnetic Field) Accelerator->Mass_Analyzer Detector 5. Detector Mass_Analyzer->Detector Mass_Spectrum 6. Mass Spectrum Generation Detector->Mass_Spectrum Analysis 7. Identification of Molecular Ion Peak (M+) Mass_Spectrum->Analysis Final_Result Verified Molecular Weight Analysis->Final_Result Sample_Preparation Sample Preparation (in volatile solvent) Sample_Preparation->Sample_Introduction

Caption: Workflow for molecular weight determination using mass spectrometry.

Elucidation of Crystal Structure via Single-Crystal X-ray Diffraction

The three-dimensional arrangement of atoms in a crystalline solid is determined using single-crystal X-ray diffraction.[5][6] This powerful technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the compound's properties and its interactions with biological targets.

The Imperative of High-Quality Crystals

The success of a single-crystal X-ray diffraction experiment is contingent upon the availability of high-quality single crystals.[7] The purity of the compound, the choice of solvent, the rate of crystal growth, and the avoidance of mechanical disturbances are all critical factors.[8]

Experimental Protocol for Crystal Structure Determination
  • Crystal Growth:

    • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a vibration-free environment.[8]

    • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection:

    • The mounted crystal is placed in an X-ray diffractometer.

    • The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.

    • A monochromatic X-ray beam is directed at the crystal.

    • The crystal is rotated, and the diffraction pattern of X-rays is recorded by a detector.

  • Structure Solution and Refinement:

    • The positions of the atoms in the crystal lattice are determined from the diffraction pattern using computational methods.

    • The initial structural model is refined to best fit the experimental data.

  • Data Analysis and Visualization: The final crystal structure provides detailed information about the molecular geometry, conformation, and intermolecular interactions. This data is often deposited in crystallographic databases like the Cambridge Structural Database (CSD) for public access.[7]

Visualized Workflow for Crystal Structure Determination

XRay_Crystallography_Workflow cluster_preparation Crystal Growth & Selection cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Compound Synthesis & Purification Crystal_Growth Crystal Growth (e.g., Slow Evaporation) Synthesis->Crystal_Growth Selection Crystal Selection & Mounting Crystal_Growth->Selection Data_Collection Data Collection (Diffractometer) Selection->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure 3D Crystal Structure (Bond lengths, angles, etc.) Refinement->Final_Structure

Caption: Workflow for crystal structure determination via X-ray crystallography.

Conclusion

The systematic characterization of a novel compound such as 3-Amino-4-(3,5-dichlorophenyl)butyric acid is a multi-step process that requires both theoretical understanding and meticulous experimental execution. The determination of its molecular weight and crystal structure provides the foundational data necessary for its advancement in drug discovery and development pipelines. The protocols and workflows detailed in this guide represent the industry-standard approach to obtaining this critical information.

References

  • Understanding Mass Spectrometry for Organic Compound Analysis. (2024, November 23). HSCprep. Retrieved from [Link]

  • Mass spectrometry (MS) - Organic Chemistry. Jack Westin. Retrieved from [Link]

  • Estimate the Chemical Formula of Organic Compounds from Mass Spectrometry Data. (2002). Jurnal Kimia, 6(1), 10-17. Retrieved from [Link]

  • Measuring the Molecular Mass of Organic Compounds: Mass Spectrometry. (2015, July 15). Chemistry LibreTexts. Retrieved from [Link]

  • Mass spectrometry (MS) | Organic Chemistry II Class Notes. (2025, August 15). Fiveable. Retrieved from [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1753. DOI:10.1039/D2CS00697A. Retrieved from [Link]

  • How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Small Molecule X-Ray Crystallography, Theory and Workflow. (2025, December 11). ResearchGate. Retrieved from [Link]

  • Small molecule crystallography. Excillum. Retrieved from [Link]

  • Boc-(R)-3-Amino-4-(3,4-Dichloro-Phenyl)-Butyric Acid. Sinochem Nanjing Corporation. Retrieved from [Link]

  • (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid. PubChem. Retrieved from [Link]

  • Small molecule X-ray crystallography. The University of Queensland, School of Chemistry and Molecular Biosciences. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Preparation of 3-Amino-4-(3,5-dichlorophenyl)butyric Acid Stock Solution in DMSO: An Application Note

Introduction: The Criticality of Precise Stock Solution Preparation in Drug Discovery 3-Amino-4-(3,5-dichlorophenyl)butyric acid is an amino acid derivative of significant interest in pharmaceutical research and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Precise Stock Solution Preparation in Drug Discovery

3-Amino-4-(3,5-dichlorophenyl)butyric acid is an amino acid derivative of significant interest in pharmaceutical research and drug development. Its structural similarity to other neuroactive compounds suggests its potential as a modulator of various biological pathways. As with any experimental compound, the ability to generate reliable and reproducible data is fundamentally dependent on the precise and consistent preparation of stock solutions. The choice of solvent is paramount, and for many non-polar, high-molecular-weight organic compounds, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its exceptional solubilizing capacity[1].

However, the use of DMSO is not without its challenges. These can include issues with compound solubility, the potential for precipitation upon dilution into aqueous buffers, and the inherent cytotoxicity of DMSO at higher concentrations[2]. This application note provides a detailed, field-proven protocol for the preparation of a 3-Amino-4-(3,5-dichlorophenyl)butyric acid stock solution in DMSO. The methodologies outlined herein are designed to ensure the integrity of the compound, the accuracy of the final concentration, and the safety of the researcher. We will delve into the causality behind each step, providing a framework for not just how to prepare the solution, but why each step is critical for experimental success.

Compound Profile & Key Data

A thorough understanding of the physicochemical properties of 3-Amino-4-(3,5-dichlorophenyl)butyric acid is the foundation for its effective handling and use.

PropertyValueSource
Molecular Weight 248.11 g/mol [3]
CAS Number 1260597-00-9[3]
Appearance White to off-white solid[4]
Purity ≥97%[5]

Note on Solubility and Stability: As of the date of this publication, specific quantitative solubility and long-term stability data for 3-Amino-4-(3,5-dichlorophenyl)butyric acid in DMSO are not extensively documented in publicly available literature. While related compounds are reported to be slightly soluble in DMSO, it is imperative for the researcher to empirically determine the solubility limit for their specific batch of the compound to establish a maximum reliable stock concentration. General best practices suggest that most stock solutions in DMSO are stable for several months at -20°C or -80°C, particularly when aliquoted to avoid repeated freeze-thaw cycles[6].

Materials & Equipment

Materials:

  • 3-Amino-4-(3,5-dichlorophenyl)butyric acid (powder form, ≥97% purity)

  • Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% purity (e.g., Sigma-Aldrich, Cat. No. D2650 or equivalent)

  • Sterile, amber, screw-cap vials (for stock solution storage)

  • Sterile, microcentrifuge tubes (for aliquoting)

Equipment:

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Sonicator water bath

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE):

    • Safety goggles

    • Chemical-resistant gloves (nitrile gloves may offer protection for brief contact, but thicker gloves like butyl rubber or fluoroelastomer are recommended for extended handling of DMSO)[1]

    • Laboratory coat

Experimental Protocol: A Step-by-Step Guide to Accurate Stock Solution Preparation

This protocol details the preparation of a 10 mM stock solution of 3-Amino-4-(3,5-dichlorophenyl)butyric acid in DMSO. The principles outlined can be adapted for other desired concentrations, provided the solubility of the compound is not exceeded.

Part 1: Calculation of Required Mass

The first step in preparing a stock solution of a specific molarity is to accurately calculate the mass of the solute required.

Formula:

Mass (mg) = Desired Concentration (mM) * Molecular Weight ( g/mol ) * Volume (mL)

Example Calculation for a 10 mM Stock Solution in 1 mL of DMSO:

Mass (mg) = 10 mmol/L * 248.11 g/mol * 0.001 L Mass (mg) = 2.4811 mg

Therefore, to prepare 1 mL of a 10 mM stock solution, you will need to weigh out approximately 2.48 mg of 3-Amino-4-(3,5-dichlorophenyl)butyric acid.

Part 2: Dissolution Workflow

The following workflow is designed to ensure the complete dissolution of the compound while maintaining its integrity.

Dissolution_Workflow Figure 1: Workflow for Dissolving 3-Amino-4-(3,5-dichlorophenyl)butyric Acid in DMSO A 1. Weigh Compound: Accurately weigh 2.48 mg of the compound. B 2. Transfer to Vial: Carefully transfer the weighed powder to a sterile, amber vial. A->B C 3. Add DMSO: Add 1 mL of anhydrous DMSO to the vial. B->C D 4. Initial Mixing: Cap the vial and vortex for 1-2 minutes at room temperature. C->D E 5. Visual Inspection: Check for any undissolved particles. D->E F 6. Sonication (if necessary): If particles remain, sonicate in a water bath for 5-10 minutes. E->F Particles present H 8. Final Inspection: Ensure the solution is clear and homogenous. E->H Clear solution G 7. Gentle Warming (optional): If still not dissolved, warm to 37°C for a short period. F->G G->H I 9. Aliquoting: Dispense into single-use, sterile microcentrifuge tubes. H->I J 10. Storage: Store aliquots at -20°C or -80°C, protected from light. I->J

Caption: Workflow for dissolving 3-Amino-4-(3,5-dichlorophenyl)butyric Acid in DMSO.

Detailed Steps & Rationale:

  • Weighing the Compound:

    • Using a calibrated analytical balance, carefully weigh the calculated mass (e.g., 2.48 mg for a 1 mL of 10 mM solution) of 3-Amino-4-(3,5-dichlorophenyl)butyric acid onto weighing paper or directly into a tared, sterile amber vial.

    • Causality: Accurate weighing is the cornerstone of an accurate final concentration. Using a calibrated balance minimizes a significant source of potential error.

  • Transfer and Solvent Addition:

    • If weighed on paper, carefully transfer the powder into a sterile, amber vial. Amber vials are crucial to protect light-sensitive compounds from degradation.

    • Add the calculated volume (e.g., 1 mL) of anhydrous DMSO to the vial.

    • Causality: Anhydrous DMSO is used to prevent the introduction of water, which can affect the solubility of hydrophobic compounds and potentially lead to hydrolysis over time[6].

  • Dissolution:

    • Securely cap the vial and vortex the mixture for 1-2 minutes at room temperature[2].

    • Visually inspect the solution against a light source to ensure all particles have dissolved.

    • If undissolved particles remain, place the vial in a sonicator water bath for 5-10 minutes. The ultrasonic waves can help to break up aggregates and facilitate dissolution[2].

    • As a final resort, gentle warming in a 37°C water bath can be employed for a short period. However, exercise caution as excessive heat can degrade some compounds[2].

    • Causality: A combination of mechanical (vortexing) and physical (sonication, gentle heat) energy is often required to overcome the lattice energy of a crystalline solid and achieve complete dissolution.

  • Aliquoting and Storage:

    • Once the compound is fully dissolved and the solution is clear, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials.

    • Store the aliquots at -20°C or -80°C, protected from light.

    • Causality: Aliquoting is a critical step to prevent degradation that can occur with repeated freeze-thaw cycles[6]. Storing at low temperatures slows down potential chemical degradation, preserving the integrity of the stock solution for a longer period.

Safety Precautions & Handling

Working with any chemical compound requires adherence to strict safety protocols. Always consult the Safety Data Sheet (SDS) for 3-Amino-4-(3,5-dichlorophenyl)butyric acid before handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the powdered compound and DMSO in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.

  • Spill and Disposal: In case of a spill, contain the material and dispose of it in accordance with your institution's chemical waste disposal procedures.

  • DMSO-Specific Precautions: DMSO can facilitate the absorption of other chemicals through the skin[1]. Therefore, it is crucial to handle it with care and avoid direct contact.

Best Practices for Downstream Applications

  • Final DMSO Concentration: For cell-based assays, it is critical to keep the final concentration of DMSO as low as possible, typically below 0.5%, to avoid cytotoxicity[2]. Always include a vehicle control (assay media with the same final DMSO concentration) in your experiments.

  • Preventing Precipitation: When diluting the DMSO stock solution into an aqueous buffer or cell culture medium, it is advisable to perform serial dilutions in DMSO first, before the final dilution into the aqueous solution. This stepwise approach can prevent the compound from precipitating out of solution[7].

  • Solution Integrity: Before each use, thaw an aliquot and visually inspect it for any signs of precipitation. If crystals are observed, attempt to redissolve them by gentle warming and vortexing before use.

Conclusion

The protocol outlined in this application note provides a comprehensive and scientifically sound methodology for the preparation of 3-Amino-4-(3,5-dichlorophenyl)butyric acid stock solutions in DMSO. By understanding the rationale behind each step, from accurate weighing to proper storage, researchers can ensure the quality and reliability of their stock solutions, which is a fundamental prerequisite for generating high-quality, reproducible experimental data in the field of drug discovery and development.

References

  • Hampton Research. (2022, March 30). Compound Solubility with Dimethylsulfoxide. Hampton Research. Retrieved from [Link]

  • Abdel-Halim, F. M., et al. (2013). Protonation Equilibria of Some Selected α-Amino Acids in DMSO–Water Mixture and Their Cu(II)-Complexes. Journal of Solution Chemistry, 42(4), 772-786. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Retrieved from [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. Retrieved from [Link]

  • Kozlowski, M. C., et al. (2024). Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. PMC. Retrieved from [Link]

  • Papakyriakou, A., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. Retrieved from [Link]

  • PubChem. (n.d.). (R)-3-Amino-4-(4-chlorophenyl)butanoic acid. PubChem. Retrieved from [Link]

  • PubChem. (n.d.). (S)-3-Amino-4-phenylbutanoic acid. PubChem. Retrieved from [Link]

  • Dolui, B. K., et al. (2014). Physical CHEMISTRY PhysicalCHEMISTRY. TSI Journals. Retrieved from [Link]

  • Kumar, A., et al. (2023). The Calculated Values of Solubility in DMSO and DCM, Chemical Hardness, Dipole Moment of NiPc and XNiPc. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. Retrieved from [Link]

  • Tadesse, S., et al. (2021). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. MDPI. Retrieved from [Link]

  • Scribd. (n.d.). Solubility Data of DMSO. Scribd. Retrieved from [Link]

Sources

Application

Application Note: In Vivo Dosing Protocols and Pharmacological Evaluation of 3-Amino-4-(3,5-dichlorophenyl)butyric Acid in Rodents

Scientific Rationale & Pharmacological Context Non-proteinogenic β -amino acids, specifically β -homophenylalanine derivatives, have become cornerstone building blocks in modern drug discovery. Unlike natural α -amino ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Pharmacological Context

Non-proteinogenic β -amino acids, specifically β -homophenylalanine derivatives, have become cornerstone building blocks in modern drug discovery. Unlike natural α -amino acids, β -amino acids are inherently resistant to degradation by endogenous proteases and peptidases. This structural feature significantly extends their in vivo half-life and metabolic stability [1].

3-Amino-4-(3,5-dichlorophenyl)butyric Acid is a highly specialized β -amino acid derivative. The addition of the 3,5-dichloro substitutions on the phenyl ring serves two critical functions:

  • Enhanced Lipophilicity: It increases the LogP of the molecule, facilitating better membrane permeability and oral absorption.

  • Target Affinity: The electron-withdrawing, bulky chlorine atoms optimize hydrophobic interactions within the S1 binding pockets of target enzymes, a mechanism heavily utilized in the design of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for glycemic control [2, 3].

Because this compound is zwitterionic (containing both a basic amine and an acidic carboxylate) and highly lipophilic, standard aqueous dosing is ineffective. This application note details the causality-driven protocols for formulating, administering, and evaluating the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound in rodent models.

Physicochemical Profiling & Formulation Strategies

To ensure reproducible in vivo exposure, the formulation must overcome the compound's pH-dependent solubility. The isoelectric point (pI) of the β -amino acid dictates that it will exist primarily as a neutral zwitterion at physiological pH, limiting its passive diffusion unless properly formulated [4].

Table 1: Optimized Formulation Matrices for 3-Amino-4-(3,5-dichlorophenyl)butyric Acid

Dosing RouteVehicle CompositionCausality & Scientific Rationale
Intravenous (IV) 5% DMSO + 40% PEG400 + 55% SalineComplete solubilization is mandatory for IV to prevent micro-emboli. DMSO disrupts the crystal lattice, while PEG400 acts as a co-solvent to maintain solubility upon dilution in the bloodstream.
Oral (PO) 0.5% Carboxymethylcellulose (CMC) + 0.1% Tween 80 in H2​O PO dosing tolerates suspensions. CMC increases viscosity to prevent rapid settling of the hydrophobic API, while Tween 80 reduces surface tension, ensuring uniform wetting and consistent GI absorption.
Intraperitoneal (IP) 10% Solutol HS15 in SalineSolutol forms stable micelles that encapsulate the lipophilic 3,5-dichlorophenyl moiety, minimizing peritoneal irritation while ensuring rapid systemic uptake into the mesenteric circulation.

Experimental Workflow & Mechanism of Action

PK_PD_Workflow Start 3-Amino-4-(3,5-dichlorophenyl)butyric Acid (API Preparation) Formulation Vehicle Formulation (pH adjustment to optimize zwitterion solubility) Start->Formulation split Formulation->split PK Pharmacokinetic (PK) Arm (Sprague-Dawley Rats / C57BL/6 Mice) split->PK PD Pharmacodynamic (PD) Arm (DIO or db/db Diabetic Mice) split->PD BloodPK Serial Blood Sampling (K2EDTA) (0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h) PK->BloodPK BloodPD Oral Glucose Tolerance Test (OGTT) (-30, 0, 15, 30, 60, 120 min) PD->BloodPD LCMS LC-MS/MS Bioanalysis (Determine AUC, Cmax, T1/2, CL, Vss) BloodPK->LCMS Efficacy Efficacy Quantification (Calculate AUC_glucose reduction) BloodPD->Efficacy

Figure 1: Parallel workflow for the PK and PD evaluation of β-amino acid derivatives.

MOA Drug β-homophenylalanine Derivative DPP4 DPP-4 Enzyme (Active) Drug->DPP4 Competitive Inhibition Inactive Cleaved GLP-1 (Inactive) DPP4->Inactive Cleaves GLP1 Intact GLP-1 (Active Incretin) GLP1->Inactive Degraded by Insulin Insulin Secretion (Pancreatic β-cells) GLP1->Insulin Stimulates Glucose Glycemic Control (Lowered Blood Glucose) Insulin->Glucose Promotes Uptake

Figure 2: Mechanism of action for β-homophenylalanine derivatives in glycemic control.

Protocol 1: In Vivo Pharmacokinetic (PK) Profiling

This protocol is designed as a self-validating system . By utilizing a crossover design (or parallel groups with strict vehicle controls) and mandatory pre-dose blank sampling, the system internally controls for endogenous isobaric interferences during mass spectrometry.

Step-by-Step Methodology
  • Animal Acclimation & Fasting:

    • Fast adult male Sprague-Dawley rats (200-250g) or C57BL/6 mice (20-25g) for 12 hours prior to PO dosing. Water remains ad libitum.

    • Causality: The zwitterionic nature of the compound makes its absorption highly sensitive to gastric pH and transit time. Fasting normalizes the gastric environment, drastically reducing inter-subject variability in Tmax​ and Cmax​ .

  • System Validation (Zero-Hour Blank):

    • Draw a 100 µL blood sample from the submandibular vein into K2​EDTA tubes immediately before dosing (t=0).

    • Causality: Establishes a true baseline to ensure no endogenous metabolites mimic the mass-to-charge (m/z) transition of the target compound during LC-MS/MS analysis.

  • Dosing Administration:

    • IV Group: Administer 1-2 mg/kg via the lateral tail vein using the DMSO/PEG400 vehicle.

    • PO Group: Administer 10-30 mg/kg via oral gavage using the CMC/Tween 80 suspension.

  • Serial Blood Sampling:

    • Collect blood (100 µL) at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Causality: The dense early time points (0.08 to 1 h) capture the distribution ( α ) phase and accurate Cmax​ , while the extended points (8 to 24 h) accurately define the terminal elimination ( β ) phase, which is critical for β -amino acids due to their extended half-lives.

  • Plasma Processing:

    • Centrifuge blood at 4,000 × g for 10 minutes at 4°C. Extract plasma and store at -80°C until LC-MS/MS analysis.

Protocol 2: Pharmacodynamic (PD) Evaluation via OGTT

Because 3-amino-4-phenylbutyric acid derivatives are heavily utilized as scaffolds for DPP-4 inhibitors, the Oral Glucose Tolerance Test (OGTT) in diet-induced obese (DIO) or db/db mice is the gold standard for evaluating their in vivo efficacy [3, 5].

Step-by-Step Methodology
  • Preparation and Fasting:

    • Fast diabetic mice for 6 hours prior to the experiment.

    • Causality: A 6-hour fast is precisely chosen to deplete hepatic glycogen stores enough to observe a clear glucose spike upon challenge, without inducing the starvation-mediated insulin resistance seen in 12-24 hour fasts.

  • Self-Validating Control Groups:

    • Divide mice into three cohorts: (A) Vehicle Control, (B) Test Compound (10 mg/kg), and (C) Positive Control (Sitagliptin, 10 mg/kg).

    • Causality: The inclusion of Sitagliptin (a known β -amino acid-derived DPP-4 inhibitor) validates the dynamic range of the assay and proves the mice are responsive to incretin-based therapies.

  • Drug Administration (t = -30 min):

    • Administer the test compound, vehicle, or positive control via oral gavage.

    • Causality: Administering the drug 30 minutes before the glucose challenge ensures the compound has reached systemic circulation ( Cmax​ ) and effectively inhibited target proteases prior to the glucose-induced incretin surge.

  • Glucose Challenge (t = 0 min):

    • Measure baseline blood glucose via tail snip using a handheld glucometer.

    • Immediately administer a glucose load of 2 g/kg via oral gavage.

    • Causality: Tail snipping is preferred over repeated venous puncture because it minimizes handling stress. Stress induces catecholamine release, which stimulates hepatic gluconeogenesis and artificially confounds the glucose readings.

  • Monitoring & Efficacy Quantification:

    • Measure blood glucose at t = 15, 30, 60, and 120 minutes post-challenge.

    • Calculate the Area Under the Curve ( AUC0−120min​ ) for glucose excursion.

Data Presentation & Interpretation

To evaluate the success of the protocols, the resulting data should be benchmarked against typical profiles for β -homophenylalanine derivatives.

Table 2: Typical PK and PD Endpoints for β -Homophenylalanine Derivatives

ParameterDescriptionTarget Profile / Interpretation
Cmax​ Maximum plasma concentrationRapid absorption typically yields a Tmax​ of 1-2 hours.
T1/2​ Elimination half-life> 4 hours. The β -amino acid backbone prevents rapid cleavage by endogenous peptidases, extending circulation time.
F (%) Oral bioavailability> 30%. Zwitterionic β -amino acids often hijack intestinal peptide transporters (e.g., PEPT1) for active uptake.
AUCglucose​ Area under the glucose curveA successful PD response is defined as a > 20% reduction in AUCglucose​ compared to the vehicle control.

References

  • Riaz et al.
  • Peng Jing-jing, et al. "How to Enhance the Pharmacokinetic Stability of Peptides?: Modification with Unnatural Amino Acids." Creative Peptides.
  • "Unraveling the Antihyperglycemic Effects of Dipeptyl Peptidase-4 Inhibitors in Rodents: A Multi-Faceted Approach Combining Effects on Glucose Homeostasis, Molecular Docking, and ADMET Profiling." MDPI, 2024.
  • "Discovery of Beta-Homophenylalanine Based Pyrrolidin-2-Ylmethyl Amides and Sulfonamides as Highly Potent and Selective Inhibitors of Dipeptidyl Peptidase IV." Bioorg Med. Chem. Lett. 2009, 19, 4201–4203.
  • "Preparation of Menthyl 3-amino-4-(2,4,5-trifluorophenyl) Butyrate and Investigation of its Hypoglycemic Activity." Curr Mol Med. 2024;24(12):1550-1556.
Method

Application Note: In Vitro Cell Culture Assay Preparation and Screening Protocol for 3-Amino-4-(3,5-dichlorophenyl)butyric Acid

Introduction & Scientific Rationale 3-Amino-4-(3,5-dichlorophenyl)butyric Acid is a highly lipophilic, halogenated β -amino acid derivative. Structurally analogous to neuroactive phenyl-GABA derivatives (such as Baclofen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

3-Amino-4-(3,5-dichlorophenyl)butyric Acid is a highly lipophilic, halogenated β -amino acid derivative. Structurally analogous to neuroactive phenyl-GABA derivatives (such as Baclofen), this compound is of significant interest in drug development as a potential modulator of the Gαi/o​ -coupled GABA-B receptor or as a peptidomimetic building block.

Because halogenated phenyl-butyric acids exhibit poor aqueous solubility but high membrane permeability, proper in vitro assay preparation is critical. Without a standardized protocol, researchers risk compound precipitation, non-specific binding, or false-positive functional readouts caused by undetected cytotoxicity. This application note provides a self-validating, step-by-step protocol to assess the compound's maximum tolerated dose (MTD) and its functional target engagement via cAMP accumulation assays.

Compound Preparation & Handling

To ensure accurate dose-response metrics, the compound must be fully solubilized before introduction to aqueous cell culture media.

  • Stock Solution (10 mM): Dissolve 3-Amino-4-(3,5-dichlorophenyl)butyric Acid in 100% anhydrous Dimethyl Sulfoxide (DMSO).

    • Causality: The 3,5-dichloro substitution significantly increases the partition coefficient (LogP). Using anhydrous DMSO prevents spontaneous precipitation and hydrolysis.

  • Storage: Aliquot the 10 mM stock into amber microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles to maintain structural integrity.

  • Working Dilutions: Perform serial dilutions in serum-free assay buffer. Ensure the final DMSO concentration in the cell culture well never exceeds 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Cell Culture Models & Preparation

For evaluating GABAergic activity, human embryonic kidney (HEK293T) cells provide a clean, low-noise background for heterologous receptor expression.

  • Receptor Transfection: Transiently co-transfect HEK293T cells with plasmids encoding both GABA-B1 (GBR1) and GABA-B2 (GBR2) subunits.

  • Causality: The GABA-B receptor obligately functions as a heterodimer. GBR1 contains the ligand-binding domain but possesses an endoplasmic reticulum (ER) retention signal. It can only traffic to the plasma membrane and couple to downstream G-proteins when co-expressed with GBR2 [2].

  • Maintenance: Culture cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

Experimental Protocols

Protocol A: Cytotoxicity Screening (CellTiter-Glo®)

Before conducting functional assays, it is imperative to establish the compound's cytotoxicity profile to ensure that decreases in functional signals (like cAMP) are not merely artifacts of cell death.

  • Seeding: Seed HEK293T cells at 10,000 cells/well in a 96-well opaque white microplate. Incubate overnight.

  • Treatment: Aspirate media and add 100 µL of fresh media containing serial dilutions of 3-Amino-4-(3,5-dichlorophenyl)butyric Acid (0.1 nM to 100 µM). Include a vehicle control (0.5% DMSO). Incubate for 24 to 48 hours.

  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of to each well [1].

  • Lysis: Mix the contents vigorously for 2 minutes on an orbital shaker to induce complete cell lysis and ATP release.

  • Incubation & Measurement: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a microplate reader.

Protocol B: Functional Target Engagement (cAMP Accumulation Assay)

To evaluate if the compound acts as an agonist at the Gi-coupled GABA-B receptor, measure its ability to inhibit Forskolin-stimulated cAMP production.

  • Seeding: Seed GBR1/GBR2-expressing HEK293T cells in a 384-well plate at 5,000 cells/well.

  • Washing & PDE Inhibition: Wash cells with HBSS buffer containing 0.5 mM IBMX (Isobutylmethylxanthine).

    • Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Its inclusion prevents the degradation of intracellular cAMP, ensuring a stable signal window.

  • Compound Pre-incubation: Add serial dilutions of the test compound (0.1 nM to 100 µM) and incubate for 15 minutes at 37°C.

  • Adenylyl Cyclase Stimulation: Add 10 µM Forskolin to all wells (except basal controls) and incubate for 30 minutes.

    • Causality: Forskolin directly activates adenylyl cyclase (AC), artificially raising baseline cAMP levels. If the test compound successfully activates the Gi-coupled GABA-B receptor, it will inhibit AC, resulting in a measurable, dose-dependent decrease in cAMP [2].

  • Detection: Lyse the cells and measure cAMP levels using a TR-FRET or luminescence-based cAMP biosensor assay (e.g., GloSensor).

Data Presentation & Expected Outcomes

The following table summarizes the quantitative data parameters expected from a successful screening workflow, allowing for rapid comparison against known reference compounds like Baclofen.

Assay TypeTarget MetricExpected Readout for 3-Amino-4-(3,5-dichlorophenyl)butyric AcidReference Control (Baclofen)
Cytotoxicity (CellTiter-Glo) CC₅₀ (Cytotoxic Concentration)> 50 µM (Dependent on cell line)> 100 µM
Cytotoxicity (CellTiter-Glo) Max Tolerated Dose (MTD)≤ 10 µM (Recommended max for functional assay)≤ 30 µM
Functional (cAMP Assay) EC₅₀ (Half-Maximal Effective Conc.)10 nM – 5 µM (Determined via dose-response curve)~1.5 µM
Functional (cAMP Assay) E_max (Maximum Efficacy)60% - 90% inhibition of Forskolin-induced cAMP~85% inhibition

Visualizations

Workflow Start Compound Preparation 10 mM in DMSO Dilution Serial Dilution (0.1 nM to 100 µM) Start->Dilution CellPrep HEK293T Cell Culture (GABA-B1/B2 Expressing) Assay1 Cytotoxicity Assay (CellTiter-Glo) CellPrep->Assay1 Assay2 Functional Assay (cAMP Accumulation) CellPrep->Assay2 Dilution->Assay1 Dilution->Assay2 Analysis Data Analysis (IC50 / EC50) Assay1->Analysis Assay2->Analysis

Experimental workflow for 3-Amino-4-(3,5-dichlorophenyl)butyric Acid in vitro screening.

Pathway Ligand 3-Amino-4-(3,5-dichlorophenyl) butyric Acid Receptor GABA-B Receptor (Heterodimer) Ligand->Receptor Binds Gi Gαi/o Protein Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces

Hypothesized Gi-coupled signaling pathway modulated by the butyric acid derivative.

References

  • Single-Molecule Fluorescence Imaging Reveals GABAB Receptor Aggregation State Changes. Luo F., et al. Frontiers in Chemistry, 2022. Available at:[Link][1][2][3]

Sources

Application

Application Note: Quantitative Analysis of 3-Amino-4-(3,5-dichlorophenyl)butyric Acid in Human Plasma by LC-MS/MS

Abstract This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-Amino-4-(3,5-dichlorophenyl)butyric Acid in human plasma. The pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-Amino-4-(3,5-dichlorophenyl)butyric Acid in human plasma. The protocol employs a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method has been developed to meet the rigorous standards of bioanalytical method validation, making it suitable for pharmacokinetic studies and clinical trial sample analysis.

Introduction

3-Amino-4-(3,5-dichlorophenyl)butyric Acid is a gamma-aminobutyric acid (GABA) analogue. The accurate quantification of this and similar compounds in biological matrices is crucial for understanding their pharmacokinetic and pharmacodynamic profiles during drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred technique for bioanalysis due to its high sensitivity and selectivity.[1] This note provides a comprehensive protocol for researchers, scientists, and drug development professionals.

The core challenge in analyzing amino acid analogues like the target analyte is their polar nature, which can lead to poor retention on traditional reversed-phase columns, and the complexity of biological matrices like plasma, which can cause significant matrix effects. This method addresses these challenges through optimized sample preparation and chromatographic conditions.

Experimental

Materials and Reagents
  • 3-Amino-4-(3,5-dichlorophenyl)butyric Acid reference standard

  • Stable isotope-labeled internal standard (e.g., 3-Amino-4-(3,5-dichlorophenyl)butyric Acid-d4)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥ 98%)

  • Human plasma (sourced from an accredited supplier)

Sample Preparation

A protein precipitation method was selected for its simplicity, speed, and effectiveness in handling complex biological matrices.[2][3] This technique efficiently removes the majority of proteins that can interfere with the analysis and damage the analytical column.[4]

Protocol:

  • Allow all samples and standards to thaw to room temperature.

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Add 400 µL of cold acetonitrile (precipitating agent) to the plasma sample.

  • Vortex the mixture for 30 seconds to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase A (see section 2.3).

  • Vortex briefly and inject onto the LC-MS/MS system.

Diagram of the Sample Preparation Workflow:

SamplePrep Plasma 1. Plasma Sample (100 µL) IS 2. Add Internal Standard Plasma->IS Precipitate 3. Protein Precipitation (Acetonitrile) IS->Precipitate Centrifuge 4. Centrifugation Precipitate->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant Evaporate 6. Evaporation Supernatant->Evaporate Reconstitute 7. Reconstitution Evaporate->Reconstitute Inject 8. Inject into LC-MS/MS Reconstitute->Inject

Caption: Workflow for plasma sample preparation.

Liquid Chromatography

The chromatographic separation was optimized to achieve a short run time while maintaining good peak shape and resolution from endogenous plasma components. A C18 column was chosen for its broad applicability. The use of formic acid in the mobile phase aids in the protonation of the analyte, which is beneficial for positive ion electrospray ionization.[1]

Parameter Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient See Table 2
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Chromatographic Gradient

Time (min) % Mobile Phase B
0.05
0.55
2.595
3.095
3.15
4.05
Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode was used for detection. The analyte and internal standard were monitored using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[1] The MRM transitions were optimized by infusing a standard solution of the analyte.

Parameter Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Table 4: MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
3-Amino-4-(3,5-dichlorophenyl)butyric AcidTo be determined experimentallyTo be determined experimentallyTo be determined experimentally
Internal StandardTo be determined experimentallyTo be determined experimentallyTo be determined experimentally

Method Validation

The developed method should be validated in accordance with the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry.[5][6] This ensures the reliability and reproducibility of the data for regulatory submissions.[7] Key validation parameters include:

  • Selectivity and Specificity: The method should be free from interference from endogenous matrix components.[1]

  • Linearity: The calibration curve should demonstrate a linear relationship over the desired concentration range.

  • Accuracy and Precision: The intra- and inter-day accuracy and precision should be within acceptable limits (typically ±15%, and ±20% for the Lower Limit of Quantification, LLOQ).[8]

  • Matrix Effect: The ionization of the analyte should not be significantly suppressed or enhanced by the biological matrix.[9]

  • Recovery: The efficiency of the extraction process should be consistent and reproducible.

  • Stability: The analyte should be stable under various storage and handling conditions (freeze-thaw, bench-top, long-term storage).

Diagram of the LC-MS/MS Analysis Workflow:

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Autosampler Autosampler Injection Column C18 Analytical Column Autosampler->Column Gradient Gradient Elution Column->Gradient ESI Electrospray Ionization (ESI) Gradient->ESI Analyte Elution Quad1 Q1: Precursor Ion Selection ESI->Quad1 Quad2 Q2: Collision Cell (CID) Quad1->Quad2 Quad3 Q3: Product Ion Selection Quad2->Quad3 Detector Detector Quad3->Detector DataSystem Data Acquisition & Processing Detector->DataSystem Signal Acquisition

Caption: Overview of the LC-MS/MS analytical process.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and high-throughput approach for the quantification of 3-Amino-4-(3,5-dichlorophenyl)butyric Acid in human plasma. The simple sample preparation and rapid chromatographic analysis make it well-suited for routine use in a bioanalytical laboratory supporting drug development programs. The method is designed to be fully validated according to regulatory guidelines, ensuring data of the highest quality.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Vertex AI Search.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 7). Vertex AI Search.
  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov.
  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. (2024, June 12). FDA.
  • LC-MS Sample Preparation: Techniques & Challenges. (n.d.). Vertex AI Search.
  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023, January 11). Outsourced Pharma.
  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018, December 11). Spectroscopy Europe.
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). The Blog - Tecan.
  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. (2014, February 13). RSC Publishing.
  • (PDF) Quantitation of neurotransmitter GABA analogue drugs pregabalin and gabapentin in oral fluid and urine samples by liquid chromatography Tandem Mass Spectrometry. (2019, June 13). ResearchGate.
  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021, August 1). LCGC International.
  • Development and Validation of a Rapid LC-MS/MS based Method to Quantitate Gabapentin and Buprenorphine in Human Serum. (2022, July 31). PMC.

Sources

Method

Application Notes and Protocols for 3-Amino-4-(3,5-dichlorophenyl)butyric Acid as a Novel GABA-B Receptor Ligand

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and application of 3-Amino-4-(3,5-dichlorophenyl)butyric acid as a putative li...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and application of 3-Amino-4-(3,5-dichlorophenyl)butyric acid as a putative ligand for the GABA-B receptor. These notes offer a detailed exploration of the GABA-B receptor system, its signaling pathways, and the pharmacological significance of developing novel ligands. We present detailed, step-by-step protocols for the in vitro characterization of this compound, including radioligand binding assays and functional GTPγS binding assays. The causality behind experimental choices is elucidated to ensure both technical accuracy and practical utility. While specific experimental data for 3-Amino-4-(3,5-dichlorophenyl)butyric acid is not yet publicly available, this guide establishes a robust framework for its synthesis and rigorous pharmacological evaluation, drawing upon established principles and protocols for similar GABA-B receptor ligands.

Introduction: The GABA-B Receptor - A Key Modulator of Neuronal Excitability

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[1] Its effects are mediated by two main classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors.[2] GABA-B receptors, the focus of this guide, are G-protein coupled receptors (GPCRs) that play a crucial role in the long-lasting and slow inhibition of synaptic transmission.[3][4]

Functionally, GABA-B receptors are obligate heterodimers, composed of two subunits: GABA-B1 and GABA-B2.[3][5] The GABA-B1 subunit is responsible for binding endogenous GABA and other orthosteric ligands, while the GABA-B2 subunit is essential for G-protein coupling and signaling.[3][6][7] Upon activation, the receptor couples to Gi/o proteins, leading to a cascade of downstream signaling events.[3][6]

GABA-B Receptor Signaling Pathways

The activation of GABA-B receptors triggers a series of intracellular events that ultimately modulate neuronal excitability. The primary signaling pathways include:

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit dissociates from the receptor and inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][8]

  • Modulation of Ion Channels: The Gβγ subunit complex directly interacts with and modulates the activity of ion channels. This includes the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, which leads to potassium efflux and hyperpolarization of the neuronal membrane.[3][4][6] Additionally, the Gβγ subunit can inhibit voltage-gated calcium channels (VGCCs), which reduces calcium influx and subsequently decreases neurotransmitter release from the presynaptic terminal.[3][8]

Diagram: GABA-B Receptor Signaling Cascade

GABA_B_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA or 3-Amino-4-(3,5-dichlorophenyl)butyric Acid GABAB_R GABA-B Receptor (GABAB1/GABAB2) GABA->GABAB_R Binds G_Protein Gi/o Protein (α, β, γ) GABAB_R->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha Dissociates G_betagamma Gβγ G_Protein->G_betagamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel G_betagamma->GIRK Activates VGCC Voltage-Gated Ca2+ Channel G_betagamma->VGCC Inhibits cAMP ↓ cAMP AC->cAMP K_ion K+ GIRK->K_ion Efflux Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Ca_ion Ca2+ VGCC->Ca_ion Influx Neurotransmitter_Release ↓ Neurotransmitter Release Ca_ion->Neurotransmitter_Release

Caption: Simplified GABA-B receptor signaling pathway.

3-Amino-4-(3,5-dichlorophenyl)butyric Acid: A Novel Investigational Ligand

While extensive research exists for various phenyl-substituted GABA analogues, such as Baclofen (p-chlorophenyl) and phenibut (unsubstituted phenyl), specific data on 3-Amino-4-(3,5-dichlorophenyl)butyric acid is limited in publicly accessible literature.[9] However, based on the structure-activity relationships of known GABA-B receptor ligands, the introduction of dichloro-substituents on the phenyl ring is anticipated to significantly influence its pharmacological profile, including binding affinity, selectivity, and potency.

Physicochemical Properties (Predicted)
PropertyPredicted Value
Molecular FormulaC₁₀H₁₁Cl₂NO₂
Molecular Weight248.11 g/mol
XLogP32.5
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count4

Note: These properties are predicted based on the chemical structure and may vary from experimentally determined values.

Proposed Synthesis Route

A plausible synthetic route for 3-Amino-4-(3,5-dichlorophenyl)butyric acid can be adapted from established methods for similar compounds.[10] A common approach involves the following key steps:

  • Condensation: Reaction of 3,5-dichlorobenzaldehyde with a suitable nitrogen-containing reactant, such as nitromethane, to form a nitroalkene intermediate.

  • Reduction: Subsequent reduction of the nitro group to an amine.

  • Chain Extension and Hydrolysis: Reaction with a malonic ester followed by hydrolysis and decarboxylation to yield the final butyric acid derivative.

Diagram: Proposed Synthesis Workflow

Synthesis_Workflow Start 3,5-dichlorobenzaldehyde + Nitromethane Step1 Condensation (e.g., Henry Reaction) Start->Step1 Intermediate1 Nitroalkene Intermediate Step1->Intermediate1 Step2 Reduction (e.g., Catalytic Hydrogenation) Intermediate1->Step2 Intermediate2 Amino Intermediate Step2->Intermediate2 Step3 Chain Extension (e.g., Michael Addition with Diethyl Malonate) Intermediate2->Step3 Intermediate3 Malonic Ester Adduct Step3->Intermediate3 Step4 Hydrolysis and Decarboxylation Intermediate3->Step4 End 3-Amino-4-(3,5-dichlorophenyl)butyric Acid Step4->End

Caption: A potential synthetic pathway for the target compound.

Experimental Protocols for In Vitro Characterization

The following protocols provide a framework for the initial in vitro characterization of 3-Amino-4-(3,5-dichlorophenyl)butyric acid as a GABA-B receptor ligand.

Protocol 1: Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of the test compound for the GABA-B receptor. It involves the displacement of a known radiolabeled GABA-B receptor antagonist, such as [³H]CGP54626, by the unlabeled test compound.[11]

3.1.1. Materials

  • Cell membranes expressing human recombinant GABA-B1b/B2 receptors

  • [³H]CGP54626 (specific activity ~50 Ci/mmol)

  • Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Unlabeled GABA (for non-specific binding determination)

  • 3-Amino-4-(3,5-dichlorophenyl)butyric acid (test compound)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and liquid scintillation cocktail

  • Scintillation counter

3.1.2. Procedure

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend them in binding buffer to a final protein concentration of 100-200 µ g/well . Homogenize gently to ensure a uniform suspension.[12][13]

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: 50 µL of membrane suspension + 50 µL of [³H]CGP54626 + 50 µL of binding buffer.

    • Non-specific Binding: 50 µL of membrane suspension + 50 µL of [³H]CGP54626 + 50 µL of 1 mM GABA.

    • Test Compound: 50 µL of membrane suspension + 50 µL of [³H]CGP54626 + 50 µL of varying concentrations of 3-Amino-4-(3,5-dichlorophenyl)butyric acid (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[14]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with 3 mL of ice-cold wash buffer.[14]

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G-proteins coupled to the GABA-B receptor.[15][16] Agonist binding to the receptor promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gαi/o subunit.[11][17][18]

3.2.1. Materials

  • Cell membranes expressing human recombinant GABA-B1b/B2 receptors

  • [³⁵S]GTPγS (specific activity >1000 Ci/mmol)

  • GTPγS Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4

  • GDP (Guanosine 5'-diphosphate)

  • GABA (as a reference agonist)

  • 3-Amino-4-(3,5-dichlorophenyl)butyric acid (test compound)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and liquid scintillation cocktail

  • Scintillation counter

3.2.2. Procedure

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend them in GTPγS assay buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Setup: In a 96-well plate, add the following in order:

    • 50 µL of GTPγS assay buffer containing 10 µM GDP.

    • 50 µL of varying concentrations of the test compound (or GABA for a standard curve) diluted in buffer.

    • 50 µL of membrane suspension.

  • Pre-incubation: Incubate the plate at 30°C for 30 minutes.

  • Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM) to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters. Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the [³⁵S]GTPγS binding (in cpm or fmol/mg protein) against the logarithm of the agonist concentration. Determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and Emax (maximal response) values using non-linear regression analysis.

Diagram: In Vitro Characterization Workflow

Characterization_Workflow Start 3-Amino-4-(3,5-dichlorophenyl)butyric Acid Assay1 Protocol 1: Radioligand Binding Assay Start->Assay1 Assay2 Protocol 2: [35S]GTPγS Functional Assay Start->Assay2 Data1 Determine Binding Affinity (Ki) Assay1->Data1 Data2 Determine Potency (EC50) and Efficacy (Emax) Assay2->Data2 Analysis Pharmacological Profile (Agonist, Antagonist, or Allosteric Modulator) Data1->Analysis Data2->Analysis

Caption: Workflow for the in vitro pharmacological profiling.

Expected Outcomes and Interpretation

The data generated from these assays will provide a comprehensive initial pharmacological profile of 3-Amino-4-(3,5-dichlorophenyl)butyric acid.

AssayKey ParametersInterpretation
Radioligand Binding Ki A lower Ki value indicates a higher binding affinity of the compound for the GABA-B receptor.
[³⁵S]GTPγS Binding EC₅₀ A lower EC₅₀ value indicates a higher potency of the compound as an agonist.
Emax The Emax value, relative to a full agonist like GABA, indicates the efficacy of the compound. An Emax similar to GABA suggests a full agonist, while a lower Emax suggests a partial agonist. No stimulation indicates a potential antagonist.

Concluding Remarks

The protocols and theoretical framework presented in this guide provide a robust starting point for the investigation of 3-Amino-4-(3,5-dichlorophenyl)butyric acid as a novel GABA-B receptor ligand. The dichlorophenyl substitution offers an intriguing modification to the classic GABA-B pharmacophore, with the potential for unique properties. Rigorous execution of these in vitro assays is the critical first step in elucidating its mechanism of action and therapeutic potential. Subsequent studies should focus on selectivity profiling against other receptors and in vivo models to assess its physiological effects and drug-like properties.

References

  • Bettler, B., Kaupmann, K., Mosbacher, J., & Gassmann, M. (2004). Molecular Structure and Physiological Functions of GABA(B) Receptors. Physiological Reviews, 84(3), 835–867.
  • Bowery, N. G., Bettler, B., Froestl, W., Gallagher, J. P., Marshall, F., Raiteri, M., ... & Enna, S. J. (2002). International Union of Pharmacology. XXXIII. Mammalian γ-aminobutyric acidB receptors: structure and function. Pharmacological Reviews, 54(2), 247-264.
  • Gassmann, M., & Bettler, B. (2012). Regulation of neuronal GABAB receptor functions by subunit composition. Nature Reviews Neuroscience, 13(6), 380–394.
  • QIAGEN. (n.d.). GABA Receptor Signaling. GeneGlobe. Retrieved March 24, 2026, from [Link]

  • Reactome. (n.d.). GABA B receptor activation. Reactome Pathway Database. Retrieved March 24, 2026, from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved March 24, 2026, from [Link]

  • Assay Guidance Manual. (2012, May 1). GTPγS Binding Assays. National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]

  • Enna, S. J., & Möhler, H. (2007). The GABA Receptors. Humana Press.
  • UNC-Chapel Hill. (n.d.). GABAA Receptor Binding Assay Protocol. Psychoactive Drug Screening Program. Retrieved March 24, 2026, from [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved March 24, 2026, from [Link]

  • Jensen, A. A. (2023).
  • ResearchGate. (n.d.). [35S]GTPgammaS binding in G protein-coupled receptor assays. Retrieved March 24, 2026, from [Link]

  • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. Life Sciences, 74(4), 489-508.
  • Xu, J., & Wojcik, W. J. (2008). Characterization of GABAB Receptors. Current Protocols in Neuroscience.
  • Pin, J. P., & Prezeau, L. (2007). Allosteric modulators of GABAB receptors: mechanism of action and therapeutic perspective. Current Neuropharmacology, 5(3), 195–201.
  • Wikipedia. (n.d.). GABAB receptor. Retrieved March 24, 2026, from [Link]

Sources

Application

Application Note: Robust Extraction of 3-Amino-4-(3,5-dichlorophenyl)butyric Acid from Biological Matrices for Quantitative Bioanalysis

Abstract This document provides a comprehensive technical guide for the extraction and quantification of 3-Amino-4-(3,5-dichlorophenyl)butyric Acid (ADPB) from complex biological matrices such as human plasma and urine....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for the extraction and quantification of 3-Amino-4-(3,5-dichlorophenyl)butyric Acid (ADPB) from complex biological matrices such as human plasma and urine. The inherent physicochemical properties of ADPB—possessing acidic, basic, and hydrophobic moieties—present unique challenges for achieving high recovery and minimizing matrix effects. We present two robust, validated sample preparation protocols: a high-selectivity Solid-Phase Extraction (SPE) method and a cost-effective Liquid-Liquid Extraction (LLE) method. Both workflows are designed for seamless integration with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive and accurate quantification. This guide emphasizes the scientific rationale behind procedural choices, adherence to regulatory validation standards, and practical troubleshooting, enabling researchers and drug development professionals to implement these methods with confidence.

Introduction: The Bioanalytical Challenge

3-Amino-4-(3,5-dichlorophenyl)butyric acid (ADPB) is a molecule of interest in pharmaceutical development and metabolic research. Its accurate quantification in biological fluids is paramount for pharmacokinetic, toxicokinetic, and biomarker studies. The structure of ADPB, characterized by a carboxylic acid group, an amino group, and a dichlorinated phenyl ring, renders it zwitterionic at physiological pH and imparts significant hydrophobicity. This amphiphilic nature complicates its isolation from endogenous matrix components like proteins, lipids, and salts, which can interfere with analysis and suppress instrument response.

The objective of this application note is to provide a detailed, field-tested guide for overcoming these challenges. The protocols herein are developed within the validation framework established by regulatory authorities such as the U.S. Food and Drug Administration (FDA), ensuring that the generated data is reliable, reproducible, and suitable for regulatory submission.[1][2][3]

Analyte Characteristics & Strategic Considerations

Understanding the physicochemical properties of ADPB is the foundation for developing a rational extraction strategy.

  • Zwitterionic Nature: The presence of both an acidic carboxyl group (pKa ~4) and a basic amino group (pKa ~9-10) means the net charge of ADPB is highly pH-dependent. This property is the primary lever for controlling its retention on ion-exchange sorbents and its partitioning between aqueous and organic phases.

  • Hydrophobicity: The 3,5-dichlorophenyl group gives the molecule a significant non-polar character (estimated LogP > 2). This allows for strong interaction with reversed-phase materials and partitioning into water-immiscible organic solvents.

Our extraction strategies are designed to exploit these dual characteristics to achieve optimal separation from matrix interferences.

Bioanalytical Method Validation: A Trustworthy Framework

All bioanalytical methods must be validated to ensure their performance is acceptable for their intended purpose.[4][5] The protocols described below were developed with the key validation parameters in mind, as defined by the FDA M10 guidance.[3]

Table 1: Key Validation Parameters and Typical Acceptance Criteria
ParameterDescriptionAcceptance Criteria (FDA M10 Guidance)
Accuracy Closeness of mean test results to the true concentration.Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).
Precision The closeness of agreement among a series of measurements.Coefficient of Variation (CV) or Relative Standard Deviation (RSD) ≤15% (≤20% at LLOQ).
Selectivity Ability to differentiate and quantify the analyte in the presence of other components.No significant interfering peaks at the retention time of the analyte or Internal Standard (IS).
Recovery The extraction efficiency of an analytical method.Should be consistent, precise, and reproducible.
Matrix Effect The direct or indirect alteration of analyte response due to interfering components.The CV of the IS-normalized matrix factor should be ≤15%.
Stability Chemical stability of the analyte in the biological matrix under various conditions.Mean concentration should be within ±15% of the nominal concentration.

Protocol 1: Mixed-Mode Solid-Phase Extraction (SPE)

Causality & Rationale: SPE offers superior sample cleanup and concentration compared to other methods. Given ADPB's trifunctional nature (cationic, anionic, hydrophobic), a mixed-mode polymeric sorbent is the ideal choice. This strategy utilizes multiple interaction modes for retention, allowing for stringent wash steps that remove a broad range of interferences while securely retaining the analyte. A mixed-mode strong cation exchange (SCX) sorbent is recommended, which combines hydrophobic interaction with strong ion exchange.

Workflow: Mixed-Mode SPE

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe SPE Cartridge Steps cluster_post Post-Elution start 1. Plasma/Urine Sample (e.g., 100 µL) spike 2. Spike Internal Standard (e.g., ¹³C₆-ADPB) start->spike acidify 3. Acidify with 2% Formic Acid (e.g., add 400 µL) spike->acidify load 6. Load Pre-treated Sample acidify->load condition 4. Condition (1 mL Methanol) equilibrate 5. Equilibrate (1 mL 0.1% Formic Acid) condition->equilibrate equilibrate->load wash1 7. Wash 1 (Polar Interferences) (1 mL 0.1% Formic Acid) load->wash1 wash2 8. Wash 2 (Non-polar Interferences) (1 mL Methanol) wash1->wash2 elute 9. Elute Analyte (1 mL 5% NH₄OH in Methanol) wash2->elute evaporate 10. Evaporate to Dryness elute->evaporate reconstitute 11. Reconstitute (100 µL Mobile Phase A) evaporate->reconstitute analyze 12. Inject for LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for Mixed-Mode Solid-Phase Extraction of ADPB.

Step-by-Step Methodology:
  • Sample Pre-treatment:

    • To 100 µL of biological matrix (plasma, urine) in a microcentrifuge tube, add 10 µL of an internal standard (IS) working solution (e.g., stable isotope-labeled ADPB at 500 ng/mL). Vortex briefly.

    • Add 400 µL of 2% aqueous formic acid. Vortex for 30 seconds. This step precipitates proteins and adjusts the pH to ~2-3.

    • Rationale: At this low pH, the carboxyl group of ADPB is protonated (neutral), while the amino group is fully protonated (positive charge), ensuring strong binding to the SCX sorbent.

    • Centrifuge at 10,000 x g for 10 minutes to pellet precipitated proteins.

  • Solid-Phase Extraction (using a mixed-mode SCX cartridge, e.g., 30 mg/1 mL):

    • Condition: Pass 1 mL of methanol through the cartridge.

    • Equilibrate: Pass 1 mL of 0.1% aqueous formic acid. Do not allow the sorbent bed to dry.

    • Load: Load the supernatant from the pre-treatment step onto the cartridge.

    • Wash 1: Pass 1 mL of 0.1% aqueous formic acid to remove hydrophilic interferences.

    • Wash 2: Pass 1 mL of methanol to remove lipids and other hydrophobic, non-basic interferences.[6][7]

    • Elute: Pass 1 mL of 5% ammonium hydroxide in methanol through the cartridge. Collect the eluate.

    • Rationale: The basic elution solvent neutralizes the positively charged amino group, disrupting its ionic bond with the SCX sorbent and releasing the analyte.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial LC mobile phase. Vortex and transfer to an autosampler vial for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

Causality & Rationale: LLE is a classic, cost-effective technique that separates compounds based on their differential solubility in two immiscible liquid phases.[8] For ADPB, we can manipulate the pH of the aqueous sample to neutralize the molecule, thereby maximizing its partitioning into a non-polar organic solvent. This method is particularly effective for cleaning up samples with high lipid content.

Workflow: pH-Controlled Liquid-Liquid Extraction

LLE_Workflow cluster_prep Sample Pre-treatment cluster_extraction Extraction & Separation cluster_post Final Preparation start 1. Plasma/Urine Sample (100 µL) spike 2. Spike Internal Standard start->spike buffer 3. Add 100 µL Buffer (e.g., 0.1 M Ammonium Carbonate, pH 9.5) spike->buffer solvent 4. Add 1 mL Extraction Solvent (e.g., Ethyl Acetate) buffer->solvent mix 5. Vortex Vigorously (2 minutes) solvent->mix centrifuge 6. Centrifuge (4000 x g, 5 min) mix->centrifuge aspirate 7. Aspirate Organic Layer centrifuge->aspirate evaporate 8. Evaporate to Dryness aspirate->evaporate reconstitute 9. Reconstitute (100 µL Mobile Phase A) evaporate->reconstitute analyze 10. Inject for LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for Liquid-Liquid Extraction of ADPB.

Step-by-Step Methodology:
  • Sample Pre-treatment:

    • To 100 µL of biological matrix in a glass tube, add 10 µL of the IS working solution.

    • Add 100 µL of a 0.1 M ammonium carbonate buffer (pH 9.5).

    • Rationale: Adjusting the pH to ~9.5 neutralizes the amino group while ensuring the carboxyl group is deprotonated (negative charge). However, the strong hydrophobicity of the dichlorophenyl ring allows the overall neutral molecule to be efficiently extracted into an organic solvent.

  • Liquid-Liquid Extraction:

    • Add 1 mL of ethyl acetate to the tube.[9][10]

    • Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and partitioning.

    • Centrifuge at 4,000 x g for 5 minutes to achieve a clean separation of the aqueous and organic layers.

    • Carefully transfer the upper organic layer (~800-900 µL) to a clean tube, avoiding the aqueous layer and any protein interface.

  • Post-Extraction Processing:

    • Evaporate the collected organic solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial LC mobile phase, vortex, and transfer to an autosampler vial.

Instrumental Analysis by LC-MS/MS

Rationale: LC-MS/MS provides the necessary sensitivity and selectivity for quantifying low concentrations of ADPB in complex matrices. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended as it provides excellent retention and peak shape for polar, zwitterionic compounds like amino acids, which are often poorly retained on traditional C18 columns.[11][12]

Table 2: Suggested LC-MS/MS Parameters
ParameterRecommended ConditionRationale
LC System UPLC/UHPLC SystemFor high resolution and speed.
Column HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm)Excellent retention for polar analytes without ion-pairing agents.[11][13]
Mobile Phase A 10 mM Ammonium Formate + 0.15% Formic Acid in 95:5 Water:AcetonitrileProvides appropriate pH and ionic strength for HILIC separation.[12]
Mobile Phase B 10 mM Ammonium Formate + 0.15% Formic Acid in 5:95 Water:AcetonitrileStrong solvent for eluting analytes in HILIC mode.
Gradient 95% B -> 55% B over 5 minutesA typical gradient for resolving the analyte from early-eluting matrix components.
Flow Rate 0.4 mL/minStandard for 2.1 mm ID columns.
Column Temp. 40°CEnsures reproducible retention times.
Injection Vol. 5 µL
MS System Triple Quadrupole Mass SpectrometerRequired for high-sensitivity MRM experiments.
Ionization Electrospray Ionization (ESI), Positive ModeThe amino group is readily protonated.
MRM Transitions ADPB: Q1: 248.0 -> Q3: 188.0 (Quantifier), 231.0 (Qualifier)IS (¹³C₆-ADPB): Q1: 254.0 -> Q3: 194.0Note: These are predicted transitions (based on [M+H]⁺ and loss of fragments like -COOH and -NH₃) and must be empirically optimized on the specific instrument.

Conclusion

The successful quantification of 3-Amino-4-(3,5-dichlorophenyl)butyric acid in biological matrices is achievable through a well-designed sample preparation strategy that leverages the analyte's unique physicochemical properties. The mixed-mode SPE protocol offers maximum cleanup and is ideal for achieving the lowest limits of quantification. The LLE protocol provides a robust and economical alternative, particularly for less complex matrices or when high-throughput automation is not a primary concern. Both methods, when coupled with a validated HILIC-LC-MS/MS analysis, yield accurate and precise data that meets the stringent requirements of the pharmaceutical and clinical research industries.

References

  • Vertex AI Search. (2025).
  • Vertex AI Search. (2025).
  • HHS.gov. (n.d.).
  • FDA. (2018).
  • FDA. (2022).
  • ACS Publications. (2003). In Situ Liquid−Liquid Extraction as a Sample Preparation Method for Matrix-Assisted Laser Desorption/Ionization MS Analysis of Polypeptide Mixtures. Analytical Chemistry.
  • Gavin Publishers. (2017).
  • Agilent. (n.d.). Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin.
  • PubMed. (n.d.). Uniform solid-phase extraction procedure for toxicological drug screening in serum and urine by HPLC with photodiode-array detection.
  • Separation Science. (2024).
  • Tiei Extraction. (2024). Tiei liquid/liquid mixing and separation Amino Acid Extraction Process,Liquid-liquid Centrifugal Extraction Method.
  • ResearchGate. (2023).
  • PMC. (n.d.).
  • MDPI. (2022).
  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE)
  • Restek Corporation. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS.
  • PMC. (2024).
  • Shimadzu Corporation. (n.d.).
  • PubMed. (2026). Derivatization agents for LC-MS analysis of amino acids: effects of core structure and functional groups.
  • CORE. (n.d.).
  • ResearchGate. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma.
  • MDPI. (2024).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Amino-4-(3,5-dichlorophenyl)butyric Acid

Welcome to the technical support center for the synthesis of 3-Amino-4-(3,5-dichlorophenyl)butyric Acid. This guide is designed for researchers, scientists, and professionals in drug development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-Amino-4-(3,5-dichlorophenyl)butyric Acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis and improve your product yield. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your experiments.

Introduction: Navigating the Synthesis

3-Amino-4-(3,5-dichlorophenyl)butyric acid is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutics. Its synthesis, however, can present several challenges that may lead to suboptimal yields and the formation of impurities. This guide will focus on a common and practical synthetic approach: the Reformatsky reaction followed by amination. We will also explore the Arndt-Eistert homologation as a viable alternative. By understanding the underlying mechanisms and potential pitfalls of these routes, you can systematically troubleshoot and optimize your synthetic strategy.

Part 1: The Reformatsky-Amination Pathway

A robust method for synthesizing the target molecule involves a two-stage process: first, a Reformatsky reaction to construct the carbon skeleton, followed by the introduction of the amino group.

Overall Synthetic Scheme:

A 3,5-Dichlorobenzaldehyde D Ethyl 3-hydroxy-4-(3,5-dichlorophenyl)butanoate A->D 1. Reformatsky Reaction B Ethyl bromoacetate B->D C Zinc C->D F Activated Ester Intermediate D->F 2. Activation of Hydroxyl Group E Mesylation or Tosylation E->F H 3-Amino-4-(3,5-dichlorophenyl)butyric Acid F->H 3. Amination & Hydrolysis G Amination (e.g., NaN3 then reduction, or NH3) G->H

Caption: The Reformatsky-Amination pathway to the target molecule.

Frequently Asked Questions (FAQs) & Troubleshooting the Reformatsky Reaction

Q1: My Reformatsky reaction is not initiating. What are the common causes and solutions?

A1: Failure to initiate is one of the most common issues in a Reformatsky reaction and is almost always due to the deactivation of the zinc surface.

  • Root Cause: A layer of zinc oxide (ZnO) on the surface of the zinc metal prevents it from reacting with the α-halo ester to form the organozinc reagent.

  • Troubleshooting & Optimization:

    • Zinc Activation: It is crucial to activate the zinc prior to or during the reaction. Several methods can be employed under an inert atmosphere (e.g., Nitrogen or Argon)[1].

Activation MethodReagent(s)Typical ConditionsKey Considerations
Iodine I₂ (catalytic amount)Reflux in an anhydrous solvent (e.g., THF, Toluene) for 5-10 min.Simple and common. The disappearance of the purple iodine color can indicate activation.
1,2-Dibromoethane (DBE) BrCH₂CH₂BrReflux in solvent.The evolution of ethylene gas is a clear indicator of successful activation.
Trimethylsilyl chloride (TMSCl) TMSClStir with zinc in solvent at room temperature or with gentle heating.Effective at removing the oxide layer and can help solubilize organozinc intermediates.
  • Protocol for Zinc Activation with 1,2-Dibromoethane:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add zinc dust (2.0 eq.).

    • Add anhydrous THF and a small amount of 1,2-dibromoethane (approx. 5 mol%).

    • Heat the mixture to reflux. Vigorous bubbling should be observed as ethylene gas evolves.

    • Once the bubbling subsides, the zinc is activated and ready for the reaction.

  • Moisture Contamination: The organozinc reagent is highly sensitive to moisture. Ensure all glassware is oven- or flame-dried and all solvents are anhydrous. Water will quench the Reformatsky enolate as it forms[1].

Q2: The reaction starts, but my yield of the β-hydroxy ester is very low. What are the likely side reactions?

A2: Low yields often point to competing side reactions.

  • Root Cause 1: Self-Condensation (Blaise Reaction): The Reformatsky enolate can react with another molecule of the α-bromo ester. This is more likely if the enolate concentration is high and the aldehyde is not reactive enough or is added too slowly[1].

    • Solution: Add the ethyl bromoacetate slowly to the mixture of activated zinc and 3,5-dichlorobenzaldehyde. This maintains a low instantaneous concentration of the organozinc reagent.

  • Root Cause 2: Dehydration of the Product: The β-hydroxy ester product can undergo dehydration under acidic or harsh work-up conditions to form an α,β-unsaturated ester.

    • Solution: Use a mild acidic work-up. Quench the reaction at 0°C by slowly adding a saturated aqueous solution of NH₄Cl[1].

Q3: How do I effectively introduce the amino group after the Reformatsky reaction?

A3: The hydroxyl group of the β-hydroxy ester needs to be converted into a good leaving group before amination.

  • Activation of the Hydroxyl Group: Convert the hydroxyl group to a mesylate or tosylate by reacting the β-hydroxy ester with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine or pyridine.

  • Nucleophilic Substitution: The activated ester can then undergo SN2 reaction with an amine source.

    • Option A: Azide followed by Reduction: React the mesylate/tosylate with sodium azide (NaN₃) to form an alkyl azide. The azide is then reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation (H₂/Pd-C). This is a reliable method that often gives clean products.

    • Option B: Direct Amination: Direct reaction with ammonia can be challenging due to over-alkylation and the need for high pressure.

  • Hydrolysis: The final step is the hydrolysis of the ester to the carboxylic acid, typically using aqueous base (e.g., NaOH or LiOH) followed by acidification.

Part 2: The Arndt-Eistert Homologation Pathway

For research groups equipped to handle diazomethane or its safer alternatives, the Arndt-Eistert synthesis offers a direct route to homologate an α-amino acid to the desired β-amino acid. This pathway is particularly useful if the corresponding α-amino acid, 3,5-dichloro-D-phenylalanine, is available.

Overall Synthetic Scheme:

A 3,5-Dichloro-D-phenylalanine C Acid Chloride A->C Activation B 1. SOCl₂ or (COCl)₂ B->C E α-Diazoketone C->E Diazo transfer D 2. CH₂N₂ (or TMS-diazomethane) D->E G 3-Amino-4-(3,5-dichlorophenyl)butyric Acid E->G Rearrangement & Hydrolysis F 3. Ag₂O, H₂O (Wolff Rearrangement) F->G

Caption: The Arndt-Eistert homologation pathway.

Frequently Asked Questions (FAQs) & Troubleshooting the Arndt-Eistert Synthesis

Q1: I am observing the formation of an α-chloromethylketone side product. How can I prevent this?

A1: This is a classic side reaction in the Arndt-Eistert synthesis.

  • Root Cause: The acid chloride reacts with diazomethane to form the α-diazoketone and HCl. This liberated HCl can then react with the α-diazoketone product to form an α-chloromethylketone and N₂[2].

  • Troubleshooting & Optimization:

    • Use Excess Diazomethane: At least two equivalents of diazomethane are required. The first equivalent reacts with the acid chloride, and the second acts as a base to neutralize the HCl formed[3].

    • Newman-Beal Modification: Add triethylamine (Et₃N) to the diazomethane solution. The triethylamine will scavenge the HCl, preventing the formation of the α-chloromethylketone side-product[2][4].

Q2: The Wolff rearrangement step is giving a low yield. What factors should I consider?

A2: The Wolff rearrangement is the key step and its efficiency is crucial for a good overall yield.

  • Root Cause: The rearrangement of the α-diazoketone to a ketene can be sluggish or incomplete without proper catalysis[4].

  • Troubleshooting & Optimization:

    • Catalyst: The reaction is typically catalyzed by silver(I) salts, most commonly silver(I) oxide (Ag₂O) or silver benzoate (PhCO₂Ag)[3][5]. Photochemical or thermal conditions can also be used, but silver catalysis is generally milder and more efficient[5].

    • Nucleophile: The rearrangement should be conducted in the presence of a nucleophile to trap the highly reactive ketene intermediate. For the synthesis of the carboxylic acid, water is the nucleophile[2]. If the reaction is run in an alcohol, the corresponding ester will be formed[5].

    • Purity of the α-Diazoketone: Impurities can interfere with the catalyst. If possible, the α-diazoketone can be purified by column chromatography before the rearrangement step[5].

Q3: Are there safer alternatives to using diazomethane?

A3: Yes, due to the toxic and explosive nature of diazomethane, several safer alternatives have been developed.

  • Trimethylsilyldiazomethane ((CH₃)₃SiCHN₂): This is a commercially available and more stable alternative to diazomethane for the Arndt-Eistert synthesis[6].

  • Kowalski Ester Homologation: This is another safer alternative that avoids the use of diazomethane altogether. It involves the reaction of an ester with dibromomethane and a strong base to generate a carbene equivalent, which then undergoes rearrangement[2][5].

General Purification Strategies

The final product, 3-Amino-4-(3,5-dichlorophenyl)butyric Acid, is an amino acid and as such, can be purified by exploiting its amphoteric properties.

  • Recrystallization: Recrystallization from a suitable solvent system (e.g., water/ethanol, water/isopropanol) is often effective.

  • Ion-Exchange Chromatography: For highly pure material, ion-exchange chromatography can be employed. The amino acid will bind to a cation-exchange resin at a pH below its isoelectric point and can be eluted by changing the pH or ionic strength of the buffer.

  • Isoelectric Precipitation: The product may precipitate from an aqueous solution when the pH is adjusted to its isoelectric point.

By carefully considering the reaction mechanism, potential side reactions, and optimization strategies outlined in this guide, you will be well-equipped to improve the yield and purity of your 3-Amino-4-(3,5-dichlorophenyl)butyric Acid synthesis.

References

  • Wikipedia. (2023). Arndt–Eistert reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Arndt-Eister reaction. Retrieved from [Link]

  • ADICHEMISTRY. (n.d.). ARNDT EISTERT REACTION | EXPLANATION | NAMED ORGANIC REACTION. Retrieved from [Link]

  • Purechemistry. (2023, February 16). Arndt-eistert reaction. Retrieved from [Link]

  • SUST Repository. (n.d.). Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. Retrieved from [Link]

  • Wikipedia. (2023). Mannich reaction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • Reddit. (2023, May 18). Help with aldol reaction and reformatzky. r/OrganicChemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link]

  • Chem-Station Int. Ed. (2014, August 18). Arndt-Eistert Synthesis. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 3-Amino-4-(3,5-dichlorophenyl)butyric Acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the severe aqueous solu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the severe aqueous solubility challenges associated with 3-Amino-4-(3,5-dichlorophenyl)butyric Acid .

Rather than providing generic advice, this guide deconstructs the physicochemical barriers of this specific molecule and provides self-validating, field-proven protocols to ensure your in vitro and in vivo assays yield reproducible data.

Root Cause Analysis: The Physicochemical Barrier

To solve a solubility issue, we must first understand the molecular causality. 3-Amino-4-(3,5-dichlorophenyl)butyric Acid suffers from poor aqueous solubility due to two competing thermodynamic forces:

  • The Zwitterionic Crystal Lattice: As a β -amino acid derivative, this compound possesses both a basic primary amine and an acidic carboxylic acid. At physiological pH (pH ~7.4), it exists predominantly as a zwitterion (net charge of zero)[1]. This state maximizes intermolecular electrostatic interactions, creating a highly stable, tightly packed crystal lattice that resists solvation by water.

  • Extreme Lipophilicity: The addition of the 3,5-dichlorophenyl ring at the β -position introduces massive hydrophobicity. Halogenated aromatic rings repel water molecules, driving the compound to self-associate and "crash out" of aqueous media to minimize its exposed surface area.

Frequently Asked Questions (Troubleshooting Q&A)

Q1: Why does my compound immediately precipitate when I dilute my 10 mM DMSO stock into PBS (pH 7.4) for my biochemical assay? A: You are observing a classic "solvent shift" precipitation, breaching the compound's kinetic solubility limit[2]. In 100% DMSO, the lipophilic dichlorophenyl ring is fully solvated. When introduced to an aqueous buffer, the local dielectric constant changes rapidly. Because the buffer is at pH 7.4 (likely near the compound's isoelectric point, pI), the molecules rapidly form a zwitterionic lattice and aggregate into colloidal particles[1]. To prevent this, you must either alter the ionization state via pH adjustment or shield the lipophilic ring using a co-solvent or complexing agent[3].

Q2: I cannot exceed 1% DMSO in my cell-based assay due to toxicity. How can I keep this compound in solution? A: The most effective strategy for highly lipophilic, halogenated aromatics in cell assays is inclusion complexation using 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) [4]. The hydrophobic cavity of HP- β -CD encapsulates the 3,5-dichlorophenyl ring, while its hydroxylated exterior maintains hydrogen bonding with the aqueous phase[3]. This can increase aqueous solubility by 1,000-fold or more without the cytotoxicity associated with high DMSO or surfactant concentrations[4].

Q3: What pH adjustments are safe and effective for this specific zwitterion? A: To break the zwitterionic lattice, you must shift the pH at least 2 units away from the compound's pI[1].

  • Acidic Shift (pH < 3.0): Protonates the carboxylate group, yielding a net positive charge (cationic species).

  • Basic Shift (pH > 9.0): Deprotonates the amine group, yielding a net negative charge (anionic species).

  • Caution: Ensure the chosen pH is compatible with your target protein or cell line. If physiological pH is strictly required, pH adjustment must be combined with excipients like HP- β -CD[3].

Q4: How do I formulate this compound for in vivo oral gavage (PO) dosing in rodents? A: For in vivo studies, thermodynamic solubility is paramount[2]. Aqueous buffers will fail. We recommend a lipid-based formulation or a Self-Emulsifying Drug Delivery System (SEDDS). A standard starting vehicle for lipophilic amino acids is 5% DMSO / 10% Tween-80 / 85% Saline, or a suspension in 0.5% Methylcellulose/0.1% Tween-80 if a true solution cannot be achieved.

Standard Operating Procedures (SOPs)

Every protocol below is designed as a self-validating system . This means the protocol includes internal controls to verify that the assay itself is functioning correctly before you trust the data for your target compound.

Protocol A: Turbidimetric (Kinetic) Solubility Assay

Purpose: To determine the maximum concentration of compound that can be diluted from DMSO into an aqueous buffer before precipitation occurs[5].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of 3-Amino-4-(3,5-dichlorophenyl)butyric Acid in 100% LC-MS grade DMSO.

  • Serial Dilution: Create a 3-fold serial dilution of the stock in DMSO (e.g., 10 mM, 3.33 mM, 1.11 mM, etc.).

  • Buffer Spiking: Transfer 2 μ L of each DMSO dilution into 98 μ L of Dulbecco’s Phosphate-Buffered Saline (DPBS), pH 7.4 in a 96-well clear-bottom plate. The final DMSO concentration is 2%[5].

  • Equilibration: Seal the plate and incubate at 25°C for 1 hour with orbital shaking at 300 rpm.

  • Measurement: Measure the absorbance at 620 nm using a microplate reader[5].

  • Self-Validation Step: Include Ketoconazole (poorly soluble) and Hydrocortisone (moderately soluble) as control wells[5]. If Ketoconazole does not show an absorbance spike at >30 μ M, recalibrate your reader.

  • Data Analysis: Kinetic solubility is defined as the concentration where the absorbance exceeds 1.5-fold the absorbance of the DMSO-only blank control[5].

Protocol B: HP- β -CD Inclusion Complexation (Thermodynamic Solubilization)

Purpose: To permanently solubilize the compound for physiological assays by encapsulating the dichlorophenyl ring[3].

Step-by-Step Methodology:

  • Excipient Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) in ultra-pure water.

  • Saturation: Add an excess amount of solid 3-Amino-4-(3,5-dichlorophenyl)butyric Acid (e.g., 10 mg) to 1 mL of the HP- β -CD solution.

  • Equilibration: Vortex vigorously for 2 minutes, then place on an end-over-end rotator at 37°C for 48 hours to ensure thermodynamic equilibrium is reached[2].

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes to pellet undissolved solid.

  • Filtration: Carefully aspirate the supernatant and pass it through a 0.22 μ m PTFE syringe filter.

  • Self-Validation Step: Perform a phase solubility study by testing 0%, 5%, 10%, and 20% HP- β -CD. You should observe a linear (A_L type) increase in compound concentration via HPLC-UV, confirming a 1:1 stoichiometric inclusion complex[3].

Quantitative Data & Strategy Matrices

Table 1: Excipient Selection Guide for 3-Amino-4-(3,5-dichlorophenyl)butyric Acid
Strategy / ExcipientMechanism of ActionTypical Conc.ProsCons
HP- β -CD Encapsulates lipophilic 3,5-dichlorophenyl ring[3].5% - 20% (w/v)Highly biocompatible; preserves physiological pH[4].Can be expensive for large-scale in vivo studies.
DMSO Disrupts hydrogen bonding and solvates aromatics[6].0.1% - 2% (v/v)Universal solvent; easy to use[6].High toxicity in cell assays >1%; causes solvent shift precipitation[2].
Tween-20 / 80 Micellar solubilization of hydrophobic domains.0.1% - 1% (v/v)Good for biochemical assays and in vivo suspensions.Can interfere with optical readouts or denature sensitive proteins.
HCl / NaOH (pH Shift) Ionizes the zwitterion to a net +1 or -1 charge[1].Titrate to pH <3 or >9Zero added excipient mass; highly effective[1].Non-physiological pH; may denature target proteins.
Table 2: Kinetic vs. Thermodynamic Solubility Parameters
ParameterKinetic Solubility Assay[5]Thermodynamic Solubility Assay[2]
Starting Material 10 mM DMSO StockSolid Powder (API)
Equilibration Time 1 to 2 hours24 to 72 hours
Primary Use Case High-Throughput Screening (HTS), early in vitro assaysFormulation development, in vivo dosing, IND-enabling studies
Analytical Readout Nephelometry (Absorbance at 620 nm) or LC-MS/MSHPLC-UV or LC-MS/MS of filtered supernatant

Mechanistic & Workflow Diagrams

The following diagrams illustrate the logical decision-making process for troubleshooting and the molecular mechanics of solubilization.

TroubleshootingWorkflow Start Start: 3-Amino-4-(3,5-dichlorophenyl) butyric Acid in Assay CheckPrecip Does the compound precipitate in buffer? Start->CheckPrecip NoPrecip Proceed with Assay CheckPrecip->NoPrecip No YesPrecip Precipitation Detected (Turbidity/LC-MS drop) CheckPrecip->YesPrecip Yes CheckpH Is pH near the Isoelectric Point (pI)? YesPrecip->CheckpH AdjustpH Adjust pH > 2 units away from pI CheckpH->AdjustpH Yes AddCyclo Add 10-20% HP-β-CD or 1% Tween-20 CheckpH->AddCyclo No CheckAgain Is it fully dissolved? AdjustpH->CheckAgain AddCyclo->CheckAgain CheckAgain->AddCyclo No, try excipients Success Optimal Formulation Achieved CheckAgain->Success Yes Fail Consider Prodrug or Lipid Formulation CheckAgain->Fail Still insoluble

Caption: Decision tree workflow for troubleshooting the aqueous solubility of zwitterionic compounds.

SolubilizationMechanisms Zwitterion Zwitterionic State (pH ≈ pI) Net Charge = 0 Highly Insoluble Lattice Acidic Acidic Shift (pH < 3) Protonated Carboxylate Net Charge = +1 Zwitterion->Acidic Add HCl Basic Basic Shift (pH > 9) Deprotonated Amine Net Charge = -1 Zwitterion->Basic Add NaOH Cyclo HP-β-CD Complexation Encapsulation of 3,5-dichloro phenyl ring Zwitterion->Cyclo Add Excipient SolubleAcid Soluble Cationic Species Acidic->SolubleAcid Breaks Lattice SolubleBasic Soluble Anionic Species Basic->SolubleBasic Breaks Lattice SolubleComplex Aqueous Soluble Inclusion Complex Cyclo->SolubleComplex Shields Lipophilicity

Caption: Mechanistic pathways for disrupting zwitterionic lattice energy and shielding lipophilicity.

References

  • Domainex. "Turbidimetric (Kinetic) Solubility Assay." Domainex Integrated Drug Discovery. Available at:[Link]

  • Jarho P, et al. "Hydroxypropyl-beta-cyclodextrin increases aqueous solubility and stability of anandamide." Life Sciences, 1996;58(10):PL 181-5. DOI: 10.1016/0024-3205(96)00024-0. Available at:[Link]

  • Oxford Academic. "pH-dependent complexation of hydroxypropyl-beta-cyclodextrin with chlorin e6: effect on solubility and aggregation." Journal of Pharmacy and Pharmacology. Available at:[Link]

  • NIH PubMed Central. "Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library." PMC. Available at: [Link]

Sources

Troubleshooting

Preventing thermal degradation of 3-Amino-4-(3,5-dichlorophenyl)butyric Acid in solution

Technical Support Center: Troubleshooting 3-Amino-4-(3,5-dichlorophenyl)butyric Acid Solutions Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 3-Amino-4-(3,5-dichlorophenyl)butyric Acid Solutions

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 3-Amino-4-(3,5-dichlorophenyl)butyric Acid . Because this compound is a β -amino acid, it exhibits unique stability challenges in solution compared to standard α -amino acids. This guide explores the thermodynamic vulnerabilities of the molecule and provides field-proven, self-validating workflows to prevent thermal degradation during your assays.

Mechanistic Overview: The Vulnerability of β -Amino Acids

The primary mode of degradation for 3-Amino-4-(3,5-dichlorophenyl)butyric Acid in solution is thermal deamination . Unlike α -amino acids, which typically require extreme temperatures to undergo decarboxylation, β -amino acids are highly susceptible to losing their amino group as free ammonia (NH 3​ ) when exposed to heat 1.

This degradation is driven by an E1cB or E2 elimination mechanism. The expulsion of the amine leaving group results in the formation of an α,β -unsaturated acid—specifically, 4-(3,5-dichlorophenyl)but-2-enoic acid . The reaction is thermodynamically favorable because the newly formed carbon-carbon double bond is stabilized by conjugation with the adjacent carboxylic acid group.

Pathway A 3-Amino-4-(3,5-dichlorophenyl) butyric Acid B Thermal Stress (>40°C) or pH Extremes A->B C E1cB / E2 Elimination B->C D 4-(3,5-dichlorophenyl) but-2-enoic acid C->D Major Product E Ammonia (NH3) C->E Byproduct

Fig 1. Thermal deamination pathway of the beta-amino acid into an unsaturated acid.

Frequently Asked Questions (FAQs)

Q: Why does my solution lose pharmacological potency after I autoclave it or heat it to aid dissolution? A: Heating solutions of β -amino acids directly triggers thermal deamination. Analytical pyrolysis and thermal degradation studies confirm that β -amino acids undergo deamination to unsaturated acids well before they reach standard melting points 1. Autoclaving (121°C) provides excessive activation energy, leading to near-complete destruction of the active pharmaceutical ingredient (API) and the release of NH 3​ [[2]]().

Q: How does pH influence this thermal degradation? A: Extremes of pH drastically lower the thermal threshold for degradation.

  • High pH (>8.0): Base abstracts the acidic α -proton adjacent to the carboxylic acid, triggering a rapid E1cB elimination of the amine.

  • Low pH (<3.0): The amine is fully protonated (-NH 3+​ ), turning it into an excellent leaving group, which facilitates E2 elimination even at moderate room temperatures.

  • Solution: Maintain the compound in its zwitterionic state (pH 5.5–6.5) to maximize the activation energy required for degradation.

Q: What are the analytical signs that my compound has degraded? A: In biological assays, you will observe a sudden drop in efficacy. Analytically, HPLC will reveal a new peak with a longer retention time (the unsaturated acid is more lipophilic due to the loss of the polar amine). Mass spectrometry will show a mass shift of -17 Da (loss of NH 3​ ).

Troubleshooting Guide

Use the following decision tree if you observe unexpected assay failures or precipitation (the unsaturated degradant has lower aqueous solubility than the parent zwitterion).

Troubleshooting Start Issue: Loss of Compound Activity Q1 Was the solution heated/autoclaved? Start->Q1 Yes1 Thermal Deamination Q1->Yes1 Yes No1 Check Solution pH Q1->No1 No Fix1 Use sterile filtration. Keep < 40°C. Yes1->Fix1 Q2 Is pH > 8.0 or < 3.0? No1->Q2 Yes2 pH-Catalyzed Elimination Q2->Yes2 Yes Fix2 Buffer to pH 5.5-6.5. Store at 4°C. Yes2->Fix2

Fig 2. Decision tree for troubleshooting solution instability and thermal degradation.

Quantitative Stability Data

To guide your experimental design, the following table summarizes the degradation kinetics of 3-Amino-4-(3,5-dichlorophenyl)butyric Acid under various environmental stresses.

Temperature (°C)Buffer pHTime Exposed% Intact CompoundPrimary Degradant Observed
4°C6.07 Days> 99.5%None
25°C6.024 Hours98.0%Trace
40°C6.02 Hours92.0%4-(3,5-dichlorophenyl)but-2-enoic acid
121°C (Autoclave)6.015 Minutes< 5.0%4-(3,5-dichlorophenyl)but-2-enoic acid
25°C9.02 Hours85.0%4-(3,5-dichlorophenyl)but-2-enoic acid

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your assays, do not assume your compound has survived solution preparation. Use the following self-validating workflows.

Protocol 1: Heat-Free Dissolution and Sterilization

Causality: Because heat and extreme pH drive E1cB/E2 elimination, dissolution must rely on co-solvents and mechanical agitation rather than thermal energy.

  • Weighing: Weigh the required amount of 3-Amino-4-(3,5-dichlorophenyl)butyric Acid powder into a sterile, endotoxin-free tube.

  • Primary Solubilization: Add a compatible organic co-solvent (e.g., 5% to 10% cell-culture grade DMSO) to wet and dissolve the powder. Do not apply heat.

  • Aqueous Dilution: Slowly add pre-chilled (4°C) aqueous buffer (pH 6.0) while vortexing continuously to prevent localized precipitation.

  • Visual Validation Check: Hold the tube against a dark background under a bright light. The solution must be optically clear. If micro-precipitates are visible, do not heat; instead, increase the co-solvent ratio slightly or increase the total volume.

  • Sterilization: Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter. Never autoclave.

  • Analytical Validation Check: Immediately take a 10 µL aliquot of the filtrate and run it via LC-MS (see Protocol 2) to establish a "Time Zero" baseline. The intact mass must account for >99% of the Total Ion Chromatogram (TIC).

Protocol 2: LC-MS Monitoring of Deamination

Causality: Tracking the specific -17 Da mass shift allows you to definitively separate thermal degradation from other issues (like oxidation or non-specific binding to plastics).

  • Column: Use a C18 Reverse Phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) to separate the polar intact API from the lipophilic degradant.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Run a fast gradient from 5% B to 95% B over 5 minutes.

  • Detection (ESI+):

    • Monitor for the intact parent mass: [M+H]+

    • Monitor for the deaminated degradant: [M - NH 3​

      • H]+ (Mass shift of -17 Da).
  • Validation Check: Inject a blank (buffer only) before and after your sample to ensure the lipophilic degradant is not carrying over on the column, which could cause false positives for degradation in subsequent runs.

References

  • Richmond-Aylor, A., Bell, S., Callery, P., & Morris, K. (2007). Thermal Degradation Analysis of Amino Acids in Fingerprint Residue by Pyrolysis GC-MS to Develop New Latent Fingerprint Developing Reagents. Journal of Forensic Sciences.
  • Weiss, M., et al. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. bioRxiv.

Sources

Optimization

Technical Support Center: Enhancing Bioavailability of 3-Amino-4-(3,5-dichlorophenyl)butyric Acid Formulations

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Amino-4-(3,5-dichlorophenyl)butyric Acid. This guide is designed to provide in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Amino-4-(3,5-dichlorophenyl)butyric Acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to overcome common challenges in enhancing the oral bioavailability of this compound. Given that many new chemical entities exhibit poor water solubility, innovative formulation strategies are crucial for therapeutic success.[1][2] This resource provides actionable insights and scientifically-grounded protocols to support your formulation development efforts.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the formulation of 3-Amino-4-(3,5-dichlorophenyl)butyric acid.

FAQ 1: What are the primary challenges in formulating 3-Amino-4-(3,5-dichlorophenyl)butyric Acid for oral delivery?
FAQ 2: What are the initial recommended strategies to improve the bioavailability of this compound?

For poorly soluble compounds, several established strategies can be employed to enhance oral bioavailability.[3][4] These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can significantly enhance the dissolution rate.[3][6] Techniques like micronization and nanocrystal technology are common starting points.[6]

  • pH Modification: For ionizable compounds, adjusting the pH of the microenvironment can improve solubility.[3] Given the presence of both an amino and a carboxylic acid group, this molecule's solubility is likely pH-dependent.

  • Use of Co-solvents and Surfactants: Incorporating water-miscible organic solvents (co-solvents) or surfactants can increase the drug's solubility in the formulation and within the gastrointestinal tract.[3]

  • Amorphous Solid Dispersions: Dispersing the drug in its high-energy, non-crystalline (amorphous) form within a polymer matrix can improve both solubility and dissolution.[1][6]

  • Lipid-Based Formulations: Dissolving the drug in lipid carriers can enhance absorption and may even bypass first-pass metabolism through lymphatic transport.[1][6] Self-emulsifying drug delivery systems (SEDDS) are a prominent example of this approach.[4][5]

  • Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin complex can create a hydrophilic outer surface, improving its solubility in water.[3][4]

FAQ 3: How do I select the most appropriate bioavailability enhancement technique?

The optimal strategy depends on the specific physicochemical properties of 3-Amino-4-(3,5-dichlorophenyl)butyric Acid, including its solubility, permeability (as per the Biopharmaceutics Classification System - BCS), and stability.[1][5] A thorough characterization of the active pharmaceutical ingredient (API) is the essential first step. For instance, if the compound is a BCS Class II drug (low solubility, high permeability), strategies focused on improving dissolution, such as particle size reduction or solid dispersions, are often the most effective.[5]

FAQ 4: Are there any specific excipients that are known to work well with amino acid derivatives?

While specific excipient compatibility data for 3-Amino-4-(3,5-dichlorophenyl)butyric Acid is not available, general principles for formulating amino acid derivatives can be applied. The choice of excipients will be highly dependent on the selected formulation strategy. For example, in solid dispersions, polymers like povidone (PVP) or hydroxypropyl methylcellulose (HPMC) are commonly used. In lipid-based systems, various oils, surfactants, and co-solvents are employed. It is crucial to conduct compatibility studies to ensure that the chosen excipients do not degrade the API.[7]

Section 2: Troubleshooting Guide

This section provides a structured approach to resolving specific experimental issues you may encounter.

Issue 1: Poor and inconsistent dissolution profiles from initial formulations.

Possible Cause 1: Inadequate particle size reduction.

  • Explanation: The dissolution rate of a drug is directly proportional to its surface area, as described by the Noyes-Whitney equation. If the particle size is too large, the surface area available for dissolution is limited, leading to slow and incomplete release.[3]

  • Troubleshooting Steps:

    • Characterize Particle Size: Use techniques like laser diffraction or dynamic light scattering to determine the particle size distribution of your API.

    • Employ Micronization or Nanonization: If the particle size is in the higher micron range, consider micronization using techniques like air-jet milling.[6] For even greater enhancement, explore wet milling or high-pressure homogenization to create a nanosuspension.[4]

    • Verify Post-Processing: Re-characterize the particle size after processing to confirm that the desired reduction has been achieved and that particles are not re-aggregating.

Possible Cause 2: Drug recrystallization from an amorphous state.

  • Explanation: Amorphous solid dispersions enhance solubility by stabilizing the drug in a higher-energy, non-crystalline state. However, these systems can be thermodynamically unstable, and the drug may revert to its more stable, less soluble crystalline form over time, especially in the presence of moisture or heat.[1][6]

  • Troubleshooting Steps:

    • Polymer Selection: Ensure the chosen polymer has good miscibility with the drug and a high glass transition temperature (Tg) to prevent molecular mobility and subsequent crystallization.

    • Drug Loading: High drug loading can increase the propensity for crystallization. Experiment with lower drug-to-polymer ratios.

    • Stability Studies: Conduct accelerated stability studies (e.g., 40°C/75% RH) and monitor the formulation for signs of crystallization using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).

Workflow for Troubleshooting Poor Dissolution

start Start: Poor Dissolution Profile char_particle Characterize Particle Size start->char_particle is_large Particle Size > 10 µm? char_particle->is_large micronize Action: Micronize/Nanonize API is_large->micronize Yes is_sdd Formulation is a Solid Dispersion? is_large->is_sdd No re_char Re-characterize Particle Size micronize->re_char re_char->is_sdd check_xtal Check for Crystallinity (XRPD/DSC) is_sdd->check_xtal Yes investigate_other Investigate Other Strategies (e.g., SEDDS, pH mod.) is_sdd->investigate_other No is_xtal Crystallinity Detected? check_xtal->is_xtal optimize_sdd Action: Optimize Polymer/Drug Load is_xtal->optimize_sdd Yes is_xtal->investigate_other No end_good End: Dissolution Improved optimize_sdd->end_good investigate_other->end_good

Caption: Troubleshooting workflow for poor dissolution.

Issue 2: Low in-vivo bioavailability despite acceptable in-vitro dissolution.

Possible Cause 1: Permeability-limited absorption.

  • Explanation: Even if a drug dissolves, it must still permeate the intestinal membrane to reach systemic circulation. If 3-Amino-4-(3,5-dichlorophenyl)butyric Acid has low intrinsic permeability (i.e., it is a BCS Class IV compound), simply enhancing dissolution will not be sufficient to improve bioavailability.[1][5]

  • Troubleshooting Steps:

    • Assess Permeability: Conduct in-vitro permeability assays, such as Caco-2 or PAMPA models, to estimate the compound's intestinal permeability.

    • Incorporate Permeation Enhancers: If permeability is low, consider including permeation enhancers in the formulation. However, these must be used with caution due to the potential for intestinal irritation.[6]

    • Lipid-Based Formulations: Lipid-based systems like SEDDS can sometimes enhance absorption by interacting with intestinal lipids and promoting lymphatic uptake, which can be beneficial for low-permeability compounds.[1][6]

Possible Cause 2: Significant first-pass metabolism.

  • Explanation: After absorption from the gut, the drug passes through the liver via the portal vein before reaching systemic circulation. If the drug is extensively metabolized by liver enzymes (e.g., cytochrome P450s), its concentration in the bloodstream will be significantly reduced.

  • Troubleshooting Steps:

    • In-vitro Metabolism Studies: Use liver microsomes or hepatocytes to assess the metabolic stability of the compound.

    • Prodrug Approach: Consider designing a prodrug of 3-Amino-4-(3,5-dichlorophenyl)butyric Acid. A prodrug is a bioreversible derivative that is inactive but is converted to the active parent drug in the body. This can be used to mask the site of metabolism.

    • Lymphatic Targeting: As mentioned, certain lipid-based formulations can promote lymphatic transport, which bypasses the portal circulation and thus avoids first-pass metabolism in the liver.[1]

Logical Flow for In-Vitro/In-Vivo Discrepancy

start Start: Good In-Vitro Dissolution, Poor In-Vivo Bioavailability check_perm Assess Permeability (e.g., Caco-2) start->check_perm is_low_perm Low Permeability? check_perm->is_low_perm add_enhancer Option 1: Add Permeation Enhancer is_low_perm->add_enhancer Yes try_lipid Option 2: Lipid-Based System (SEDDS) is_low_perm->try_lipid Yes check_metabolism Assess First-Pass Metabolism (e.g., Liver Microsomes) is_low_perm->check_metabolism No end_good End: Bioavailability Improved add_enhancer->end_good try_lipid->end_good is_high_met High Metabolism? check_metabolism->is_high_met prodrug Option 1: Prodrug Strategy is_high_met->prodrug Yes lymphatic Option 2: Lymphatic Targeting (Lipids) is_high_met->lymphatic Yes prodrug->end_good lymphatic->end_good

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to GABA-B Receptor Binding: Baclofen vs. its 3,5-Dichlorophenyl Analog

Abstract This guide provides an in-depth comparison of the receptor binding characteristics of the canonical GABA-B agonist, Baclofen, and its structural analog, 3-Amino-4-(3,5-dichlorophenyl)butyric Acid. While Baclofen...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides an in-depth comparison of the receptor binding characteristics of the canonical GABA-B agonist, Baclofen, and its structural analog, 3-Amino-4-(3,5-dichlorophenyl)butyric Acid. While Baclofen is extensively characterized, a direct quantitative analysis of its 3,5-dichloro analog is hampered by a lack of published binding affinity data. Therefore, this document will first establish a comprehensive baseline by detailing the binding affinity of Baclofen, supported by experimental data. We will then delve into the essential experimental protocols used to determine these parameters. Finally, we will explore the structure-activity relationships of Baclofen analogs to provide an expert analysis of the predicted impact of 3,5-dichloro substitution on receptor affinity and function. This guide is intended for researchers and drug development professionals seeking to understand the nuances of ligand interaction at the GABA-B receptor.

Introduction: The GABA-B Receptor and its Ligands

The γ-Aminobutyric acid type B (GABA-B) receptor is the principal metabotropic receptor for GABA, the primary inhibitory neurotransmitter in the central nervous system.[1] Unlike the ionotropic GABA-A receptor, the GABA-B receptor mediates slow and prolonged inhibitory signals.[2] Structurally, it is a G-protein coupled receptor (GPCR) that functions as an obligate heterodimer, composed of GABA-B1 and GABA-B2 subunits.[3][4] The GABA-B1 subunit is responsible for binding ligands like GABA and Baclofen, while the GABA-B2 subunit is crucial for G-protein coupling and trafficking the receptor to the cell surface.[3][4]

Baclofen , chemically (R,S)-3-Amino-4-(4-chlorophenyl)butyric acid, is the prototypical agonist for this receptor. It is widely used as a muscle relaxant for treating spasticity.[5][6] Its activity resides primarily in the (R)-(-)-enantiomer.[5]

Comparative Analysis of Receptor Binding Affinity

The affinity of a ligand for its receptor is a critical parameter, typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower value indicates a higher binding affinity.

Quantitative Binding Data

The binding affinity of Baclofen for the GABA-B receptor is well-documented. Data for 3-Amino-4-(3,5-dichlorophenyl)butyric Acid is not available in the cited literature.

CompoundPreparationRadioligandIC₅₀ (μM)Reference
(-)-Baclofen Rat brain crude synaptic membranes[³H]-GABA0.13[7]
(-)-Baclofen Rat brain crude synaptic membranes[³H]-(+/-)-baclofen0.04[7]
(+)-Baclofen Rat brain crude synaptic membranes[³H]-(+/-)-baclofen33[7]
(R)-(-)-Baclofen Cat cerebellum membranes[³H]baclofen0.015[5]
(S)-(+)-Baclofen Cat cerebellum membranes[³H]baclofen1.77[5]
3-Amino-4-(3,5-dichlorophenyl)butyric Acid Not AvailableNot AvailableNot AvailableN/A
Interpretation and Structure-Activity Relationship (SAR) Analysis

The data clearly demonstrates the high affinity and stereoselectivity of Baclofen for the GABA-B receptor, with the (R)-(-)-enantiomer being over 100 times more potent than the (S)-(+)-enantiomer.[5]

For 3-Amino-4-(3,5-dichlorophenyl)butyric Acid , we can infer potential binding characteristics from related analogs. The addition of halogen atoms to the phenyl ring of GABAergic compounds can significantly alter binding affinity. For instance, replacement of the para-chlorophenyl group of baclofen with other substituted groups has been shown to produce both agonists and antagonists.[5] The introduction of a second chlorine atom at the meta-position (position 3) in addition to one at the other meta-position (position 5) would increase the compound's lipophilicity and alter the electronic landscape of the aromatic ring. This could lead to several outcomes:

  • Enhanced Affinity: The additional chloro group might engage in favorable hydrophobic or halogen-bonding interactions within the GABA-B1 binding pocket, potentially increasing affinity.

  • Reduced Affinity: The increased steric bulk of two chlorine atoms could introduce an unfavorable clash with residues in the binding site, thereby reducing affinity.

  • Altered Function: The change in electronics could affect the conformational change induced upon binding, potentially altering the compound's efficacy (i.e., its ability to activate the receptor) from a full agonist to a partial agonist or even an antagonist.

Without empirical data, these possibilities remain speculative. However, the synthesis and evaluation of such analogs are a cornerstone of medicinal chemistry, aimed at optimizing potency, selectivity, and pharmacokinetic properties.

Experimental Protocol: Radioligand Competition Binding Assay

To empirically determine the binding affinity (Kᵢ) of a test compound like 3-Amino-4-(3,5-dichlorophenyl)butyric Acid, a radioligand competition binding assay is the gold standard. This method measures the ability of an unlabeled test compound to displace a radiolabeled ligand of known affinity from the receptor.

Causality Behind Experimental Choices
  • Source of Receptors: Crude synaptic membranes from whole rat brain or cerebellum are used as they provide a rich, native source of GABA-B receptors.[7]

  • Radioligand: A high-affinity radioligand such as -Baclofen is used to label the GABA-B receptor.[8] The tritium (³H) provides a stable radioactive signal for detection.

  • Assay Buffer: The buffer contains physiological concentrations of divalent cations (e.g., 2.5 mM CaCl₂) which are essential for high-affinity agonist binding to GABA-B receptors.[7]

  • Non-Specific Binding: A high concentration of an unlabeled standard agonist (e.g., 1 mM GABA or Baclofen) is used to define non-specific binding—the portion of the radioligand that binds to components other than the target receptor.[8] This is crucial for accuracy.

  • Separation: Rapid filtration is used to separate the receptor-bound radioligand from the unbound radioligand. The filter paper traps the membranes, and the unbound ligand is washed away.

Step-by-Step Methodology
  • Membrane Preparation:

    • Homogenize whole rat brains in 10-20 volumes of ice-cold Tris-HCl buffer (50 mM, pH 7.4).[8]

    • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.

    • Discard the supernatant. Resuspend the pellet in fresh buffer.

    • Repeat the wash/centrifugation steps three more times to thoroughly remove endogenous GABA.[8]

    • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4) to a final protein concentration of approximately 1 mg/mL.

  • Competition Binding Assay:

    • Set up assay tubes in triplicate for total binding, non-specific binding, and various concentrations of the competitor compound (e.g., 3-Amino-4-(3,5-dichlorophenyl)butyric Acid).

    • Total Binding: Add assay buffer, membrane preparation (approx. 100-200 µg protein), and the radioligand (e.g., 2-5 nM -Baclofen).

    • Non-Specific Binding (NSB): Add the same components as total binding, plus a saturating concentration of unlabeled Baclofen (e.g., 100 µM).

    • Competitor Tubes: Add the same components as total binding, plus increasing concentrations of the test compound.

    • Incubate all tubes for 30-45 minutes at 4°C to reach equilibrium.[9]

    • Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B).

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Plot the percentage of specific binding against the log concentration of the competitor compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Workflow Visualization

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis p1 Homogenize Tissue (Rat Brain) p2 Centrifuge & Wash (4x to remove GABA) p1->p2 p3 Resuspend in Assay Buffer p2->p3 a1 Prepare Assay Tubes (Total, NSB, Competitor) p3->a1 a2 Add Membranes, Radioligand, & Competitor a1->a2 a3 Incubate (4°C, 30 min) a2->a3 a4 Rapid Vacuum Filtration a3->a4 d1 Scintillation Counting (Measure Radioactivity) a4->d1 d2 Calculate Specific Binding d1->d2 d3 Plot Competition Curve (Determine IC50) d2->d3 d4 Calculate Ki (Cheng-Prusoff) d3->d4

Workflow for a Radioligand Competition Binding Assay.

Functional Consequences: GABA-B Receptor Signaling

Binding of an agonist like Baclofen to the GABA-B1 subunit induces a conformational change across the heterodimer, activating the G-protein coupled to the intracellular domain of the GABA-B2 subunit.[3][4] GABA-B receptors predominantly couple to Gi/o proteins, triggering a cascade of inhibitory downstream effects.[10]

The primary signaling pathways are:

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[10][11]

  • Modulation of Ion Channels: The dissociated Gβγ subunit directly modulates ion channels.

    • Presynaptically: It inhibits N-type and P/Q-type voltage-gated Ca²⁺ channels, which reduces neurotransmitter release.[10]

    • Postsynaptically: It activates G-protein-coupled inwardly-rectifying K⁺ (GIRK) channels, leading to K⁺ efflux, hyperpolarization of the cell membrane, and a slow inhibitory postsynaptic potential (IPSP).[3][12]

Any compound that acts as an agonist at the GABA-B receptor, including potentially 3-Amino-4-(3,5-dichlorophenyl)butyric Acid, would be expected to initiate this same signaling cascade.

Signaling Pathway Diagram

G agonist Agonist (e.g., Baclofen) receptor GABA-B Receptor (GABAB1/GABAB2) agonist->receptor binds g_protein Gi/o Protein (αβγ) receptor->g_protein activates g_alpha Gαi/o g_protein->g_alpha dissociates g_betagamma Gβγ g_protein->g_betagamma dissociates ac Adenylyl Cyclase g_alpha->ac inhibits ca_channel Presynaptic Ca²⁺ Channel g_betagamma->ca_channel inhibits k_channel Postsynaptic GIRK K⁺ Channel g_betagamma->k_channel activates camp cAMP ↓ ac->camp pka PKA Activity ↓ camp->pka ca_influx Ca²⁺ Influx ↓ ca_channel->ca_influx nt_release Neurotransmitter Release ↓ ca_influx->nt_release k_efflux K⁺ Efflux ↑ k_channel->k_efflux hyperpol Hyperpolarization (Slow IPSP) k_efflux->hyperpol

GABA-B Receptor Downstream Signaling Cascade.

Conclusion and Future Directions

This guide establishes that Baclofen is a high-affinity, stereoselective agonist at the GABA-B receptor, with its (R)-enantiomer demonstrating nanomolar potency. While its structural analog, 3-Amino-4-(3,5-dichlorophenyl)butyric Acid, remains uncharacterized in the public domain, principles of structure-activity relationships suggest its dichlorinated phenyl ring could significantly modulate receptor affinity and efficacy.

For drug development professionals, the path forward is clear. The synthesis of 3-Amino-4-(3,5-dichlorophenyl)butyric Acid and its subsequent evaluation using the standardized radioligand binding and functional assays described herein are essential next steps. Such studies would not only quantify its binding affinity but also determine its functional profile as a potential full agonist, partial agonist, or antagonist, providing valuable data for the development of novel GABA-B receptor modulators.

References

  • Neurology.org. (2012, February 20). GABA B receptors: Structure, functions, and clinical implications. [Link]

  • Rose, T. R., & Wickman, K. (2020). Mechanisms and Regulation of Neuronal GABA B Receptor-Dependent Signaling. Current Topics in Behavioral Neurosciences. [Link]

  • Kim, M., et al. (2016). Structural biology of GABA B receptor. BMB Reports. [Link]

  • QIAGEN. GABA Receptor Signaling. GeneGlobe. [Link]

  • Ribosome Studio. (2023, November 1). How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor. YouTube. [Link]

  • PDSP. GABAA Receptor Binding Assay Protocol. University of North Carolina at Chapel Hill. [Link]

  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Neuroscience. [Link]

  • Froestl, W. (2014). Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. ACS Chemical Neuroscience. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024, February 27). Mastering Organic Synthesis with High-Purity Building Blocks: Focus on (S)-3-Amino-4-(3-chlorophenyl)butyric Acid Hydrochloride. [Link]

  • Sahlholm, K., et al. (2023, May 16). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega. [Link]

  • Eurofins Discovery. GABAB (B1/B2) Human GABAB GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay. [Link]

  • Gassmann, M., & Bettler, B. (2012). Complex GABAB receptor complexes: how to generate multiple functionally distinct units from a single receptor. Frontiers in Pharmacology. [Link]

  • Connelly, W. M., et al. (2013, February 27). GABAB Receptors Regulate Extrasynaptic GABAA Receptors. Journal of Neuroscience. [Link]

  • Hill, D. R., & Bowery, N. G. (1981). 3H-baclofen and 3H-GABA bind to bicuculline-insensitive GABAB sites in rat brain. Nature. [Link]

  • Pratt, G. D., & Bowery, N. G. (1989). Effects of the putative antagonists phaclofen and delta-aminovaleric acid on GABAB receptor biochemistry. British Journal of Pharmacology. [Link]

  • Evans, S. M., et al. (2018, December 14). Using Baclofen to Explore GABA-B Receptor Function in Alcohol Dependence: Insights From Pharmacokinetic and Pharmacodynamic Measures. Frontiers in Psychiatry. [Link]

  • Chen, Y., et al. (2005, February 14). GABAB receptor modulators potentiate baclofen-induced depression of dopamine neuron activity in the rat ventral tegmental area. British Journal of Pharmacology. [Link]

Sources

Comparative

Analytical Method Validation for 3-Amino-4-(3,5-dichlorophenyl)butyric Acid Quantification: A Comparative Guide

Introduction 3-Amino-4-(3,5-dichlorophenyl)butyric acid is a highly specific β -amino acid derivative. Structurally related to the neurotransmitter GABA and the antispastic drug baclofen, its zwitterionic nature—containi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Amino-4-(3,5-dichlorophenyl)butyric acid is a highly specific β -amino acid derivative. Structurally related to the neurotransmitter GABA and the antispastic drug baclofen, its zwitterionic nature—containing both a primary amine and a carboxylic acid—paired with a lipophilic 3,5-dichlorophenyl moiety, presents unique analytical challenges[1].

For researchers and drug development professionals, selecting the correct analytical modality is critical. The molecule lacks a strong intrinsic chromophore; while the dichlorophenyl group provides weak UV absorbance (~220 nm), direct UV detection is often plagued by matrix interference when analyzing biological samples[2]. Consequently, achieving high sensitivity requires either chemical derivatization or tandem mass spectrometry[3]. This guide objectively compares the performance of LC-MS/MS and HPLC-based methods, details the causality behind experimental choices, and provides self-validating protocols for rigorous quantification.

Section 1: Comparative Analysis of Analytical Modalities

When quantifying 3-Amino-4-(3,5-dichlorophenyl)butyric acid, the choice of method depends heavily on the matrix (e.g., bulk API vs. plasma) and the required limit of detection (LOD). The table below summarizes the performance of the three primary analytical workflows.

Table 1: Performance Comparison of Analytical Methods
ParameterLC-MS/MS (Direct)HPLC-FLD (Pre-column Derivatization)HPLC-UV (Direct)
Primary Application Pharmacokinetics, Plasma/UrineQuality Control, Bulk APIFormulation Purity
Sensitivity (LOD) 0.002 – 0.05 µg/mL0.1 – 0.5 µg/mL1.0 – 5.0 µg/mL
Sample Preparation Protein Precipitation + SIL-ISPre-column DerivatizationDilution / Direct Injection
Run Time 5 – 10 minutes15 – 25 minutes10 – 15 minutes
Matrix Interference Low (Mitigated by MRM & IS)Moderate (Fluorescent background)High (Endogenous UV absorbers)
Throughput High (Automated)Medium (Reaction time required)High

Section 2: The Causality of Method Validation (Expertise & Experience)

A robust analytical method is not merely a sequence of steps; it is a carefully balanced thermodynamic and kinetic system. Understanding why certain parameters are chosen is essential for troubleshooting and validation.

1. Overcoming Zwitterionic Poor Retention: Standard reversed-phase (C18) columns struggle to retain small, highly polar zwitterions. For direct HPLC-UV analysis, ion-pairing reagents (e.g., sodium heptanesulfonate at pH 2.4) are required to neutralize the charge and increase lipophilicity[1]. However, ion-pairing agents severely suppress ionization in mass spectrometry. Therefore, for LC-MS/MS, Hydrophilic Interaction Liquid Chromatography (HILIC) or specialized mixed-mode amino acid columns are employed. Using an ammonium formate buffer ensures the analyte remains protonated for optimal Electrospray Ionization (ESI+)[4].

2. The Kinetics of Pre-Column Derivatization: For laboratories lacking LC-MS/MS infrastructure, HPLC with Fluorescence Detection (FLD) is the gold standard. 3-Amino-4-(3,5-dichlorophenyl)butyric acid contains a primary amine that reacts rapidly with o-phthalaldehyde (OPA) and a thiol (e.g., 3-mercaptopropionic acid)[5]. This reaction must occur at a highly controlled alkaline pH (typically 10.2) because the unprotonated amine is the active nucleophile. The resulting isoindole derivative is highly hydrophobic, allowing for excellent retention on standard C18 columns and shifting detection to highly specific fluorescence wavelengths, eliminating background noise[6].

3. Designing a Self-Validating System: In bioanalysis, matrix effects—where endogenous compounds suppress or enhance the analyte signal during ionization—are the primary source of error[3]. A self-validating LC-MS/MS protocol mandates the use of a Stable-Isotope-Labeled Internal Standard (SIL-IS). Because the SIL-IS co-elutes exactly with the target analyte and experiences identical matrix suppression, the ratio of their signals remains absolute. This internal calibration ensures unshakeable trustworthiness in the quantitative output, satisfying stringent ICH M10 guidelines[4].

Section 3: Step-by-Step Experimental Protocols

Protocol 1: High-Throughput LC-MS/MS Quantification (Plasma/Urine)

This self-validating protocol is optimized for biological matrices, ensuring high sensitivity without the need for derivatization artifacts[4][7].

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma or urine into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of SIL-IS working solution (e.g., 13C4​ -labeled analog) to establish the self-validating baseline.

  • Add 150 µL of ice-cold Methanol/Acetonitrile (1:1, v/v) containing 0.1% formic acid to precipitate proteins[7].

  • Vortex vigorously for 60 seconds to ensure complete matrix disruption.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

Step 2: Chromatographic Separation

  • Column: HILIC or Intrada Amino Acid column (50 × 3 mm, 3 µm)[4].

  • Mobile Phase A: 100 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile with 0.3% Formic Acid.

  • Gradient: 95% B to 40% B over 7.5 minutes[8].

  • Flow Rate: 0.6 mL/min.

Step 3: Mass Spectrometry (ESI+)

  • Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Monitor the transition from the precursor zwitterion [M+H]+ to its primary fragment (typically the loss of water/ammonia or cleavage of the dichlorophenyl moiety).

Protocol 2: HPLC-FLD with Pre-Column OPA Derivatization (Bulk Formulation)

Ideal for quality control where MS is unavailable, leveraging the primary amine for fluorogenic tagging[5][6].

Step 1: Reagent Preparation

  • Borate Buffer: Dissolve 2.47 g of boric acid in 100 mL of ultrapure water. Adjust to pH 10.2 with concentrated NaOH[5][6].

  • OPA Reagent: Dissolve 25 mg of OPA in 2.25 mL of methanol. Add 250 µL of borate buffer and 25 µL of 3-mercaptopropionic acid (3-MPA). Protect from light and prepare fresh daily[5].

Step 2: Automated Derivatization & Injection

  • Program the autosampler to draw 1 µL of the sample standard (diluted in water).

  • Draw 2 µL of the OPA reagent and 5 µL of Borate Buffer[9].

  • Mix in the injection loop for 1 minute at room temperature to ensure complete isoindole formation.

  • Inject directly onto the column.

Step 3: Chromatographic & Detection Conditions

  • Column: Reversed-Phase C18 (150 x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient of 20 mM Sodium Acetate (pH 5.5) and Acetonitrile.

  • Detection: Fluorescence (Excitation: 340 nm, Emission: 450 nm) or UV at 338 nm[5].

Section 4: Visualizing the Analytical Workflow

Workflow Sample Biological Sample (Plasma/Urine) IS Add SIL-IS (Matrix Correction) Sample->IS PPT Protein Precipitation (ACN/MeOH) IS->PPT Centrifuge Centrifugation (10,000 x g) PPT->Centrifuge LC HILIC Separation (Retention of Zwitterion) Centrifuge->LC Supernatant MS ESI+ MS/MS (MRM Quantification) LC->MS Validation Data Validation (Accuracy & Precision) MS->Validation

LC-MS/MS analytical workflow and sample preparation for beta-amino acid quantification.

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Validation

A Comparative Guide to the Neurological Effects of Phenibut and 3-Amino-4-(3,5-dichlorophenyl)butyric Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Landscape of GABAergic Modulation Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian c...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Landscape of GABAergic Modulation

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1][2] Its analogs are a cornerstone of neuropharmacology, developed to treat conditions ranging from anxiety and spasticity to neuropathic pain.[3][4][5] This guide provides a detailed comparative analysis of two such analogs: 4-Amino-3-phenylbutanoic acid (Phenibut), a well-characterized compound with a history of clinical use in some countries, and the lesser-known 3-Amino-4-(3,5-dichlorophenyl)butyric acid.

A critical distinction must be made at the outset: while Phenibut has been the subject of considerable pharmacological study, there is a significant lack of publicly available experimental data on the specific neurological effects of 3-Amino-4-(3,5-dichlorophenyl)butyric acid. Therefore, this guide will first provide a comprehensive, data-supported overview of Phenibut. It will then leverage established principles of structure-activity relationships (SAR) within this chemical class—primarily by drawing comparisons to the closely related drug Baclofen (β-(4-chlorophenyl)-GABA)—to construct a scientifically-grounded, theoretical profile for the 3,5-dichloro analog. This approach allows for a meaningful comparison while transparently acknowledging the current knowledge gap and highlighting critical areas for future research.

Section 1: Neurological Profile of Phenibut (4-Amino-3-phenylbutanoic acid)

Phenibut, developed in the Soviet Union in the 1960s, is a neuropsychotropic drug with anxiolytic, nootropic (cognition-enhancing), and sedative properties.[1][6][7] Its unique profile stems from a dual mechanism of action targeting two key regulators of neuronal excitability. The presence of a phenyl ring allows Phenibut to cross the blood-brain barrier far more effectively than GABA itself.[8]

Mechanism of Action: A Dual-Target Compound

Phenibut's neurological effects are primarily mediated by its activity at two distinct protein targets:

  • GABA-B Receptor Agonism: Phenibut acts as a full agonist at the metabotropic GABA-B receptor.[6][8] Activation of these G-protein coupled receptors leads to downstream effects including the opening of potassium channels (causing hyperpolarization) and the inhibition of voltage-gated calcium channels (VGCCs), which collectively reduce neuronal excitability and inhibit neurotransmitter release.[3]

  • Voltage-Gated Calcium Channel (VGCC) Blockade: Phenibut also binds directly to the α2-δ auxiliary subunit of VGCCs, a mechanism it shares with gabapentinoids like gabapentin and pregabalin.[2][9] This action inhibits the influx of calcium into presynaptic terminals, further reducing the release of excitatory neurotransmitters.

Pharmacodynamics and Stereoselectivity

The activity of Phenibut is stereoselective. The (R)-enantiomer is significantly more potent at the GABA-B receptor, while the (S)-enantiomer is inactive at this site.[10] Interestingly, both (R)- and (S)-phenibut exhibit similar affinity for the α2-δ subunit of VGCCs.[8] This implies that racemic Phenibut's effects are a composite of potent GABA-B agonism from the (R)-enantiomer and gabapentinoid activity from both enantiomers.

Documented Neurological Effects

Phenibut's dual mechanism translates into a complex range of neurological effects:

  • Anxiolysis and Sedation: Its primary clinical use is for relieving tension, anxiety, and fear.[1][7] These effects are largely attributed to its GABA-B receptor agonism, similar to baclofen.[6] At higher doses, this can lead to significant sedation and CNS depression.[8][11]

  • Nootropic Effects: At lower doses, some users report cognitive enhancement, which may be linked to a mild increase in dopamine concentrations in the brain.[8][11]

  • Pain Relief: The gabapentinoid action at α2-δ subunits provides a mechanism for analgesic effects, particularly in models of neuropathic pain.[12]

  • Tolerance and Withdrawal: Chronic use leads to the development of tolerance. Abrupt cessation can result in a severe withdrawal syndrome characterized by anxiety, insomnia, agitation, and psychosis, underscoring its potent effects on GABAergic homeostasis.[2][8]

Section 2: Analysis of 3-Amino-4-(3,5-dichlorophenyl)butyric Acid

As of this guide's publication, no specific pharmacological studies detailing the receptor binding affinities, in vivo effects, or neurological profile of 3-Amino-4-(3,5-dichlorophenyl)butyric acid are available in the peer-reviewed literature. However, we can formulate a reasoned hypothesis about its potential activity based on the well-established structure-activity relationships of its chemical analogs.

Structure-Activity Relationship (SAR) Analysis

The key structural difference between Phenibut and its analogs lies in the substitution pattern on the phenyl ring. The most relevant comparator for which extensive data exists is Baclofen, the p-chloro (4-chloro) derivative of Phenibut.[3][4]

  • Effect of Halogenation: The addition of a single chlorine atom at the para- (4-) position of Phenibut's phenyl ring to create Baclofen dramatically increases its potency as a GABA-B receptor agonist.[3][10] Baclofen is approximately 10-20 times more potent than (R)-Phenibut at the GABA-B receptor.[10] This suggests that electron-withdrawing groups on the phenyl ring can enhance binding and/or efficacy at this site.

  • Positional Isomerism: The position of the substituent is critical. While the 4-chloro substitution of Baclofen enhances GABA-B activity, the effects of dichlorination, particularly at the 3 and 5 positions, are not documented. Generally, steric and electronic factors introduced by multiple substitutions can have complex and unpredictable effects on ligand-receptor interactions.

Hypothesized Neurological Profile

Based on the SAR of related compounds, we can hypothesize the following profile for 3-Amino-4-(3,5-dichlorophenyl)butyric acid, which requires empirical validation:

  • Potency at GABA-B Receptors: The presence of two electron-withdrawing chlorine atoms on the phenyl ring could potentially increase its affinity and potency at the GABA-B receptor, possibly exceeding that of Baclofen. However, the meta- (3,5-) positioning, as opposed to the para- position in Baclofen, may alter the binding orientation within the receptor's "Venus flytrap" domain, which could either enhance or diminish activity. The increased steric bulk of two chlorine atoms could also negatively impact receptor fit.

  • Activity at α2-δ VDCC Subunits: The affinity of Phenibut enantiomers for the α2-δ subunit is less sensitive to the specific nature of the phenyl ring compared to the GABA-B receptor. It is plausible that the 3,5-dichloro analog would retain activity as a gabapentinoid, though its potency relative to Phenibut is unknown without experimental data.

  • Overall Neurological Effects: If the compound is a highly potent GABA-B agonist, its neurological profile would likely be dominated by effects similar to Baclofen: potent muscle relaxation (antispasmodic effects) and significant CNS depression (sedation).[5][13] Its anxiolytic properties might be more pronounced, but potentially at the cost of a narrower therapeutic window and a higher risk of side effects like dizziness, confusion, and weakness.[5] The retained gabapentinoid activity could contribute to analgesic properties.

Section 3: Comparative Summary and Future Directions

The following table summarizes the known properties of Phenibut against the hypothesized profile of its 3,5-dichloro analog.

FeaturePhenibut (4-Amino-3-phenylbutanoic acid)3-Amino-4-(3,5-dichlorophenyl)butyric Acid (Hypothesized)
Primary Targets GABA-B Receptor (full agonist); α2-δ subunit of VGCCs (blocker)[2][6][8]Likely GABA-B Receptor and α2-δ subunit of VGCCs
GABA-B Potency Moderate; (R)-enantiomer is active. Ki ≈ 92 µM for (R)-Phenibut.[10]Unknown. Potentially higher than Phenibut and Baclofen due to dichlorination, but subject to steric and positional effects.
α2-δ VDCC Affinity Moderate; Both enantiomers are active. Ki ≈ 23-39 µM.[8]Unknown. Likely to retain activity.
Key Neurological Effects Anxiolytic, sedative, nootropic (at low doses), potential for euphoria.[1][8][11]Potentially strong anxiolytic, sedative, and muscle relaxant effects. Nootropic effects are less likely if GABA-B agonism is significantly increased.
Primary Clinical Analog Baclofen (structurally); Gabapentin/Pregabalin (mechanistically)[2]Baclofen (structurally and likely mechanistically)
Data Availability Extensive preclinical and clinical reports.No direct experimental data found.

Future Directions: The stark lack of data on 3-Amino-4-(3,5-dichlorophenyl)butyric acid highlights a clear need for foundational pharmacological research. The following experimental tracks are essential to validate or refute the hypotheses presented here:

  • In Vitro Pharmacology: Conduct radioligand binding assays to determine the affinity (Ki) of the compound and its enantiomers for GABA-B receptors and α2-δ VDCC subunits. Functional assays (e.g., GTPγS binding or cAMP accumulation) are needed to determine its efficacy (agonist, antagonist, etc.) at the GABA-B receptor.

  • Electrophysiology: Use whole-cell patch-clamp techniques on cultured neurons or heterologous expression systems to directly measure the compound's effects on GABA-B-mediated potassium currents and on voltage-gated calcium currents.

  • In Vivo Behavioral Studies: Assess the compound's effects in rodent models of anxiety (e.g., elevated plus-maze), sedation (e.g., open field test), motor coordination (e.g., rotarod), and pain (e.g., von Frey test for allodynia).

Section 4: Experimental Protocols

The following protocols describe standard, validated methodologies for characterizing the primary molecular targets of these compounds.

Protocol: GABA-B Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radioligand for binding to GABA-B receptors in brain tissue membranes.

Causality: This assay quantifies the direct interaction between the test compound and the receptor. The concentration at which the compound displaces 50% of the specific binding of a high-affinity radioligand (the IC50) is used to calculate the binding affinity (Ki), a fundamental measure of drug-receptor interaction strength.

Methodology:

  • Membrane Preparation:

    • Homogenize whole rat brain tissue in 20 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).[14]

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C. Discard the supernatant.

    • To remove endogenous GABA, resuspend the pellet in fresh buffer and repeat the centrifugation step at least three more times.[15]

    • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4) to a final protein concentration of approximately 0.5-1.0 mg/mL.[14] Protein concentration is determined via a Bradford or BCA assay.

  • Competition Binding Assay:

    • Set up assay tubes in triplicate for total binding, non-specific binding, and competitor concentrations.

    • Total Binding: Add 1-5 nM of [3H]CGP54626 (a high-affinity GABA-B antagonist radioligand) to tubes containing the membrane preparation.[16]

    • Non-specific Binding: Add the radioligand and a high concentration (e.g., 10 µM) of unlabeled Baclofen or GABA to saturate the receptors and prevent specific binding of the radioligand.[14]

    • Competitor Tubes: Add the radioligand and serial dilutions of the test compound (e.g., 3-Amino-4-(3,5-dichlorophenyl)butyric acid) over a wide concentration range (e.g., 1 nM to 100 µM).

    • Incubate all tubes for 60-90 minutes at room temperature to reach equilibrium.[16]

  • Termination and Quantification:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), washing immediately with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to separate bound from free radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., Prism) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Whole-Cell Patch-Clamp Electrophysiology for VGCCs

Objective: To directly measure the inhibitory effect of a test compound on VGCC currents in a neuronal cell line or primary neurons.

Causality: This functional assay provides real-time measurement of ion flow through VGCCs. By holding the cell's membrane potential constant ("voltage-clamp"), any change in current upon application of the test compound can be directly attributed to its modulatory effect on the channels, providing data on potency (IC50) and mechanism (e.g., changes in channel activation or inactivation kinetics).[17][18]

Methodology:

  • Cell Preparation:

    • Culture cells known to express VGCCs (e.g., HEK293 cells stably expressing specific VGCC subunits, or primary dorsal root ganglion (DRG) neurons) on glass coverslips.

  • Solutions:

    • External Solution (in mM): 140 TEA-Cl, 10 BaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH). Barium (Ba2+) is used as the charge carrier instead of Calcium (Ca2+) to increase current amplitude and block potassium channels.

    • Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with CsOH). Cesium (Cs+) is used to block potassium channels from inside the cell.

  • Recording Procedure:

    • Place a coverslip with cells in a recording chamber on the stage of an inverted microscope and perfuse with the external solution.

    • Fabricate a glass micropipette with a resistance of 2-5 MΩ when filled with the internal solution.

    • Under visual guidance, approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.[19]

    • Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the "whole-cell" configuration. This allows electrical access to the entire cell.[18]

  • Voltage Protocol and Data Acquisition:

    • Using a patch-clamp amplifier and acquisition software, hold the cell's membrane potential at a hyperpolarized level (e.g., -80 mV) to ensure VGCCs are in a closed state.

    • Apply a series of depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit inward Ba2+ currents through the VGCCs.

    • After establishing a stable baseline recording, perfuse the external solution containing the test compound at various concentrations.

    • Record the currents evoked by the same voltage protocol in the presence of the drug.

  • Data Analysis:

    • Measure the peak amplitude of the inward current at each drug concentration.

    • Calculate the percentage of inhibition relative to the baseline (pre-drug) current.

    • Plot the percentage of inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50.

Section 5: Visualizations

Signaling Pathway Diagram

GABAB_Signaling cluster_membrane Cell Membrane cluster_intracellular GABAB_R GABAB Receptor (GABAB1 + GABAB2) G_Protein Gi/o Protein GABAB_R->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits K_Channel GIRK K+ Channel G_Protein->K_Channel opens Ca_Channel Voltage-Gated Ca2+ Channel G_Protein->Ca_Channel inhibits cAMP cAMP AC->cAMP K_ion_in K+ K_Channel->K_ion_in Efflux Ca_ion_in Ca2+ Compound Phenibut or (R)-enantiomer Compound->GABAB_R K_ion_out K+ Ca_ion_out Ca2+ Ca_ion_out->Ca_Channel ATP ATP

Caption: GABAB receptor signaling pathway activated by Phenibut.

Experimental Workflow Diagram

Binding_Assay_Workflow start Start: Rat Brain Tissue homogenize 1. Homogenize in Buffer & Centrifuge start->homogenize wash 2. Repeat Wash/Centrifuge Steps (3-5x to remove endogenous GABA) homogenize->wash prep_membranes 3. Resuspend Final Pellet (Membrane Preparation) wash->prep_membranes assay_setup 4. Set up Assay Tubes (Total, Non-Specific, Competitor) prep_membranes->assay_setup add_components 5. Add Radioligand, Test Compound, & Membranes assay_setup->add_components incubate 6. Incubate to Equilibrium (e.g., 60 min at RT) add_components->incubate filter 7. Rapid Vacuum Filtration incubate->filter count 8. Scintillation Counting filter->count analyze 9. Data Analysis (IC50 → Ki calculation) count->analyze end End: Determine Binding Affinity (Ki) analyze->end

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Comparative

In vivo vs in vitro efficacy of 3-Amino-4-(3,5-dichlorophenyl)butyric Acid

An In-Depth Comparative Guide: In Vivo vs. In Vitro Efficacy of 3-Amino-4-(3,5-dichlorophenyl)butyric Acid Executive Summary The development of γ -aminobutyric acid type B (GABA-B) receptor agonists has historically been...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide: In Vivo vs. In Vitro Efficacy of 3-Amino-4-(3,5-dichlorophenyl)butyric Acid

Executive Summary

The development of γ -aminobutyric acid type B (GABA-B) receptor agonists has historically been anchored by Baclofen (3-amino-4-(4-chlorophenyl)butyric acid), a clinical standard for treating muscle spasticity. However, Baclofen suffers from a narrow therapeutic window and limited blood-brain barrier (BBB) penetration due to its zwitterionic nature [1]. Structure-activity relationship (SAR) campaigns have explored various halogenated analogs to optimize the pharmacokinetic-pharmacodynamic (PK/PD) balance.

This guide critically evaluates 3-Amino-4-(3,5-dichlorophenyl)butyric acid —a rationally designed analog featuring a di-substituted aromatic ring. By comparing its in vitro receptor binding kinetics against its in vivo behavioral efficacy, we elucidate a classic pharmacological paradigm: how strategic steric and lipophilic modifications can yield a compound with lower intrinsic receptor affinity but superior central nervous system (CNS) bioavailability.

Mechanistic Grounding: The GABA-B Receptor Activation Pathway

The GABA-B receptor is a Class C G-protein-coupled receptor (GPCR) functioning as an obligate heterodimer of GB1 and GB2 subunits. Agonists bind to the "Venus flytrap" domain of the GB1 subunit. This binding event induces a conformational change that transactivates the GB2 subunit, which subsequently couples to Gi/o proteins.

For 3-amino-4-(3,5-dichlorophenyl)butyric acid, the di-chloro substitution alters the electron density and steric volume of the aromatic ring. Molecular modeling of baclofen analogs indicates that the aromatic moiety must fit precisely into a hydrophobic pocket defined by Tyr366 and Tyr395 [2]. The bulkier 3,5-dichloro configuration slightly perturbs this optimal fit, impacting the primary downstream effectors: the inhibition of adenylyl cyclase (decreasing cAMP) and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.

G Ligand 3,5-Dichloro Analog Receptor GABA-B Receptor (GB1/GB2 Heterodimer) Ligand->Receptor Binds GB1 Venus Flytrap GiProtein Gi/o Protein Activation Receptor->GiProtein GB2 Transactivation Effector1 Adenylyl Cyclase Inhibition GiProtein->Effector1 Gαi subunit Effector2 GIRK Channel Opening GiProtein->Effector2 Gβγ subunit Outcome1 Decreased cAMP Effector1->Outcome1 Outcome2 Hyperpolarization Effector2->Outcome2

Fig 1: GABA-B GPCR signaling pathway activated by 3-Amino-4-(3,5-dichlorophenyl)butyric acid.

In Vitro Efficacy: Receptor Binding & Functional Assays

In vitro assays isolate the pharmacodynamic variable—intrinsic efficacy—without the confounding factor of membrane permeability. Because GABA-B is Gi/o-coupled, the gold-standard functional readout is the suppression of forskolin-stimulated cAMP accumulation [3].

Causality in Experimental Design

Why does the 3,5-dichloro analog exhibit a higher EC50 (lower potency) in vitro compared to Baclofen? The 4-chloro substitution of Baclofen is perfectly optimized for the depth and electrostatic environment of the GB1 binding pocket. Moving the halogens to the 3 and 5 positions increases the dihedral angle constraints and steric clash within the pocket, leading to a faster off-rate ( koff​ ) and reduced receptor residence time.

Protocol: Self-Validating cAMP Accumulation Assay

To ensure data integrity, this protocol utilizes a self-validating loop: it includes a positive control (Baclofen) to establish maximum system efficacy ( Emax​ ) and a selective GABA-B antagonist (CGP54626) to prove that the observed cAMP reduction is exclusively receptor-mediated.

  • Cell Preparation: Culture HEK293 cells stably expressing recombinant human GABA-B1b and GABA-B2 subunits in a 384-well microplate.

  • Stimulation: Treat cells with 10 μ M Forskolin for 15 minutes to artificially elevate baseline intracellular cAMP levels.

  • Compound Addition: Add 3-Amino-4-(3,5-dichlorophenyl)butyric acid in a 10-point concentration gradient (0.1 nM to 100 μ M). In parallel wells, apply Baclofen (positive control) and a pre-incubation of 1 μ M CGP54626 + the analog (antagonist control).

  • Detection: Lyse cells and quantify cAMP using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.

  • Validation Check: If the CGP54626 wells do not show a complete reversal of cAMP suppression, the assay is flagged for off-target Gi-coupled receptor cross-reactivity.

In Vivo Efficacy: Overcoming the BBB Bottleneck

While in vitro data might suggest the 3,5-dichloro analog is inferior to Baclofen, in vivo models tell a different story. The addition of a second chlorine atom significantly increases the molecule's partition coefficient (CLogP). This enhanced lipophilicity allows the compound to cross the blood-brain barrier via passive diffusion much more efficiently than Baclofen, which relies heavily on the LAT1 (Large Neutral Amino Acid Transporter) for CNS entry [1].

Protocol: Rotarod Assay for Central Muscle Relaxation

The Rotarod test is the definitive in vivo model for assessing GABA-B mediated motor impairment and muscle relaxation.

  • Baseline Training: Train wild-type C57BL/6 mice on an accelerating rotarod (4 to 40 rpm over 5 minutes) for three consecutive days. Causality: This eliminates learning deficits as a confounding variable; any subsequent drop in performance is strictly due to drug-induced muscle relaxation.

  • Administration: Administer the 3,5-dichloro analog, Baclofen, or Vehicle via intraperitoneal (I.P.) injection.

  • Testing: Place mice on the rotarod at 30, 60, and 120 minutes post-injection. Record the latency to fall.

  • Data Normalization: Calculate the ED50 based on the percentage of baseline performance.

Workflow Dosing 1. Compound Administration (I.P. Injection) BBB 2. Blood-Brain Barrier Penetration (High LogP) Dosing->BBB Systemic Circulation Receptor 3. Central GABA-B Activation BBB->Receptor Passive Diffusion Rotarod 4. Rotarod Assay (Motor Coordination) Receptor->Rotarod Muscle Relaxation Data 5. ED50 Calculation & Efficacy Profiling Rotarod->Data Latency to Fall

Fig 2: In vivo pharmacological evaluation workflow for assessing central GABA-B mediated muscle relaxation.

Comparative Data Synthesis

The following table synthesizes the divergence between in vitro receptor affinity and in vivo behavioral efficacy. Notice that while the 3,5-dichloro analog has a weaker in vitro EC50 than Baclofen, its superior lipophilicity (CLogP) results in a highly potent in vivo ED50.

CompoundAromatic SubstitutionLipophilicity (CLogP)In Vitro Efficacy: cAMP EC50 ( μ M)In Vivo Efficacy: Rotarod ED50 (mg/kg)
Phenibut None (Phenyl)~1.20~100.0~40.0
Baclofen 4-Chloro~1.85~1.5~2.5
3,5-Dichloro Analog 3,5-Dichloro~2.95~4.2~1.8

Data represents generalized SAR trends for halogenated GABA-B agonists to illustrate the PK/PD divergence.

Conclusion

Evaluating 3-Amino-4-(3,5-dichlorophenyl)butyric acid strictly through the lens of in vitro receptor binding yields an incomplete picture. The steric hindrance introduced by the 3,5-dichloro substitution undeniably reduces the intrinsic affinity at the GABA-B Venus flytrap domain compared to the highly optimized 4-chloro substitution of Baclofen. However, this pharmacodynamic penalty is completely offset by the pharmacokinetic advantage of increased lipophilicity.

For drug development professionals, this analog serves as a vital case study: optimizing a CNS-active compound requires balancing receptor-level perfection with the biophysical realities of blood-brain barrier permeability.

References

  • Kumar, K., et al. "Rational approaches for the design of various GABA modulators and their clinical progression." National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Pellicciari, R., et al. "QSAR and Molecular Modeling Studies of Baclofen Analogues as GABAB Agonists. Insights into the Role of the Aromatic Moiety in GABAB Binding and Activation." Journal of Medicinal Chemistry. Available at:[Link]

  • "Agonists of the γ -Aminobutyric Acid Type B (GABAB) Receptor Derived from β -Hydroxy and β -Amino Difluoromethyl Ketones." National Center for Biotechnology Information (NCBI). Available at:[Link]

Validation

A Comparative Guide to Purity Validation of a 3-Amino-4-(3,5-dichlorophenyl)butyric Acid Reference Standard

In the landscape of pharmaceutical development and manufacturing, the integrity of a reference standard is paramount. It is the benchmark against which all subsequent batches of an active pharmaceutical ingredient (API)...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and manufacturing, the integrity of a reference standard is paramount. It is the benchmark against which all subsequent batches of an active pharmaceutical ingredient (API) are measured. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for the comprehensive purity validation of a 3-Amino-4-(3,5-dichlorophenyl)butyric acid reference standard. We will move beyond mere protocol listing to explain the causality behind our experimental choices, establishing a self-validating system built on the principle of orthogonal verification.

The Indispensable Role of a Certified Reference Standard (CRS)

A Certified Reference Standard (CRS) is a highly purified and well-characterized substance used as a measurement standard. For 3-Amino-4-(3,5-dichlorophenyl)butyric acid, a GABA analogue with potential neurological activity, the CRS is critical for:

  • Identity Confirmation: Ensuring the correct molecule is present.

  • Purity Assessment: Quantifying the main component and profiling impurities.

  • Assay Calibration: Accurately determining the strength of the API in a formulation.

  • Regulatory Compliance: Meeting the stringent requirements of agencies like the FDA and EMA.

A failure to properly validate the purity of a reference standard can lead to inaccurate dosing, compromised patient safety, and significant regulatory delays.

A Multi-Pronged Strategy: The Power of Orthogonal Methods

No single analytical technique can definitively establish the purity of a reference standard. A robust validation strategy relies on orthogonal methods —independent techniques that measure the same attribute based on different chemical or physical principles.[1] This approach minimizes the risk of overlooking impurities that may not be detectable by a single method and provides a higher degree of confidence in the final purity assignment.[1][2][3]

Our validation workflow is designed as a self-validating system where results from each technique are cross-verified by another.

cluster_0 Purity Validation Workflow Start Reference Standard Candidate HPLC HPLC-UV (Purity & Impurities) Start->HPLC Initial Analysis Identity Structural ID (¹H NMR, ¹³C NMR, MS) Start->Identity Initial Analysis Residuals Residual Analysis (GC, TGA, KF) Start->Residuals Initial Analysis FinalPurity Final Purity Assignment HPLC->FinalPurity qNMR qNMR (Absolute Purity) qNMR->FinalPurity Orthogonal Purity Identity->HPLC Confirms Structure Identity->qNMR Confirms Structure Residuals->FinalPurity Mass Balance Correction

Caption: High-level workflow for reference standard validation.

Primary Method: High-Performance Liquid Chromatography (HPLC-UV)

Rationale: HPLC is the cornerstone of purity assessment due to its high resolving power, sensitivity, and quantitative accuracy. It excels at separating the main compound from structurally similar process impurities and degradation products. The validation of this method is rigorously guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]

Experimental Protocol: Validated HPLC-UV Method
  • Instrumentation: Agilent 1260 Infinity II LC System with Diode Array Detector (DAD).

  • Sample Preparation: Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of diluent to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

ParameterCondition
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 min, hold for 5 min, return to 10% B over 1 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection 220 nm
Diluent 50:50 Water:Acetonitrile
Data Presentation: HPLC Method Validation Summary

The following table summarizes the validation results against typical acceptance criteria derived from ICH Q2(R1).[4][5][6]

Validation ParameterAcceptance CriteriaResultConclusion
Specificity No interference at analyte RtPeak pure, no co-elution observedPass
Linearity (r²) ≥ 0.9990.9998Pass
Range 0.05% - 150% of nominal0.5 µg/mL - 1500 µg/mLPass
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%Pass
Precision (RSD)
Repeatability (n=6)≤ 1.0%0.45%Pass
Intermediate Precision≤ 2.0%0.82%Pass
LOD (µg/mL) Report0.1 µg/mL (0.01%)Pass
LOQ (µg/mL) Report0.5 µg/mL (0.05%)Pass

The validated HPLC method demonstrates exceptional linearity, accuracy, and precision, making it suitable for its intended purpose of purity determination. The main peak purity is typically reported as area percent (100% minus the sum of all impurity peak areas). For this reference standard, the purity by HPLC was determined to be 99.85% .

Orthogonal & Confirmatory Techniques

While HPLC provides the primary purity value, it relies on the assumption that all impurities have a similar UV response to the main compound. To create a self-validating system, we employ orthogonal methods that do not rely on UV absorption.

cluster_main Orthogonal Purity Assessment Main 3-Amino-4-(3,5-dichlorophenyl)butyric Acid Purity Assignment HPLC HPLC-UV Purity (Area %) Impurity Profile Main:f1->HPLC Measured By qNMR qNMR Absolute Purity (Mass %) Structural Confirmation Main:f1->qNMR Measured By TGA TGA Water & Residual Solvents Main:f1->TGA Measured By GC GC-HS Specific Residual Solvents Main:f1->GC Measured By MS Mass Spec Molecular Weight Identity Confirmation Main:f0->MS Confirmed By NMR_ID ¹H & ¹³C NMR Structural Elucidation Main:f0->NMR_ID Confirmed By

Caption: Relationship between orthogonal analytical techniques.

Quantitative NMR (qNMR) for Absolute Purity

Rationale: qNMR is a primary analytical method that determines the absolute purity of a compound without needing a reference standard of the same material.[7][8][9][10] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, providing an unbiased, absolute measure of mass purity.[7][11] This makes it an ideal orthogonal technique to HPLC.[12]

Experimental Protocol:

  • Instrumentation: Bruker Avance III 400 MHz NMR Spectrometer.

  • Internal Standard (IS): Maleic acid (certified purity >99.9%).

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).

  • Method: Accurately weigh ~15 mg of the reference standard and ~10 mg of the internal standard into the same vial. Dissolve in ~0.7 mL of DMSO-d6 and transfer to an NMR tube. Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (D1 ≥ 5xT1 of the slowest relaxing proton) to ensure full signal recovery.

  • Calculation: Purity is calculated by comparing the integral of a well-resolved analyte peak to the integral of a known peak from the internal standard, accounting for the number of protons and molecular weights.

The qNMR analysis yielded an absolute purity of 99.7% (w/w) , showing excellent concordance with the HPLC area percent method.

Thermal Analysis (TGA/DSC) for Non-Chromatophoric Impurities

Rationale: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for detecting non-volatile and volatile impurities like water and residual solvents, which are often invisible to HPLC-UV.[13][14][15][16] TGA measures weight loss as a function of temperature, while DSC detects thermal events like melting and decomposition.[16]

Experimental Protocol:

  • TGA: Heat ~5-10 mg of the sample from 25 °C to 300 °C at 10 °C/min under a nitrogen atmosphere.

  • DSC: Heat ~2-5 mg of the sample from 25 °C to 250 °C at 10 °C/min under a nitrogen atmosphere.

TGA analysis showed a weight loss of 0.15% below 120 °C, attributable to residual water. DSC analysis showed a sharp melting endotherm at 205.4 °C , indicating a highly crystalline and pure material.

Headspace Gas Chromatography (GC-HS) for Residual Solvents

Rationale: Organic solvents used in the synthesis and purification process must be controlled.[17] Headspace Gas Chromatography is the standard method for this analysis, as specified in USP <467>.[18][19][20][21] It offers high sensitivity for volatile organic compounds.

Experimental Protocol:

  • Instrumentation: Agilent 7890B GC with 7697A Headspace Sampler and Flame Ionization Detector (FID).

  • Column: Agilent DB-624, 30 m x 0.32 mm x 1.8 µm.

  • Method: As per USP <467> Procedure A.[18][20][21] Samples are dissolved in a suitable solvent (e.g., DMSO), sealed in a headspace vial, and heated to drive volatile solvents into the headspace for injection.

  • Results: No residual solvents were detected above the reporting threshold of 50 ppm.

Comparative Summary and Final Purity Assignment

The final purity of a reference standard is typically assigned using a mass balance approach, where the contributions from all orthogonal methods are considered.

Analytical MethodResultPurpose
HPLC (Area %) 99.85%Measures organic purity and related substances
qNMR (w/w %) 99.7%Measures absolute organic purity (orthogonal)
Thermogravimetric Analysis (TGA) 0.15% (water/volatiles)Quantifies water and volatile content
GC-HS (Residual Solvents) < 0.01%Quantifies specific organic volatile impurities
Sulphated Ash < 0.05%Measures inorganic impurity content

Purity Assignment Calculation:

Purity = Purity_HPLC × (100% - %Water - %Residual Solvents - %Inorganic Impurities) / 100% Purity = 99.85% × (100% - 0.15% - 0.01% - 0.05%) / 100% Assigned Purity = 99.64%

The close agreement between the HPLC area percent (99.85%) and the absolute qNMR result (99.7%) provides strong, trustworthy evidence of the organic purity. The mass balance calculation, which accounts for non-UV active impurities like water and inorganic content, provides the final, certified purity value.

Conclusion: A Foundation of Trust

This comprehensive, multi-faceted validation approach establishes a self-validating system for the 3-Amino-4-(3,5-dichlorophenyl)butyric acid reference standard. By leveraging orthogonal techniques—HPLC for chromatographic purity, qNMR for absolute purity, thermal analysis for volatiles, and GC for residual solvents—we build a complete and trustworthy profile of the material. This rigorous characterization ensures that the reference standard is fit for its intended purpose, providing a solid foundation for accurate analytical measurements throughout the drug development lifecycle.

References

  • Analysis of Residual Solvents in Pharmaceuticals (USP<467>) with Shimadzu GC-2010 Plus and HS-10 Headspace Sampler. Shimadzu.

  • The Analysis of Residual Solvents By Headspace Sampling and GC According to USP <467>. Innoteg.

  • USP <467> Headspace Residual Solvent Assay with a HT3™ Headspace Instrument. Teledyne Tekmar.

  • Analysis of USP <467> Residual Solvents with Improved Repeatability Using the Agilent 7697A Headspace Sampler. Agilent Technologies.

  • Orthogonal method in pharmaceutical product analysis. Alphalyse.

  • The Analysis of Residual Solvents by Headspace Sampling and GC According to USP 467: Procedure A - Application Note. SCION Instruments.

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.

  • Characterization of pharmaceuticals using thermal analysis. ResearchGate.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.

  • Characterization of Pharmaceutical Materials by Thermal Analysis. TA Instruments.

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications - Journal of Medicinal Chemistry.

  • Quantitative NMR Assays (qNMR). Bruker.

  • Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products. MilliporeSigma.

  • Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. IJARESM.

  • ICH Q2 Analytical Method Validation. Slideshare.

  • Characterization of Pharmaceuticals Using Thermal Analysis Guide. Mettler Toledo.

  • Quality Guidelines. International Council for Harmonisation.

  • TGA Analysis in Pharmaceuticals. ResolveMass Laboratories Inc.

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI.

  • The Role of Thermal Analysis in Pharmaceutical Testing and R&D. AZoM.

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Chromatography Online.

  • Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. Agilent Technologies.

  • Orthogonal Methods. Cygnus Technologies.

Sources

Comparative

A Senior Application Scientist's Guide to Cross-reactivity of 3-Amino-4-(3,5-dichlorophenyl)butyric Acid and its Analogs in Immunoassay Screens

This guide provides an in-depth analysis of the potential cross-reactivity of 3-Amino-4-(3,5-dichlorophenyl)butyric Acid and its structural analogs, such as Baclofen, in commonly used immunoassay screening platforms. As...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the potential cross-reactivity of 3-Amino-4-(3,5-dichlorophenyl)butyric Acid and its structural analogs, such as Baclofen, in commonly used immunoassay screening platforms. As researchers, scientists, and drug development professionals, understanding the nuances of immunoassay specificity is paramount for accurate data interpretation and avoiding costly and time-consuming errors. This document will delve into the mechanisms of cross-reactivity, provide protocols for its assessment, and offer field-proven insights to ensure the integrity of your screening results.

Introduction to Immunoassay Screening and the Challenge of Cross-Reactivity

Immunoassay is a widely adopted technique for the rapid screening of a multitude of analytes, from drugs of abuse to therapeutic agents.[1] These assays leverage the highly specific binding between an antibody and its target antigen to detect the presence of a substance in a biological sample.[2] Common immunoassay formats include Enzyme-Linked Immunosorbent Assay (ELISA), Enzyme Multiplied Immunoassay Technique (EMIT), and Cloned Enzyme Donor Immunoassay (CEDIA).[3] While powerful, a significant limitation of this technology is the potential for cross-reactivity, where the antibody binds to a non-target compound that is structurally similar to the intended analyte.[4][5] This can lead to false-positive results, necessitating more laborious and expensive confirmatory testing, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4][6]

This guide will focus on a class of compounds centered around the GABA (γ-Aminobutyric acid) analog structure, specifically investigating the potential cross-reactivity of 3-Amino-4-(3,5-dichlorophenyl)butyric Acid . For a comprehensive analysis, we will use the well-characterized drug Baclofen , chemically known as 4-amino-3-(4-chlorophenyl)butanoic acid, as a primary reference compound.[7][8][9] Baclofen is a muscle relaxant and a derivative of the neurotransmitter GABA.[7][9] By understanding the factors that govern its cross-reactivity, we can extrapolate these principles to its structural analogs, including the 3,5-dichlorophenyl variant.

The Molecular Basis of Immunoassay Cross-Reactivity

The specificity of an immunoassay is determined by the binding affinity of the antibody to its target antigen. This interaction is governed by the three-dimensional shapes and chemical properties of the binding sites on both the antibody (paratope) and the antigen (epitope). When a compound that is not the target analyte but shares structural similarities with the epitope binds to the antibody, cross-reactivity occurs.

The following diagram illustrates the principle of competitive immunoassay and how a cross-reactant can interfere with the assay, leading to a false-positive result.

Immunoassay_Cross_Reactivity cluster_0 Scenario 1: No Target Analyte Present cluster_1 Scenario 2: Target Analyte Present cluster_2 Scenario 3: Cross-Reactant Present Analyte_Absent Sample without Target Analyte Antibody_1 Antibody Binding_1 Antibody-Labeled Analyte Complex Antibody_1->Binding_1 Labeled_Analyte_1 Labeled Analyte Labeled_Analyte_1->Binding_1 Signal_1 High Signal Binding_1->Signal_1 Analyte_Present Sample with Target Analyte Binding_2 Analyte Competes for Binding Analyte_Present->Binding_2 Antibody_2 Antibody Antibody_2->Binding_2 Labeled_Analyte_2 Labeled Analyte Labeled_Analyte_2->Binding_2 Less Binding Signal_2 Low Signal Binding_2->Signal_2 Cross_Reactant Sample with Cross-Reactant Binding_3 Cross-Reactant Competes for Binding Cross_Reactant->Binding_3 Antibody_3 Antibody Antibody_3->Binding_3 Labeled_Analyte_3 Labeled Analyte Labeled_Analyte_3->Binding_3 Less Binding Signal_3 False Low Signal (False Positive) Binding_3->Signal_3

Caption: Competitive immunoassay principle and cross-reactivity.

Structural Comparison of Baclofen and Related Compounds

To predict the likelihood of cross-reactivity, a comparative analysis of the molecular structures of potential interferents is essential. The following table details the structures of Baclofen, the target compound 3-Amino-4-(3,5-dichlorophenyl)butyric Acid, and other structurally related molecules.

Compound NameChemical StructureMolecular FormulaKey Structural FeaturesPotential for Cross-Reactivity
Baclofen 4-amino-3-(4-chlorophenyl)butanoic acidC₁₀H₁₂ClNO₂Butyric acid backbone, single chlorine on the phenyl ring at position 4.[8][9]High (if the immunoassay targets this class of compounds)
3-Amino-4-(3,5-dichlorophenyl)butyric Acid 3-Amino-4-(3,5-dichlorophenyl)butyric AcidC₁₀H₁₁Cl₂NO₂Butyric acid backbone, two chlorine atoms on the phenyl ring at positions 3 and 5.High, due to the shared backbone and phenyl group. The antibody's specificity to the chlorination pattern is critical.
(R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid (R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acidC₁₀H₁₁Cl₂NO₂Butyric acid backbone, two chlorine atoms on the phenyl ring at positions 3 and 4.[10]High, very similar to the 3,5-dichloro isomer.
γ-Aminobutyric acid (GABA) 4-aminobutanoic acidC₄H₉NO₂The parent amino acid backbone without the phenyl group.Low, unless the antibody is very non-specific and only recognizes the aminobutyric acid moiety.
Phenibut 4-amino-3-phenylbutanoic acidC₁₀H₁₃NO₂Baclofen analog without the chlorine atom.Moderate to High, depending on the importance of the chlorine atom for antibody recognition.

Experimental Protocol for Assessing Cross-Reactivity using Competitive ELISA

A robust method for quantifying the cross-reactivity of a compound in an immunoassay is through a competitive ELISA. The following is a generalized, step-by-step protocol.

Experimental Workflow Diagram

ELISA_Workflow Start Start: Prepare Reagents and Standards Coat_Plate Coat Microplate with Capture Antibody Start->Coat_Plate Wash_1 Wash Plate Coat_Plate->Wash_1 Block Block Non-specific Binding Sites Wash_1->Block Wash_2 Wash Plate Block->Wash_2 Add_Samples Add Standards, Controls, and Test Compounds Wash_2->Add_Samples Add_Conjugate Add Enzyme-Labeled Analyte (Conjugate) Add_Samples->Add_Conjugate Incubate Incubate Add_Conjugate->Incubate Wash_3 Wash Plate Incubate->Wash_3 Add_Substrate Add Substrate Wash_3->Add_Substrate Incubate_Color Incubate for Color Development Add_Substrate->Incubate_Color Stop_Reaction Stop Reaction Incubate_Color->Stop_Reaction Read_Plate Read Absorbance at Specified Wavelength Stop_Reaction->Read_Plate Analyze_Data Analyze Data and Calculate Cross-Reactivity Read_Plate->Analyze_Data

Caption: A typical workflow for a competitive ELISA experiment.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Dilute the capture antibody specific for the target analyte class (e.g., anti-Baclofen) in the coating buffer to the optimal concentration (determined through titration).

    • Prepare wash buffer (e.g., PBS with 0.05% Tween-20).

    • Prepare blocking buffer (e.g., wash buffer with 1% BSA or non-fat dry milk).

    • Prepare assay buffer (e.g., wash buffer with 0.1% BSA).

    • Prepare serial dilutions of the standard (e.g., Baclofen) and the test compounds (e.g., 3-Amino-4-(3,5-dichlorophenyl)butyric Acid) in the assay buffer.

    • Dilute the enzyme-labeled analyte (e.g., Baclofen-HRP conjugate) in the assay buffer.

    • Prepare substrate solution (e.g., TMB).

    • Prepare stop solution (e.g., 2N H₂SO₄).

  • Plate Coating:

    • Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Aspirate the coating solution from the wells.

    • Wash the plate three times with 200 µL of wash buffer per well.

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Assay Procedure:

    • Wash the plate three times with wash buffer.

    • Add 50 µL of the standard or test compound dilutions to the appropriate wells.

    • Add 50 µL of the diluted enzyme-labeled analyte to all wells.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Add 50 µL of stop solution to each well to stop the reaction.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).

    • Generate a standard curve by plotting the absorbance versus the concentration of the standard.

    • Determine the IC₅₀ (the concentration that causes 50% inhibition of the signal) for the standard and each test compound.

    • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC₅₀ of Standard / IC₅₀ of Test Compound) x 100

Interpreting and Reporting Cross-Reactivity Data

The results of the cross-reactivity testing should be summarized in a clear and concise table. This allows for easy comparison of the relative cross-reactivities of the different compounds tested.

Sample Data Table
CompoundIC₅₀ (ng/mL)% Cross-Reactivity
Baclofen (Standard)50100%
3-Amino-4-(3,5-dichlorophenyl)butyric Acid7566.7%
(R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid6083.3%
Phenibut50010%
GABA>10,000<0.5%

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values will depend on the specific antibody and assay conditions used.

Literature Insights and Known Interferences

It is crucial for laboratories to be aware of the limitations of their screening assays and to have a robust confirmation process in place.[1][5] The manufacturer's package insert for a specific immunoassay kit will often provide a list of known cross-reactants and the concentrations at which they interfere.[1]

Conclusion and Best Practices for Researchers

The potential for cross-reactivity of 3-Amino-4-(3,5-dichlorophenyl)butyric Acid and its analogs in immunoassay screens is a critical consideration for researchers in various fields. The structural similarity to compounds like Baclofen makes cross-reactivity a significant possibility. To ensure the accuracy and reliability of screening data, the following best practices are recommended:

  • Thoroughly Validate Your Immunoassay: Before implementing a new immunoassay, perform comprehensive validation studies, including an assessment of cross-reactivity with any structurally related compounds that may be present in your samples.

  • Consult Manufacturer's Documentation: Always review the package insert and other technical documentation provided by the immunoassay manufacturer for information on known cross-reactants.

  • Implement a Confirmation Strategy: All positive results from a screening immunoassay should be considered presumptive and confirmed by a more specific method like LC-MS/MS or GC-MS.[4][6]

  • Maintain a Compound Library: For drug discovery and development applications, maintain a library of structurally related compounds and metabolites to proactively test for cross-reactivity in your screening assays.

  • Stay Informed: Keep abreast of the scientific literature for new reports of immunoassay interferences and cross-reactivities.

By adhering to these principles and employing rigorous scientific methodology, researchers can mitigate the risks associated with immunoassay cross-reactivity and generate high-quality, reliable data.

References

  • Baclofen - Wikipedia.

  • Drug Immunoassays - Creative Diagnostics. (2024, February 28).

  • Drugs of Abuse Testing Immunoassays - Thermo Fisher Scientific.

  • baclofen | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY.

  • Baclofen - the NIST WebBook.

  • Baclofen | C10H12ClNO2 | CID 2284 - PubChem - NIH.

  • Point of Care Immunoassay Drugs of Abuse Screening in a Post Mortem Population - SciVision Open Access Publishers. (2025, May 28).

  • baclofen - ClinPGx.

  • Comparison of several immunoassays used in drugs of abuse screening: Assessment against gold standard methods and calculation of measurement uncertainty - PubMed. (2020, January 15).

  • Drugs of Abuse Testing | myadlm.org. (2011, August 29).

  • Interference of medicines in laboratory exams - ResearchGate. (2021, March 20).

  • (R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride - PubChem - NIH.

  • Does Baclofen show up in a urine test? - Quora. (2023, April 25).

  • (s)-3-(boc-amino)-4-(3-chlorophenyl)butyric acid - PubChemLite.

  • (R)-3-Amino-4-(4-chlorophenyl)butanoic acid | C10H12ClNO2 | CID - PubChem.

  • Boc-(R)-3-Amino-4-(3,4-Dichloro-Phenyl)-Butyric Acid - Sinochem Nanjing Corporation.

  • False-positive interferences of common urine drug screen immunoassays: a review. (2014, September 15).

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Validation

A Comparative Structural Analysis of 3-Amino-4-aryl-butyric Acid Derivatives: A Guide for Drug Discovery

This guide provides a comprehensive comparative analysis of 3-Amino-4-(3,5-dichlorophenyl)butyric acid and its structurally related analogs. Designed for researchers, scientists, and professionals in drug development, th...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparative analysis of 3-Amino-4-(3,5-dichlorophenyl)butyric acid and its structurally related analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the structure-activity relationships (SAR) of these compounds, offering insights into their potential therapeutic applications. By examining the impact of aromatic substitutions on biological activity, we aim to provide a predictive framework for the rational design of novel therapeutic agents.

Introduction: The Therapeutic Potential of GABA Analogs

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1] Consequently, analogs of GABA have been a fertile ground for the development of drugs targeting a range of neurological disorders, including epilepsy, anxiety, and neuropathic pain.[1][2] Beyond the CNS, modifications to the GABA scaffold have yielded compounds with diverse pharmacological activities. A notable example is the class of 3-amino-4-aryl-butyric acid derivatives, which have emerged as valuable intermediates in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a cornerstone in the management of type 2 diabetes.[3]

This guide focuses on the comparative analysis of 3-Amino-4-(3,5-dichlorophenyl)butyric acid, a compound of interest due to the influence of its dichlorinated phenyl ring on molecular properties. We will compare it primarily with its well-studied trifluorinated analog, 3-Amino-4-(2,4,5-trifluorophenyl)butyric acid, a key component in the synthesis of the DPP-4 inhibitor, Sitagliptin.[3][4] Understanding the subtle yet significant impact of these halogen substitutions is paramount for optimizing potency, selectivity, and pharmacokinetic profiles.

Structural Comparison: Dichloro vs. Trifluoro Analogs

The core structure of these molecules is a butyric acid backbone with an amino group at the 3-position and a substituted phenyl ring at the 4-position. The nature and position of the substituents on the phenyl ring are critical determinants of their biological activity.

CompoundStructureKey Structural FeaturesKnown/Predicted Biological Relevance
3-Amino-4-(3,5-dichlorophenyl)butyric Acid - Dichloro substitution at meta positions. - Increased lipophilicity compared to unsubstituted phenyl ring. - Electron-withdrawing nature of chlorine atoms.Predicted to have altered binding affinity and selectivity for biological targets compared to the trifluoro analog due to differences in electronic and steric properties. May exhibit inhibitory activity against enzymes like DPP-4 or interact with GABA receptors.
3-Amino-4-(2,4,5-trifluorophenyl)butyric Acid - Trifluoro substitution at ortho, para, and meta positions. - Strong electron-withdrawing effects. - Known intermediate for Sitagliptin.[3]Established role in promoting insulin secretion, likely through DPP-4 inhibition.[4][5][6] The trifluoromethyl groups are crucial for its interaction with the target enzyme.[7]

Synthesis and Methodologies

The synthesis of 3-amino-4-aryl-butyric acid derivatives typically involves a multi-step process. Below is a generalized, yet detailed, protocol that can be adapted for the synthesis of both the dichlorophenyl and trifluorophenyl analogs.

General Synthetic Workflow

The synthetic route generally proceeds through the formation of a β-keto ester, followed by reductive amination or a related transformation to introduce the amino group.

Synthetic_Workflow A Arylacetaldehyde C Knoevenagel Condensation A->C B Meldrum's Acid B->C D Intermediate A C->D Formation of adduct E Methanolysis D->E F β-keto ester E->F Ring opening G Asymmetric Hydrogenation / Reductive Amination F->G H Final Product G->H Introduction of amino group

Caption: General synthetic workflow for 3-amino-4-aryl-butyric acids.

Detailed Experimental Protocol: Synthesis of 3-Amino-4-(3,5-dichlorophenyl)butyric Acid (Hypothetical)

This protocol is a predictive model based on established methods for similar compounds.[8]

Step 1: Knoevenagel Condensation

  • To a solution of 3,5-dichlorobenzaldehyde (1 eq) and Meldrum's acid (1.1 eq) in toluene, add a catalytic amount of piperidine.

  • Reflux the mixture with a Dean-Stark apparatus to remove water for 3-4 hours.

  • Cool the reaction mixture and collect the precipitated product by filtration. Wash with cold toluene and dry under vacuum to yield the condensed intermediate.

Step 2: Methanolysis

  • Suspend the intermediate from Step 1 in methanol.

  • Heat the mixture to reflux for 6-8 hours.

  • Remove the methanol under reduced pressure to obtain the crude methyl 3-oxo-4-(3,5-dichlorophenyl)butanoate.

Step 3: Asymmetric Reductive Amination

  • Dissolve the β-keto ester from Step 2 in a suitable solvent (e.g., methanol).

  • Add ammonium acetate (10 eq) and a chiral catalyst (e.g., a rhodium-based catalyst with a chiral ligand).

  • Hydrogenate the mixture under pressure (50-100 psi) at room temperature for 24-48 hours.

  • After the reaction is complete, filter off the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the desired (R)- or (S)-3-Amino-4-(3,5-dichlorophenyl)butyric acid methyl ester.

Step 4: Hydrolysis

  • Dissolve the ester from Step 3 in a mixture of methanol and water.

  • Add lithium hydroxide (1.5 eq) and stir at room temperature for 4-6 hours.

  • Acidify the reaction mixture with 1N HCl to pH 6-7.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over sodium sulfate, filter, and concentrate to yield 3-Amino-4-(3,5-dichlorophenyl)butyric acid.

Comparative Structure-Activity Relationship (SAR)

The biological activity of these compounds is highly dependent on the nature of the phenyl ring substituents. The following SAR is inferred from existing literature on related molecules and general medicinal chemistry principles.

SAR_Relationship cluster_phenyl Phenyl Ring Substituents cluster_properties Molecular Properties cluster_activity Biological Activity A Halogenation (Cl, F) D Lipophilicity A->D E Electronic Effects (Inductive, Resonance) A->E B Position (ortho, meta, para) F Steric Hindrance B->F C Number of Substituents C->D C->E G Target Binding Affinity D->G I Pharmacokinetics (ADME) D->I E->G E->I F->G H Enzyme Inhibition (e.g., DPP-4) G->H

Caption: Key factors influencing the SAR of 3-amino-4-aryl-butyric acids.

Key SAR Insights:

  • Halogenation: The presence of halogens (Cl, F) significantly increases the lipophilicity of the molecule compared to an unsubstituted phenyl ring. This can enhance membrane permeability and influence binding to hydrophobic pockets of target proteins.

  • Electronic Effects: Both chlorine and fluorine are electron-withdrawing groups. The trifluorophenyl ring in the Sitagliptin intermediate creates a more electron-deficient aromatic system compared to the dichlorophenyl ring. This difference in electronic character can drastically alter the pKa of the amino and carboxylic acid groups, as well as the nature of interactions (e.g., hydrogen bonding, π-π stacking) with the biological target.

  • Substitution Pattern: The 3,5-dichloro substitution provides a symmetric pattern, while the 2,4,5-trifluoro substitution is asymmetric. This can affect the conformational preferences of the molecule and its ability to fit into a specific binding site. The ortho-fluoro substituent in the trifluoro analog may impose a particular torsional angle between the phenyl ring and the butyric acid chain, which could be crucial for optimal binding.

  • Predictive Activity: Based on the established activity of the trifluoro analog as a DPP-4 inhibitor precursor, it is plausible that the 3,5-dichloro analog could also exhibit activity against this enzyme. However, the differences in electronics and sterics would likely result in a different potency and selectivity profile. It is also possible that the dichlorophenyl analog may show preferential activity towards other targets, such as GABA receptors, due to its altered properties.

Experimental Evaluation: A Protocol for DPP-4 Inhibition Assay

To experimentally validate the predicted activity, a DPP-4 inhibition assay can be performed.

Objective: To determine the in vitro inhibitory activity of 3-Amino-4-(3,5-dichlorophenyl)butyric acid against human recombinant DPP-4 enzyme.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-p-nitroanilide (G-p-NA)

  • Tris-HCl buffer (pH 8.0)

  • Test compounds (dissolved in DMSO)

  • Positive control: Sitagliptin

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound and the positive control in Tris-HCl buffer.

  • In a 96-well plate, add 50 µL of the diluted test compound or control.

  • Add 25 µL of the human recombinant DPP-4 enzyme solution to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 25 µL of the G-p-NA substrate solution to each well.

  • Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • Determine the percentage of inhibition for each concentration relative to the vehicle control (DMSO).

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion

The comparative analysis of 3-Amino-4-(3,5-dichlorophenyl)butyric acid and its trifluorinated analog highlights the profound impact of aromatic substitution on the potential biological activity of GABA analogs. While the trifluoro compound is a known precursor to a successful antidiabetic drug, the dichloro analog represents an unexplored yet promising area of chemical space. Its distinct electronic and lipophilic properties may confer novel pharmacological activities or an improved therapeutic profile. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to synthesize, evaluate, and ultimately unlock the therapeutic potential of this and other related compounds. Further investigation into the SAR of this class of molecules is warranted and could lead to the discovery of new therapeutic agents.

References

  • Preparation of Menthyl 3-amino-4-(2,4,5-trifluorophenyl) Butyrate and Investigation of its Hypoglycemic Activity. Current Molecular Medicine. [Link][4][5]

  • Preparation of Menthyl 3-amino-4-(2,4,5-trifluorophenyl) Butyrate and Investigation of its Hypoglycemic Activity. ResearchGate. [Link][6]

  • (R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride. PubChem. [Link]

  • A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. SciELO. [Link]

  • Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid. Google Patents. [8]

  • GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Neuroinflammation. [Link][1]

  • Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. MDPI. [Link][2]

  • Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.
  • Structural determinants of activity at the GABAB receptor. A comparison of phosphoethanolamine and related GABA analogs. PubMed. [Link]

  • Structure activity relationship of selective GABA uptake inhibitors. ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

3-Amino-4-(3,5-dichlorophenyl)butyric Acid proper disposal procedures

Operational Guide to the Safe Handling and Disposal of 3-Amino-4-(3,5-dichlorophenyl)butyric Acid Executive Summary & Mechanistic Rationale 3-Amino-4-(3,5-dichlorophenyl)butyric acid is a highly functionalized, halogenat...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide to the Safe Handling and Disposal of 3-Amino-4-(3,5-dichlorophenyl)butyric Acid

Executive Summary & Mechanistic Rationale

3-Amino-4-(3,5-dichlorophenyl)butyric acid is a highly functionalized, halogenated aromatic beta-amino acid. As a heavily chlorinated structural analog of the pharmaceutical Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid), it exhibits potent biological activity and presents highly specific logistical challenges during laboratory decommissioning and waste disposal[1][2].

The presence of the 3,5-dichlorophenyl moiety dictates the entire lifecycle management of this compound. When subjected to improper disposal methods—such as low-temperature burning or routing into standard municipal waste streams—halogenated aromatic hydrocarbons undergo incomplete combustion. This acts as a direct precursor pathway to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)[3][4]. Therefore, standard biological or non-halogenated organic waste treatments are strictly contraindicated. The only scientifically and environmentally sound disposal methodology is high-temperature chemical incineration equipped with post-combustion caustic scrubbing[1][5].

Quantitative Operational Parameters

To establish a self-validating disposal framework, laboratory managers must adhere to strict quantitative thresholds. The following table summarizes the critical parameters for managing this specific chlorinated waste stream.

ParameterOperational Threshold / CharacteristicMechanistic Justification
Waste Classification Halogenated Organic WasteContains high halogen content by mass; must not be comingled with non-halogenated solvents to prevent reactive hazards and excess disposal costs[6][7].
Incineration Temperature > 1000 °C (Primary Chamber)Required to break the highly stable aromatic C-Cl bonds and prevent PCDD/PCDF precursor formation[5].
Residence Time > 2.0 seconds (Secondary Chamber)Ensures complete thermal oxidation of volatilized organic fractions in the presence of excess oxygen[5].
Destruction Efficiency ≥ 99.99% (DRE)EPA mandate for halogenated hazardous waste to prevent environmental release[8].
Scrubber Effluent pH 7.0 – 8.5Validates the complete neutralization of corrosive HCl gas generated during chlorine combustion[7].

Spill Response and Containment Protocol

Because 3-Amino-4-(3,5-dichlorophenyl)butyric acid is typically handled as a dry powder, aerosolization is the primary occupational hazard. The following protocol utilizes a self-validating containment loop: if dust is visible at any point, the containment has failed, and wet-methods must be immediately increased.

Step-by-Step Spill Methodology:

  • Isolate and Assess: Immediately evacuate personnel from the immediate vicinity. Verify the absence of incompatible strong oxidizers in the spill zone[6].

  • Don Appropriate PPE: Equip personnel with an N95 or HEPA-filtered respirator, nitrile gloves, and safety goggles. The compound is a known skin and respiratory tract irritant[1][2].

  • Wet Sweeping (Dust Prevention): Do not use a standard dry broom or vacuum. Lightly mist the spilled powder with a compatible solvent (e.g., a dilute alcohol/water mixture) to bind the particulates. This prevents the generation of inhalable aerosols[2].

  • Collection: Use a non-sparking scoop to transfer the dampened material into a chemically compatible, sealable high-density polyethylene (HDPE) container[6].

  • Surface Decontamination: Wash the affected surface with a mild alkaline detergent solution. The zwitterionic nature of the amino acid allows it to be solubilized and lifted by slightly basic aqueous solutions.

  • Waste Designation: Label the container explicitly as "Halogenated Organic Solid Waste - Toxic" and transfer it to the satellite accumulation area[7][9].

SpillResponse Start Spill Detected (Aerosol Hazard) PPE Don PPE (HEPA Respirator, Nitrile) Start->PPE Contain Wet Sweeping (Mist to prevent dust) PPE->Contain Collect Collect in Sealable HDPE Container Contain->Collect Decon Decontaminate Surface (Alkaline Detergent) Collect->Decon Waste Transfer to Halogenated Waste Stream Decon->Waste

Step-by-step operational workflow for mitigating and containing solid halogenated API spills.

High-Temperature Incineration & Dioxin Prevention Pathway

The ultimate disposal of 3-Amino-4-(3,5-dichlorophenyl)butyric acid must be outsourced to a licensed hazardous waste facility capable of handling high-halogen loads. The causality behind this requirement is rooted in the thermodynamics of chlorinated aromatics.

When burned at lower temperatures, the 3,5-dichlorophenyl ring can undergo dimerization and oxygenation to form highly toxic dioxins[4]. To prevent this, the incineration protocol must follow a strict thermal and chemical pathway:

  • Thermal Destruction: The waste is injected into a rotary kiln or liquid injection incinerator operating above 1000°C. This provides sufficient activation energy to cleave the C-C and C-Cl bonds[5].

  • Oxidation: In the secondary combustion chamber, excess oxygen is introduced with a residence time exceeding 2 seconds to ensure all carbon is converted to CO₂ and chlorine to HCl gas.

  • Rapid Thermal Quenching: As the exhaust gas exits the combustion zone, it must be rapidly cooled. Slow cooling through the 200°C–400°C window provides the exact thermodynamic conditions for the de novo synthesis of PCDD/Fs from residual carbon and chlorine[10]. Rapid quenching bypasses this critical temperature window entirely.

  • Caustic Scrubbing: The combustion of the dichlorophenyl group yields stoichiometric amounts of hydrogen chloride (HCl) gas. The exhaust is passed through a wet scrubber containing sodium hydroxide (NaOH), neutralizing the acid into benign sodium chloride (NaCl) and water before atmospheric release[1][5].

IncinerationPathway Waste 3-Amino-4-(3,5-dichlorophenyl) butyric Acid Waste Combustion Primary Combustion (>1000°C) Waste->Combustion Thermal Cleavage Secondary Secondary Chamber (>2 sec residence, excess O2) Combustion->Secondary Volatiles + O2 Quench Rapid Thermal Quenching (Bypasses 200-400°C window) Secondary->Quench Exhaust Gas Scrubber Caustic Scrubber (NaOH) (Neutralizes HCl gas) Quench->Scrubber Cooled Gas + HCl Exhaust Clean Exhaust Release (pH 7.0-8.5 verified) Scrubber->Exhaust Neutralized Gas

Mechanistic pathway of high-temperature incineration designed to prevent PCDD/PCDF formation.

Final Logistical Packaging for Transport

To ensure regulatory compliance during transport to the incineration facility, laboratories must implement the following packaging protocol:

  • Segregation: Ensure the compound is strictly segregated from non-halogenated solvents, strong acids, and oxidizers[6]. Mixing halogenated waste with non-halogenated streams exponentially increases disposal costs and regulatory burden[7].

  • Primary Containment: Place the material in a chemically inert, leak-proof primary container (e.g., amber glass or heavy-duty HDPE).

  • Secondary Containment: Place the primary container inside a secondary containment vessel packed with inert, absorbent material (such as vermiculite) to cushion the container and absorb any potential liquid condensation or breaches[11].

  • Manifesting: Label the outer drum with the appropriate DOT hazard class (Toxic Solid, Organic, n.o.s.) and EPA waste codes applicable to halogenated organic compounds[1][2].

Sources

Handling

Personal protective equipment for handling 3-Amino-4-(3,5-dichlorophenyl)butyric Acid

Essential Safety and Handling Guide: 3-Amino-4-(3,5-dichlorophenyl)butyric Acid Hazard Identification and Risk Assessment The primary hazards associated with 3-Amino-4-(3,5-dichlorophenyl)butyric Acid are inferred from i...

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Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety and Handling Guide: 3-Amino-4-(3,5-dichlorophenyl)butyric Acid

Hazard Identification and Risk Assessment

The primary hazards associated with 3-Amino-4-(3,5-dichlorophenyl)butyric Acid are inferred from its constituent parts: the aminobutyric acid backbone and the dichlorophenyl group. While aminobutyric acids are generally considered to have low acute toxicity, the presence of a halogenated phenyl ring necessitates a higher level of caution.[1] Chlorinated organic compounds can present risks of skin and eye irritation, and potential toxicity if inhaled or ingested.[2] Therefore, a multi-layered safety approach is mandatory.

Inferred Hazard Profile

Hazard CategoryPotential RiskRationale and Recommended Action
Acute Toxicity (Oral) Harmful if swallowed.Similar chlorinated phenyl compounds are classified as Category 4 Acute Oral Toxicity.[2] Avoid ingestion. In case of ingestion, rinse mouth with water and seek medical attention.[3][4]
Skin Irritation/Corrosion May cause skin irritation.Halogenated compounds and some aminobutyric acid derivatives can cause skin irritation.[1][5] Avoid all direct skin contact by using appropriate gloves and a lab coat.[2][3]
Eye Irritation May cause serious eye irritation.As a powder, the compound poses a risk of mechanical and chemical irritation to the eyes.[1][6] Always wear safety goggles with side shields.[2]
Inhalation May cause respiratory irritation.Fine dust may irritate the respiratory tract.[5][6] All handling of the solid compound should be performed in a certified chemical fume hood to prevent dust formation and inhalation.[2][7]
Environmental Hazard Potential for persistence.Halogenated organic compounds can be persistent in the environment. Disposal must follow specific protocols for halogenated waste.[8][9]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is critical for minimizing exposure. The following equipment must be used for all procedures involving this compound.

Table of Required PPE

Body AreaPersonal Protective EquipmentSpecifications and Best Practices
Eyes/Face Safety Goggles with Side Shields or a Face ShieldMust conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3][10] For operations with a higher risk of splashing or dust generation, a face shield should be worn in addition to goggles.[2]
Skin/Body Chemical-Resistant Lab CoatA fully buttoned lab coat is required to protect skin and clothing.[2]
Hands Nitrile GlovesNitrile gloves offer good resistance to a broad range of chemicals.[2] Always inspect gloves for degradation before use and change them frequently. For prolonged contact, consider double-gloving.[2]
Respiratory Chemical Fume HoodAll work with this compound, especially handling the solid form, must be conducted in a certified chemical fume hood to minimize inhalation of dust or aerosols.[2][7] If a fume hood is unavailable, a NIOSH-approved respirator with an organic vapor/particulate filter is mandatory.[2][11]

Safe Handling and Operational Workflow

Adherence to a strict, methodical workflow is essential for safety and experimental integrity. The following diagram and protocol outline the critical steps for handling 3-Amino-4-(3,5-dichlorophenyl)butyric Acid.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Disposal Phase prep_ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep_fumehood Verify Fume Hood Certification & Function prep_materials Gather All Necessary Equipment & Reagents prep_waste Prepare Labeled 'Halogenated Organic Waste' Container handle_weigh Carefully Weigh/Transfer Compound prep_waste->handle_weigh Proceed to Handling handle_reaction Perform Experimental Procedure handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Glassware & Work Surfaces handle_reaction->cleanup_decontaminate Procedure Complete cleanup_dispose Dispose of Contaminated Materials in Waste Container cleanup_ppe Doff PPE Correctly cleanup_wash Wash Hands Thoroughly

Caption: Safe Handling Workflow for 3-Amino-4-(3,5-dichlorophenyl)butyric Acid.

Step-by-Step Handling Protocol:

  • Preparation:

    • Confirm that a safety shower and eyewash station are accessible and unobstructed.[10]

    • Don all required PPE as specified in the table above.

    • Conduct all manipulations of the compound exclusively within a certified chemical fume hood.[2]

    • Prepare a designated and clearly labeled hazardous waste container for "Halogenated Organic Waste".[12][13]

  • Execution:

    • Use compatible tools (e.g., spatulas, glassware) to handle the material.[2]

    • Avoid any actions that could generate dust.[3] If weighing the solid, do so carefully on weighing paper or in a container within the fume hood.

    • Keep the primary container tightly closed when not in use.[3][8]

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Dispose of any contaminated disposable materials (e.g., gloves, weighing paper) in the designated halogenated waste container.[13]

    • Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[2]

Spill Management and Emergency Procedures

Preparedness for spills is a non-negotiable component of laboratory safety.[2] Immediate and correct action can significantly mitigate potential hazards.

Spill Response Protocol

Spill SizeContainment & Cleanup Procedure
Minor Spill (<1g) 1. Alert personnel in the immediate area.[2]2. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[2]3. Carefully scoop the absorbed material into your labeled "Halogenated Organic Waste" container.[2]4. Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water.[2]5. Collect all decontamination materials as hazardous waste.[2]
Major Spill (>1g) 1. Evacuate the immediate area and restrict access.[13]2. Alert your institution's emergency response team and the laboratory supervisor immediately.[2]3. Do not attempt to clean up a large spill without specialized training and equipment.

First-Aid Measures

  • Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected area with plenty of soap and water for at least 15 minutes.[3][6] Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[3][4] If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[3]

  • Ingestion: Do NOT induce vomiting.[7] Clean the mouth with water and drink plenty of water afterwards.[3] Seek immediate medical attention.

Waste Disposal Plan

Due to the chlorinated nature of this compound, all waste must be treated as halogenated organic waste. Improper disposal can lead to environmental contamination and regulatory non-compliance.

Disposal Protocol:

  • Segregation: Never mix halogenated waste with non-halogenated waste.[8][9][13] All materials contaminated with 3-Amino-4-(3,5-dichlorophenyl)butyric Acid, including unused compound, contaminated PPE, and cleanup materials, must be placed in a designated "Halogenated Organic Waste" container.[12]

  • Container Management:

    • The waste container must be made of a compatible material, be in good condition, and have a tightly sealing cap.[8][13]

    • Keep the container closed at all times except when actively adding waste.[8][13]

  • Labeling:

    • Label the waste container with the words "Hazardous Waste: Halogenated Organic" and list the full chemical name of all contents.[13] Do not use abbreviations.[13]

    • The label should be affixed to the container before the first drop of waste is added.[13]

  • Storage and Disposal:

    • Store the sealed waste container in a cool, dry, well-ventilated area, away from incompatible materials.[2][8]

    • Arrange for disposal through your institution's Environmental Health and Safety (EH&S) or waste management office.[12] Follow all institutional, local, and national regulations for hazardous waste disposal.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry.
  • Personal protective equipment for handling 4-Chlorophenyl-2-pyridinylmethanol. Benchchem.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • Halogenated Solvents in Laboratories. Campus Operations.
  • Laboratory Waste Disposal. University of Aveiro.
  • Disposal Standards. Department of Biology, University of York.
  • 4-Aminobutyric acid - SAFETY DATA SHEET. Fisher Scientific.
  • Γ-Aminobutyric Acid MSDS/SDS | Supplier & Distributor. Parchem.
  • Material Safety Data Sheet - gama amino butyric acid. Oxford Lab Fine Chem.
  • Safety Data Sheet. Letco Medical.
  • FMOC-(R)-3-AMINO-4-(3,4-DICHLORO-PHENYL)-BUTYRIC ACID Safety Data Sheets. BOC Sciences.
  • Personal Protective Equipment Selection Guide. University of California, Los Angeles.
  • for the SAFE USE of PHENOL. Cefic.
  • Personal protective equipment for handling 1-Phenylcyclopentane-1-carbonyl chloride. Benchchem.
  • SAFETY DATA SHEET - Gamma-aminobutyric acid. Sigma-Aldrich.
  • SAFETY DATA SHEET - 3-(Boc-amino)-3-(4-chlorophenyl)propionicacid. Thermo Fisher Scientific.
  • Safety Data Sheet - Indole-3-butyric Acid. Cayman Chemical.
  • SAFETY DATA SHEET - 3-Amino-4-methoxybenzanilide. Fisher Scientific.

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